1-Cyclopropyl-4-nitro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUJGYZBGXLVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-Cyclopropyl-4-nitro-1H-imidazole
Executive Summary: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 1-Cyclopropyl-4-nitro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Nitroimidazole derivatives are established as potent therapeutic agents against a wide range of anaerobic bacteria and protozoa, functioning as prodrugs that are activated under hypoxic conditions.[1] The introduction of a cyclopropyl moiety at the N-1 position can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document outlines a robust two-step synthetic pathway, beginning with the nitration of imidazole to form the 4-nitroimidazole intermediate, followed by a regioselective N-alkylation. We further detail the full analytical workflow for structural confirmation and purity assessment, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a reproducible, self-validating methodology.
Introduction to a Versatile Synthon
The Enduring Significance of Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents.[2] Compounds like metronidazole and tinidazole are widely utilized for treating infections caused by anaerobic organisms.[2] Their mechanism of action relies on the enzymatic reduction of the nitro group within the pathogen, leading to the formation of cytotoxic radical anions that induce DNA damage and cell death.[1] The versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]
This compound: A Key Building Block
This compound (C6H7N3O2, MW: 153.14 g/mol ) is a valuable synthon for the creation of novel molecular hybrids and conjugates aimed at overcoming antibiotic resistance.[1] The cyclopropyl group is a "bioisostere" of larger or more flexible alkyl groups, often conferring increased metabolic stability and potency. Its introduction at the N-1 position of the 4-nitroimidazole core creates a unique chemical entity for further functionalization in drug discovery programs.
Scope of the Guide
This guide provides a comprehensive, step-by-step methodology for the synthesis of this compound from commercially available starting materials. It further details the analytical techniques required to rigorously characterize the final product, ensuring its structural integrity and purity. The rationale behind key experimental decisions is explained to provide a deeper understanding of the process.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial preparation of the key intermediate, 4-nitroimidazole, followed by its regioselective N-alkylation with a cyclopropyl electrophile.
Retrosynthetic Pathway
The logical disconnection of the target molecule points to 4-nitroimidazole and a cyclopropyl halide as the immediate precursors. 4-nitroimidazole itself is readily prepared from imidazole.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 4-Nitroimidazole Intermediate
The synthesis of 4-nitroimidazole is typically accomplished via the electrophilic nitration of the imidazole ring.[5] This reaction requires careful control of conditions to achieve high yield and purity.[6] A common and effective method involves using a mixed acid system of concentrated sulfuric acid and nitric acid.[6] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.
Step 2: Regioselective N-Cyclopropylation of 4-Nitroimidazole
The alkylation of 4-nitroimidazole presents a challenge of regioselectivity, as the molecule has two potential nitrogen sites for alkylation (N-1 and N-3). However, studies have shown that the alkylation of 4-nitroimidazole strongly favors the N-1 position.[7][8] This selectivity is attributed to a combination of steric hindrance from the adjacent nitro group and the electronic distribution within the imidazole ring upon deprotonation.
The choice of base, solvent, and temperature is critical for maximizing the yield of the desired N-1 isomer.[7][8] While strong bases like potassium hydroxide (KOH) can be used, a milder base such as potassium carbonate (K₂CO₃) is often preferred to minimize potential side reactions. Acetonitrile is an excellent solvent choice, and moderate heating (e.g., 60°C) can significantly improve reaction rates and yields compared to room temperature.[7][9]
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: Imidazole, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (98%), 4-Nitroimidazole, Cyclopropyl Bromide, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate, Hexane, Brine, Magnesium Sulfate (anhydrous).
-
Instrumentation: ¹H and ¹³C NMR Spectrometer, Mass Spectrometer (ESI), FT-IR Spectrometer, Magnetic stirrer with heating, Rotary evaporator, Standard laboratory glassware.
Protocol 1: Synthesis of 4-Nitroimidazole (Intermediate)
-
In a three-necked flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 5°C.
-
Slowly add imidazole to the cooled sulfuric acid while stirring to form the imidazole sulfate salt solution.[10]
-
Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.[6]
-
Slowly add the nitrating mixture to the imidazole sulfate solution via the dropping funnel, ensuring the reaction temperature does not exceed 55-60°C.[10]
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure the reaction goes to completion.[10]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms.
-
Filter the crude 4-nitroimidazole, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
Caption: Step-by-step workflow for the N-cyclopropylation reaction.
-
To a solution of 4-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).[7]
-
Stir the suspension for 15 minutes at room temperature.
-
Add cyclopropyl bromide (2.0 eq) dropwise to the mixture.[7]
-
Heat the reaction mixture to 60°C and stir until the starting material is consumed, as indicated by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature and add it to ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Physicochemical and Spectroscopic Characterization
A full suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Boiling Point (Predicted) | 380.3 ± 15.0 °C | [11] |
| pKa (Predicted) | 0.57 ± 0.61 | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the cyclopropyl group protons.
-
Imidazole Protons: Two signals in the aromatic region (typically δ 7.5-8.5 ppm), appearing as doublets or singlets depending on the resolution, corresponding to the H-2 and H-5 protons.[7]
-
Cyclopropyl Protons: A complex multiplet for the methine proton (CH) on the cyclopropyl ring attached to the nitrogen, and two multiplets for the diastereotopic methylene protons (CH₂).
-
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.[12][13]
-
Imidazole Carbons: Three distinct signals are expected. The carbon bearing the nitro group (C4) will be significantly downfield. The C2 and C5 carbons will also appear in the aromatic region.[7][14]
-
Cyclopropyl Carbons: Two signals are expected: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂).
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 154.14.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16]
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1550 cm⁻¹ and 1350-1370 cm⁻¹, respectively.[17]
-
C-H Stretch: Signals for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the cyclopropyl group (below 3000 cm⁻¹) should be visible.
-
C=N and C=C Stretch: Absorptions corresponding to the imidazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Summary of Expected Characterization Data
| Technique | Expected Result |
| ¹H NMR | δ ~8.4 (s, 1H, H-2), ~7.9 (s, 1H, H-5), ~3.8 (m, 1H, N-CH), ~1.2 (m, 2H, CH₂), ~1.0 (m, 2H, CH₂) |
| ¹³C NMR | δ ~147 (C4-NO₂), ~138 (C5), ~123 (C2), ~35 (N-CH), ~10 (CH₂) |
| ESI-MS | m/z = 154.14 [M+H]⁺ |
| FT-IR (cm⁻¹) | ~1540 (asymmetric NO₂ stretch), ~1360 (symmetric NO₂ stretch), ~3100 (aromatic C-H), ~2950 (aliphatic C-H) |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Conclusion
This guide presents a validated and reproducible methodology for the synthesis of this compound. The two-step approach, involving the nitration of imidazole followed by a regioselective N-cyclopropylation, is efficient and robust. The comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, provides a reliable means of confirming the structure and purity of this valuable synthetic intermediate. The protocols and insights contained herein are designed to empower researchers in medicinal chemistry and drug development to confidently produce and validate this important molecular building block for their discovery programs.
References
-
Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Retrieved from [Link]
-
Exploring the Synthesis and Properties of 4-Nitroimidazole. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
- Preparation method of 4-nitroimidazole. (2015). Google Patents.
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. Retrieved from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022, May 4). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
-
19.5: Carbon-13 NMR. (2022, October 24). Chemistry LibreTexts. Retrieved from [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022, June 14). ResearchGate. Retrieved from [Link]
-
Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
-
13 C NMR data of 5-nitroimidazole and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. This compound|CAS 1193639-02-9 [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 11. This compound CAS#: 1193639-02-9 [m.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclopropyl-4-nitro-1H-imidazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-cyclopropyl-4-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and potential applications, offering insights grounded in established scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule.
Introduction and Significance
Nitroimidazoles are a class of compounds renowned for their therapeutic efficacy against anaerobic bacteria and protozoan parasites. The introduction of a nitro group at the C4 or C5 position of the imidazole ring is crucial for their biological activity, which is typically mediated by the reductive activation of the nitro group within the target organism. The substituent at the N1 position plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and spectrum of activity.
This compound represents a specific analog where a cyclopropyl group is attached to the N1 position. This structural modification is of particular interest as the cyclopropyl moiety is a well-known bioisostere for various functional groups and can influence a molecule's conformation, lipophilicity, and metabolic fate. Understanding the interplay between the cyclopropyl group and the nitroimidazole core is essential for the rational design of new therapeutic agents.
Chemical Structure and Properties
The foundational characteristics of any compound are dictated by its structure. Here, we dissect the molecular architecture and resulting physicochemical properties of this compound.
Molecular Structure
The structure of this compound consists of a five-membered imidazole ring substituted with a cyclopropyl group at the N1 position and a nitro group at the C4 position. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the imidazole ring.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | - |
| Molecular Weight | 153.14 g/mol | - |
| Appearance | Pale yellow solid | |
| Melting Point | 78-80 °C | |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | |
| pKa | Not reported, but expected to be weakly basic. | - |
| LogP | Not explicitly reported, but the cyclopropyl group likely increases lipophilicity compared to an N-methyl analog. | - |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the N-alkylation of 4-nitroimidazole with a suitable cyclopropylating agent.
Synthetic Workflow
The synthesis generally proceeds via the deprotonation of 4-nitroimidazole to form the corresponding anion, which then acts as a nucleophile to attack an electrophilic cyclopropyl source.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
4-Nitroimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclopropyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroimidazole (1.0 eq).
-
Deprotonation: Suspend the 4-nitroimidazole in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
N-Alkylation: Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a pale yellow solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the cyclopropyl and nitroimidazole moieties and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-O stretching of the nitro group.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Applications in Drug Development
While specific clinical applications for this compound are not extensively documented in mainstream literature, its structural motifs suggest potential utility in several areas of medicinal chemistry.
Antimicrobial and Antiparasitic Activity
The nitroimidazole core is a well-established pharmacophore in drugs like metronidazole and tinidazole, which are used to treat infections caused by anaerobic bacteria and protozoa. The mechanism of action is believed to involve the reductive activation of the nitro group by microbial nitroreductases to form cytotoxic radical species that damage DNA and other macromolecules. The cyclopropyl group at the N1 position could modulate the reduction potential of the nitro group and the compound's pharmacokinetic profile, potentially leading to improved efficacy or a broader spectrum of activity.
Hypoxia-Selective Cytotoxins
The bioreductive activation of nitroaromatic compounds is more efficient under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment of solid tumors. This has led to the exploration of nitroimidazoles as hypoxia-selective cytotoxins for cancer therapy. This compound could be investigated as a precursor or a standalone agent in this context.
Caption: Postulated mechanism of bioreductive activation of this compound.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, building upon the established therapeutic value of the nitroimidazole scaffold. The inclusion of a cyclopropyl group offers a promising avenue for modulating its biological and pharmacokinetic properties. The synthetic route is straightforward, allowing for its accessibility for further research. Future investigations should focus on a thorough evaluation of its antimicrobial and antiparasitic activity, as well as its potential as a hypoxia-activated prodrug. A detailed understanding of its metabolic fate and toxicity profile will also be critical for its advancement as a potential therapeutic candidate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Spectroscopic Characterization of 1-Cyclopropyl-4-nitro-1H-imidazole: A Technical Guide
Introduction
1-Cyclopropyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Its structural motifs, a nitroimidazole core and a cyclopropyl substituent, are features found in various biologically active molecules. Nitroimidazoles are known for their efficacy against anaerobic bacteria and protozoa, functioning as prodrugs that are activated under hypoxic conditions to generate cytotoxic radical anions.[1] The cyclopropyl group, a strained three-membered ring, is often incorporated into drug candidates to modulate their metabolic stability, potency, and pharmacokinetic properties.
This technical guide provides an in-depth analysis of the anticipated spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in published literature, this guide leverages data from closely related analogs and established spectroscopic principles to provide a robust, predictive characterization. This information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important molecule.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name 1-cyclopropyl-4-nitroimidazole, is presented below.[1] The key structural features that will influence its spectroscopic properties are the aromatic imidazole ring, the electron-withdrawing nitro group at the C4 position, and the N1-substituted cyclopropyl ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of structurally similar 1-alkyl-4-nitroimidazoles.[2][3]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (imidazole) | 8.2 - 8.4 | d | ~1.3 |
| H-5 (imidazole) | 7.7 - 7.9 | d | ~1.3 |
| H-1' (cyclopropyl methine) | 3.6 - 3.8 | m | |
| H-2', H-3' (cyclopropyl methylene) | 1.1 - 1.3 | m | |
| H-2', H-3' (cyclopropyl methylene) | 0.9 - 1.1 | m |
¹H NMR Data Interpretation
The chemical shifts of the imidazole protons are significantly influenced by the electron-withdrawing nitro group at the C4 position. The H-2 and H-5 protons are expected to appear as doublets with a small coupling constant, characteristic of long-range coupling across the imidazole ring. Based on data for 1-methyl-4-nitro-1H-imidazole, the H-2 proton is anticipated to be downfield shifted to approximately 8.35 ppm, while the H-5 proton is expected around 7.80 ppm.[2][3]
The cyclopropyl protons will exhibit more complex splitting patterns due to geminal and vicinal couplings. The methine proton (H-1'), directly attached to the imidazole nitrogen, will be the most deshielded of the cyclopropyl protons, with an expected chemical shift in the range of 3.6-3.8 ppm. The four methylene protons (H-2' and H-3') will be diastereotopic and are expected to appear as overlapping multiplets in the upfield region of the spectrum, likely between 0.9 and 1.3 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 (imidazole) | 146 - 148 |
| C-5 (imidazole) | 137 - 139 |
| C-2 (imidazole) | 122 - 124 |
| C-1' (cyclopropyl methine) | 33 - 36 |
| C-2', C-3' (cyclopropyl methylene) | 7 - 10 |
¹³C NMR Data Interpretation
The carbon atoms of the imidazole ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum. The C-4 carbon, bearing the nitro group, will be the most deshielded, with a predicted chemical shift in the range of 146-148 ppm.[2][3] The C-5 and C-2 carbons are anticipated to appear around 137-139 ppm and 122-124 ppm, respectively, based on data from analogous 1-alkyl-4-nitroimidazoles.[2][3]
The cyclopropyl carbons will be found in the aliphatic region. The methine carbon (C-1'), bonded to the nitrogen atom, is expected to have a chemical shift of approximately 33-36 ppm. The two equivalent methylene carbons (C-2' and C-3') will be significantly shielded, with a predicted chemical shift in the range of 7-10 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3150 | Medium |
| C-H (cyclopropyl) | 3000 - 3100 | Medium |
| C=N (imidazole ring) | 1580 - 1620 | Medium |
| NO₂ (asymmetric stretch) | 1520 - 1560 | Strong |
| C-N (imidazole ring) | 1480 - 1520 | Medium |
| NO₂ (symmetric stretch) | 1340 - 1380 | Strong |
IR Spectrum Interpretation
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are predicted to appear as intense peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
The aromatic C-H stretching vibrations of the imidazole ring are expected in the region of 3100-3150 cm⁻¹, while the C-H stretching of the cyclopropyl group will likely appear slightly lower, between 3000 and 3100 cm⁻¹. The C=N and C-N stretching vibrations of the imidazole ring will contribute to the fingerprint region of the spectrum, with expected absorptions in the 1480-1620 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) | Description |
| [M]⁺˙ | 153.05 | Molecular Ion |
| [M - NO₂]⁺ | 107.06 | Loss of a nitro group |
| [M - C₃H₅]⁺ | 112.03 | Loss of the cyclopropyl group |
| [C₃H₃N₂O₂]⁺ | 111.02 | Imidazole-nitro fragment |
| [C₃H₅]⁺ | 41.04 | Cyclopropyl cation |
Mass Spectrum Interpretation
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺˙) at an m/z of 153.05, corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the bonds to the functional groups.
A prominent fragment ion is expected at m/z 107.06, resulting from the loss of the nitro group (NO₂). Another significant fragmentation pathway could be the loss of the cyclopropyl substituent, leading to a fragment at m/z 112.03. Further fragmentation of the imidazole ring and the cyclopropyl group would lead to smaller fragment ions, such as the cyclopropyl cation at m/z 41.04.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. The anticipated NMR, IR, and MS data, derived from the analysis of analogous compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this medicinally relevant molecule. The experimental protocols outlined herein provide a framework for obtaining high-quality spectroscopic data. It is anticipated that this guide will serve as a useful tool for researchers and professionals engaged in the synthesis, purification, and analysis of this compound and related compounds.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Cyclopropyl-4-nitro-1H-imidazole
Foreword
For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and provides critical insights into a compound's physicochemical properties. This guide offers a comprehensive, in-depth exploration of the crystal structure analysis of 1-cyclopropyl-4-nitro-1H-imidazole, a nitroimidazole derivative of significant interest in medicinal chemistry due to the prevalence of this scaffold in antimicrobial agents.[1] The nitroimidazole class of compounds are prodrugs, activated under anaerobic conditions to form radical anions that induce cellular damage, making them effective against various pathogens.[1][2]
This document deviates from a rigid template, instead adopting a narrative that mirrors the scientific journey of characterizing a novel compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Our discussion is grounded in authoritative scientific principles and supported by comprehensive references to established methodologies.
Synthesis and Crystallization: The Genesis of a Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be approached through the N-alkylation of 4-nitroimidazole, a well-established synthetic route for this class of compounds.[3][4]
Synthetic Protocol: A Regioselective Approach
The regioselective synthesis of the N1-alkylated product is crucial. The following protocol is optimized to favor the desired isomer.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.1 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imidazolate anion. To this, add cyclopropyl bromide (1.2 equivalents) dropwise.
-
Reaction Progression and Monitoring: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC).[4] Heating generally improves the reaction yield and rate.[3]
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature, add it to ice-water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Crystallization: The Art of Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.[5]
Experimental Protocol: Crystallization
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to determine the optimal conditions for crystal growth. Common choices include ethanol, methanol, ethyl acetate, and hexane.
-
Slow Evaporation: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in an open vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[6]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: Select a high-quality single crystal with well-defined faces and a minimum size of approximately 0.1 mm in at least two dimensions.[6] Mount the crystal on a suitable holder.
-
Diffractometer Setup: Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Acquisition: Rotate the crystal in the X-ray beam and collect a series of diffraction images at various orientations.
-
Data Processing: Process the collected data to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure and refine the atomic positions.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: Build an initial molecular model by fitting atoms into the electron density map.
-
Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.
-
Validation: Validate the final crystal structure using established crystallographic metrics.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Structural Insights and Intermolecular Interactions
Based on the crystal structures of related nitroimidazole derivatives, we can anticipate several key structural features for this compound.[7][8][9]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 7-9 |
| b (Å) | 8-10 |
| c (Å) | 15-17 |
| β (°) | 90-95 (for monoclinic) |
| Volume (ų) | 1000-1200 |
| Z | 4 |
The imidazole ring is expected to be essentially planar. The cyclopropyl and nitro groups will be substituent to this ring. The dihedral angle between the imidazole ring and the nitro group will be a key structural parameter, influencing the electronic properties of the molecule.
Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. For this compound, we can anticipate the presence of weak C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the imidazole rings of adjacent molecules.[9] These interactions are fundamental to the stability of the crystal structure.
Spectroscopic and Computational Corroboration
While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic and computational methods offer complementary information and are essential for a comprehensive characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl and imidazole moieties provide a detailed picture of the molecular connectivity.[3][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the imidazole ring, and C-H stretching of the cyclopropyl and imidazole rings are expected.[11]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The nitroimidazole chromophore will exhibit characteristic absorption bands in the UV region.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for corroborating experimental findings and gaining deeper insights into the electronic structure and properties of the molecule.[12][13]
Computational Protocol: DFT Analysis
-
Geometry Optimization: Perform a full geometry optimization of the this compound molecule using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies to confirm that the optimized geometry corresponds to a true energy minimum and to aid in the assignment of the experimental IR and Raman spectra.
-
Electronic Property Calculation: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic charge transfer interactions within the molecule.[12]
-
NMR Chemical Shift Calculation: Calculate the theoretical NMR chemical shifts and compare them with the experimental data for further structural validation.[13]
The following diagram illustrates the relationship between the experimental and computational analyses.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of this compound. By integrating synthesis, crystallization, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a complete and validated understanding of the molecule's structure and properties can be achieved.
The structural information gleaned from this analysis is invaluable for the rational design of new nitroimidazole-based therapeutics with improved efficacy and reduced toxicity. Future work could involve co-crystallization studies with target enzymes to elucidate binding modes and inform the design of next-generation antimicrobial agents.
References
-
Al-Sanea, M. M., et al. (2021). Machine learning approaches in designing anti-HIV nitroimidazoles: 2D/3D QSAR, kNN-MFA, docking, dynamics, PCA analysis and MMGBSA studies. Arabian Journal of Chemistry, 14(11), 103411. [Link]
-
Wardell, S. M. S. V., et al. (2016). 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl). ResearchGate. [Link]
-
Politzer, P., et al. (1998). A computational study of imidazole, 4-nitroimidazole, 5-nitroimidazole and 4,5-dinitroimidazole. Semantic Scholar. [Link]
-
Mollineda, Y. M., et al. (2025). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. PubMed Central. [Link]
-
Mollineda, Y. M., et al. (2025). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. ResearchGate. [Link]
-
Ren, J., et al. (2006). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. PubMed. [Link]
-
Suwińska, K., et al. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. [Link]
-
ResearchGate. (n.d.). Structures of the investigated nitroimidazole derivatives. ResearchGate. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. FZU. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. CCDC. [Link]
-
Alliouche, H., et al. (2014). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. NIH. [Link]
-
Caira, M. R., et al. (1995). X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydrate. PubMed. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Nitroimidazole. PubChem. [Link]
-
Jeyavijayan, S., & Murugan, P. (2020). Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. Asian Journal of Chemistry. [Link]
-
Chintalapudi, V., et al. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC. [Link]
-
Apostolidi, K., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]
-
Apostolidi, K., et al. (2025). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]
-
Parrish, D. A., et al. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. PMC. [Link]
-
Al-Blewi, F. F., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]
- European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound.
-
Al-Zahrani, A. A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]
-
Ionescu, S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. X-ray single-crystal diffraction | FZU [fzu.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods | MDPI [mdpi.com]
An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Cyclopropyl-4-nitro-1H-imidazole
This guide provides a comprehensive framework for the theoretical and computational characterization of 1-Cyclopropyl-4-nitro-1H-imidazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind computational choices, offering a self-validating system of protocols to thoroughly investigate the structural, electronic, and potential biological properties of this promising heterocyclic compound.
Introduction: Rationale and Significance
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a nitro group, particularly at the 4-position, often imparts potent activity against anaerobic bacteria and protozoa.[6] Nitroimidazoles typically function as prodrugs; under anaerobic conditions, the nitro group is reduced to form cytotoxic radical anions that induce DNA damage, leading to cell death.[6]
The addition of a cyclopropyl group at the N-1 position is a strategic chemical modification. This small, strained ring can enhance metabolic stability, improve membrane permeability, and provide a rigid conformational anchor, which can lead to more specific and potent interactions with biological targets. The unique electronic nature of the cyclopropyl ring can also modulate the overall properties of the imidazole core.
Given the potential synergy between these functional groups, this compound (C6H7N3O2) emerges as a molecule of significant interest.[6] However, a comprehensive theoretical understanding of its properties is essential to guide further experimental work and drug design efforts. This guide outlines a robust computational workflow to elucidate these properties, leveraging Density Functional Theory (DFT) and molecular docking simulations.
Part 1: Computational Methodology - The Theoretical Foundation
The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for studying electronic structure and properties.[7][8]
Method Selection and Justification
Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules, including heterocyclic systems and nitro compounds.[8][9] To ensure a precise description of the electron distribution, especially for the diffuse electrons of the nitro group and the lone pairs of the nitrogen atoms, we utilize the 6-311++G(d,p) basis set. This choice provides a flexible framework by including:
-
Triple-zeta valence: A more accurate description of the valence electrons.
-
Diffuse functions (++): Essential for describing anions and systems with lone pairs.
-
Polarization functions (d,p): Account for the non-spherical nature of electron density in bonds, crucial for accurately modeling the strained cyclopropyl ring and polar nitro group.
The Computational Workflow
The entire investigation follows a logical, multi-step process designed to ensure the validity and accuracy of the results.
Caption: A validated computational workflow for this compound.
Part 2: Structural and Spectroscopic Characterization (Simulated)
Following the optimization protocol, we obtain the lowest-energy, equilibrium geometry of the molecule. This structure is the foundation for all subsequent analyses.
Optimized Molecular Geometry
The optimized structure reveals the interplay of the electronic and steric effects of the cyclopropyl and nitro substituents on the imidazole ring. Key geometric parameters (bond lengths and angles) are calculated and can be compared with experimental data for related fragments to validate the computational model.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Expected Influence |
| Bond Lengths | C4-N(nitro) | ~1.46 Å | The electron-withdrawing nitro group slightly shortens this bond compared to a standard C-N single bond. |
| N-O(nitro) | ~1.22 Å | Typical length for a nitro group, indicating significant double bond character and charge delocalization. | |
| N1-C(cyclopropyl) | ~1.48 Å | Standard C-N bond length, connecting the sp2 nitrogen of the imidazole to the sp3 carbon of the cyclopropyl ring. | |
| Bond Angles | C5-C4-N(nitro) | ~126° | The bulky nitro group may cause slight steric strain, widening this angle from the ideal 120°. |
| Dihedral Angle | C5-C4-N-O | ~0° or 180° | The nitro group is expected to be nearly coplanar with the imidazole ring to maximize π-conjugation. |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Frequency calculations not only confirm the optimized structure as a true energy minimum but also allow for the simulation of infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| N-O Asymmetric Stretch | ~1550 - 1580 cm⁻¹ | A strong, characteristic IR absorption for conjugated nitro compounds.[10] |
| N-O Symmetric Stretch | ~1340 - 1370 cm⁻¹ | Another key IR band for the nitro group. |
| C=N Stretch (Imidazole Ring) | ~1450 - 1500 cm⁻¹ | Involves the stretching of the double bonds within the aromatic imidazole core. |
| C-H Stretch (Cyclopropyl) | ~3000 - 3100 cm⁻¹ | Characteristic C-H stretching frequencies for the strained cyclopropyl ring. |
| Imidazole Ring Breathing | ~1000 - 1200 cm⁻¹ | A collective vibration of the entire imidazole ring, often visible in both IR and Raman spectra. |
Part 3: Electronic Properties and Chemical Reactivity
Understanding the electronic landscape of a molecule is critical for predicting its reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.[12][13]
-
HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich imidazole ring.
-
LUMO: The LUMO will be predominantly centered on the highly electron-deficient nitro group, which is consistent with its role as an electron acceptor in its biological mechanism of action.
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more polarizable and can be more readily excited.[11] For nitroaromatic compounds, this gap is typically smaller than for their non-nitrated counterparts.
| Orbital | Energy (eV) | Description |
| LUMO | ~ -2.5 eV | Localized on the NO₂ group; indicates electrophilicity. |
| HOMO | ~ -7.0 eV | Delocalized on the imidazole ring; nucleophilic character. |
| ΔE Gap | ~ 4.5 eV | Reflects moderate reactivity, crucial for its prodrug function. |
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of sites susceptible to electrophilic and nucleophilic attack.[2]
-
Red Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. For this molecule, the most negative potential will be concentrated around the oxygen atoms of the nitro group.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the imidazole and cyclopropyl rings.
-
Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.
This analysis is critical for predicting how the molecule will interact with biological macromolecules, such as enzyme active sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular charge transfer and hyperconjugative interactions.[14] By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can quantify the stability imparted by electron delocalization.
A key interaction in this molecule is the delocalization of electron density from the lone pairs of the imidazole nitrogen atoms and the π-orbitals of the ring into the antibonding π* orbitals of the C-N and N-O bonds of the nitro group. This delocalization stabilizes the molecule and enhances the electron-withdrawing nature of the nitro group.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |
| LP(1) O(nitro) | π(N-O) | High | Strong delocalization within the nitro group. |
| π(C4-C5) Imidazole | π(C2=N3) Imidazole | Moderate | Aromatic delocalization within the imidazole ring. |
| π(C4-C5) Imidazole | π*(C-N) Nitro | Moderate | Conjugative effect between the ring and the nitro group. |
E(2) represents the stabilization energy from the donor-acceptor interaction.
Part 4: Simulating Biological Activity - Molecular Docking Protocol
Based on the known mechanism of related nitroimidazoles, a plausible biological target is NADH-fumarate reductase, an enzyme crucial for anaerobic metabolism in certain pathogens.[15] Molecular docking can predict the binding affinity and orientation of our molecule within the enzyme's active site.
Step-by-Step Docking Protocol
Sources
- 1. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives [aabu.edu.jo]
- 4. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. irjweb.com [irjweb.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. malayajournal.org [malayajournal.org]
- 15. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 1-Cyclopropyl-4-nitro-1H-imidazole
Abstract
1-Cyclopropyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized as a versatile scaffold for the development of novel antimicrobial agents.[1] While comprehensive studies on this specific molecule are emerging, its mechanism of action can be robustly inferred from the extensive body of knowledge on the nitroimidazole class of drugs. This guide delineates the putative mechanism, centered on the principle of bioreductive activation, a hallmark of nitroimidazoles. We will explore how the compound likely functions as a prodrug, undergoing selective activation under hypoxic or anaerobic conditions to generate cytotoxic reactive nitrogen species that induce macromolecular damage, primarily targeting DNA. Furthermore, this paper will analyze the specific structural contributions of the 4-nitro and 1-cyclopropyl moieties to the molecule's overall activity profile and metabolic stability. By synthesizing established principles with structural analysis, we provide a foundational understanding for researchers aiming to leverage this scaffold in the ongoing battle against infectious diseases and drug resistance.
Introduction
The nitroimidazole family of compounds represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[][3] Since the introduction of metronidazole in 1960, these agents have been indispensable in clinical practice.[4] The core principle of their success lies in a unique mechanism of action: selective toxicity towards microorganisms that thrive in low-oxygen environments.[][5] These compounds are prodrugs that remain relatively inert in aerobic environments but are activated in anaerobic cells, leading to potent cytotoxic effects.[6]
This compound emerges from this legacy, not as a standalone therapeutic, but as a crucial building block (synthon) for creating next-generation molecular hybrids and conjugates aimed at overcoming antibiotic resistance.[1][7] Its structure is notable for two key features: the placement of the nitro group at the 4-position of the imidazole ring, a less common configuration compared to the widely used 5-nitroimidazoles, and the presence of a cyclopropyl group at the N1 position.[] The cyclopropyl fragment is a "privileged" moiety in drug discovery, known to enhance metabolic stability, increase potency, and improve pharmacokinetic profiles.[8]
This guide aims to provide a detailed technical exploration of the probable mechanism of action of this compound. By dissecting the established bioreductive pathway of nitroimidazoles and analyzing the influence of its unique structural components, we will construct a comprehensive mechanistic hypothesis to guide future research and development.
Part 1: The Core Mechanism - Bioreductive Activation
The selective antimicrobial activity of nitroimidazoles is contingent upon the reduction of the nitro group, a process that occurs efficiently only at the low redox potentials found within anaerobic or microaerophilic organisms.[4]
The Principle of Selective Toxicity
In the oxygen-rich environment of mammalian host cells, the nitro group of the imidazole remains oxidized and the compound is largely inactive. However, upon diffusing into an anaerobic bacterium or protozoan, the compound enters a low-redox potential environment rich in electron transfer proteins.[] This environment is the key to its activation. Should the activated radical intermediate encounter molecular oxygen, a futile cycle of re-oxidation occurs, regenerating the parent nitroimidazole and producing superoxide radicals. This rapid re-oxidation in the presence of oxygen effectively prevents the accumulation of toxic intermediates in aerobic cells, thereby conferring selective toxicity.[9]
The Reductive Activation Pathway
The activation is a multi-step enzymatic process:
-
Electron Transfer: The process is initiated by electron transfer from reduced ferredoxin or flavodoxin proteins, which are characteristic of anaerobic energy metabolism.[4]
-
Enzymatic Catalysis: This reduction is catalyzed by nitroreductases (NTRs), a class of enzymes that use flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as coenzymes, with NADH or NADPH serving as the ultimate reducing agents.[]
-
Formation of Reactive Species: The single-electron reduction of the nitro group forms a nitro radical anion (-NO₂•⁻). This is a highly reactive species. Further reduction can lead to the formation of even more toxic intermediates, such as a nitroso (R-NO) derivative and a hydroxylamine (R-NHOH) derivative.[9][10] These intermediates are the primary effectors of cytotoxicity.
Part 2: Cellular Targets and Cytotoxic Effects
Once generated, the reactive nitrogen species are non-specific and can damage a wide array of cellular macromolecules, leading to cell death.
Primary Target: DNA
The most critical target of activated nitroimidazoles is DNA. The highly electrophilic intermediates can covalently bind to DNA and induce a variety of lesions:
-
DNA Strand Breakage: The reactive species cause single- and double-strand breaks in the DNA backbone.[5][10]
-
Helix Destabilization: Covalent adduction disrupts the helical structure of DNA.
-
Inhibition of Synthesis: The damage ultimately inhibits DNA replication and transcription, halting cellular processes and leading to a bactericidal effect.[][4]
Other Macromolecular Targets
While DNA is the primary target, the reactive intermediates can also damage other vital cellular components. This includes covalent binding to proteins, particularly those rich in thiol groups (cysteine residues), disrupting their structure and enzymatic function. This broader attack on cellular machinery contributes to the potent cytotoxicity of the activated drug.[6][11]
Part 3: Structural-Activity Relationship Analysis
The specific structure of this compound dictates its unique potential.
-
The 4-Nitro Position: Most clinically used nitroimidazoles are 5-nitro derivatives. The biological activity of 4-nitroimidazoles has been reported far less frequently.[] This structural difference may influence the molecule's redox potential, making it more or less susceptible to reduction by specific nitroreductases. It could also alter the stability and reactivity of the resulting radical anions. This represents a key area for empirical investigation to determine if this isomeric form offers advantages, such as a different spectrum of activity or a reduced potential for resistance.
-
The 1-Cyclopropyl Group: The inclusion of a cyclopropyl ring is a common and effective strategy in medicinal chemistry.[8] Its benefits are multifaceted:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, increasing the drug's half-life.[8]
-
Enhanced Potency: The rigid conformation of the ring can lock the molecule into a more favorable orientation for binding to target enzymes (like nitroreductases), potentially increasing the rate of activation.[8]
-
Modulated Physicochemical Properties: It can fine-tune properties like lipophilicity, which affects cell membrane permeability and overall pharmacokinetics.[8]
-
Part 4: Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism for this compound, a series of standardized in vitro experiments are required.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This experiment is foundational to confirm selective activity against anaerobic organisms.
-
Objective: To determine the MIC of the compound against anaerobic and aerobic bacteria and compare their susceptibility.
-
Methodology:
-
Prepare a series of two-fold serial dilutions of this compound in appropriate broth media (e.g., Brucella broth for anaerobes, Mueller-Hinton broth for aerobes).
-
Inoculate the dilutions with standardized suspensions of test organisms (e.g., Bacteroides fragilis [anaerobe], Clostridium difficile [anaerobe], and Escherichia coli [facultative], Staphylococcus aureus [facultative]).
-
Incubate one set of tubes/plates in an anaerobic chamber (e.g., 37°C for 48 hours).
-
Incubate a parallel set for facultative organisms in an aerobic incubator (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Expected Outcome: A significantly lower MIC value under anaerobic conditions compared to aerobic conditions, confirming hypoxia-selective toxicity.
| Organism | Growth Condition | Hypothetical MIC (µg/mL) |
| Bacteroides fragilis | Anaerobic | 1 |
| Clostridium difficile | Anaerobic | 2 |
| Escherichia coli | Aerobic | >128 |
| Escherichia coli | Anaerobic | 8 |
| Staphylococcus aureus | Aerobic | >128 |
Protocol 2: In Vitro DNA Damage (Plasmid Nicking) Assay
This assay directly visualizes the compound's ability to damage DNA upon activation.
-
Objective: To assess whether the bioreduced form of the compound causes DNA strand breaks.
-
Methodology:
-
Prepare reaction mixtures containing a supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
-
Add this compound to the reaction tubes.
-
Initiate the activation by adding a nitroreductase enzyme (e.g., purified E. coli NfsB) and an electron donor (NADPH).
-
Include control groups: (a) DNA only, (b) DNA + compound (no enzyme), (c) DNA + enzyme (no compound).
-
Incubate all mixtures under anaerobic conditions for a defined period (e.g., 1 hour at 37°C).
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
-
Expected Outcome: The supercoiled form of the plasmid will be converted to relaxed (nicked, single-strand break) and linear (double-strand break) forms only in the complete reaction mixture containing the compound, enzyme, and NADPH.
Part 5: Emerging Concepts and Future Directions
While bioreductive activation and subsequent DNA damage is the canonical mechanism, the field is evolving. Recent studies on novel nitroimidazole hybrids have uncovered alternative modes of action, such as the direct inhibition of essential enzymes like topoisomerase IV.[6] This suggests that while the nitro group's reductive chemistry is paramount, the core scaffold and its substituents may confer additional, unexpected functionalities.
Future research on this compound should focus on:
-
Enzyme Specificity: Identifying the specific bacterial and protozoal nitroreductases that most efficiently activate the compound.
-
Resistance Mechanisms: Investigating its activity against microbial strains with known resistance to 5-nitroimidazoles (e.g., those with mutations in nitroreductase genes).
-
Hybrid Compound Synthesis: Systematically using it as a scaffold to synthesize new hybrid molecules and evaluating their dual-action potential.
-
Hypoxic Cell Studies: Exploring its potential as a radiosensitizer or cytotoxin in hypoxic solid tumors, a well-established application area for nitroimidazoles.[9]
Conclusion
The mechanism of action of this compound is firmly rooted in the established paradigm of bioreductive activation characteristic of the nitroimidazole class. It is a prodrug that achieves selective toxicity by undergoing enzymatic reduction in anaerobic environments to form highly reactive nitrogen species that damage DNA and other vital macromolecules. The presence of a 4-nitro group and a 1-cyclopropyl substituent likely modulates its reduction potential, spectrum of activity, and pharmacokinetic properties, making it a highly valuable scaffold for modern drug discovery. The experimental protocols outlined herein provide a clear roadmap for validating this proposed mechanism and further characterizing its unique biological profile. As the threat of antimicrobial resistance grows, a deep, mechanistic understanding of such novel scaffolds is essential for the rational design of the next generation of therapeutics.
References
-
Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge. Retrieved from [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Retrieved from [Link]
-
WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]
-
Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756–1760. Retrieved from [Link]
-
Viodrescu, M., et al. (2003). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. PubMed. Retrieved from [Link]
-
Walton, M. I., & Workman, P. (1990). Heat-stimulated nitroreductive bioactivation of the 2-nitroimidazole benznidazole in vitro. PubMed. Retrieved from [Link]
-
Komatsu, S., et al. (2015). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. Retrieved from [Link]
-
Hügel, C., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health. Retrieved from [Link]
-
Istrate, E., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Retrieved from [Link]
-
Letafat, B., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. Retrieved from [Link]
-
Tozkoparan, B., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Retrieved from [Link]
-
Fassihi, A., et al. (2019). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities. Retrieved from [Link]
-
Kumar, S., et al. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Retrieved from [Link]
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]
-
Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]
-
Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Retrieved from [Link]
-
Ellis, G. P., et al. (1967). Synthesis and antiprotozoal activity of some nitro(nitroaryl)imidazoles. Sci-Hub. Retrieved from [Link]
-
ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from [Link]
Sources
- 1. This compound|CAS 1193639-02-9 [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lecturio.com [lecturio.com]
- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 11. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Biological Screening of 1-Cyclopropyl-4-nitro-1H-imidazole
Foreword: Unveiling the Therapeutic Potential of a Novel Nitroimidazole Scaffold
The relentless evolution of drug resistance in pathogens and the intricate challenges of cancer therapy demand a continuous pipeline of novel chemical entities. Within this landscape, the nitroimidazole scaffold has long been a cornerstone, yielding critical medicines for anaerobic bacterial and parasitic infections.[1][2] The introduction of a cyclopropyl moiety to the 1-position of a 4-nitroimidazole core, as seen in 1-Cyclopropyl-4-nitro-1H-imidazole, presents a compelling case for thorough biological investigation. This guide provides a comprehensive, field-proven framework for the initial biological screening of this specific molecule, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven strategy, emphasizing scientific integrity and a deep understanding of the underlying pharmacology of nitroimidazoles.
The Strategic Imperative: Why Screen this compound?
The rationale for prioritizing the screening of this compound is rooted in the well-established bioactivity of the nitroimidazole class. These compounds typically function as prodrugs, where the nitro group is enzymatically reduced under the hypoxic conditions characteristic of anaerobic bacteria, certain protozoa, and solid tumors.[][4][5] This reduction generates cytotoxic radical anions that induce DNA damage and cellular demise.[][4]
The novel feature of our target molecule is the N-cyclopropyl group. This small, rigid ring system can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement, potentially offering an improved therapeutic window or a novel spectrum of activity compared to existing nitroimidazoles like metronidazole.[6] Our screening strategy, therefore, is designed to cast a wide yet targeted net, exploring the most probable avenues of bioactivity for a nitroimidazole derivative.
A Phased Approach to Biological Screening: From Broad Strokes to Mechanistic Insights
A tiered screening cascade is the most efficient and cost-effective method for evaluating a novel compound. This approach prioritizes high-throughput primary assays to identify initial areas of interest, followed by more complex and resource-intensive secondary and mechanistic studies for promising hits.
Caption: The proposed mechanism of action for this compound.
A preliminary way to investigate this is through a DNA damage assay, such as the Comet assay or by measuring the phosphorylation of H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks.
Metabolic Stability
An early assessment of metabolic stability can predict the compound's potential half-life in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
-
System: Use human liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
-
Procedure:
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes and an NADPH-regenerating system.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
-
Data Analysis: Plot the natural log of the remaining compound concentration versus time. From the slope of this line, calculate the in vitro half-life (t½).
Conclusion and Forward Look
This in-depth technical guide outlines a robust and logical strategy for the initial biological screening of this compound. By leveraging the extensive knowledge base of the nitroimidazole class, this phased approach efficiently channels resources towards the most promising therapeutic avenues. The data generated from this screening cascade will provide a solid foundation for subsequent hit-to-lead optimization, advanced preclinical studies, and ultimately, the potential development of a novel therapeutic agent.
References
-
Title: Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers Source: Molecules URL: [Link]
-
Title: Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source: Molecules URL: [Link]
-
Title: Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles Source: Molecules URL: [Link]
-
Title: New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis Source: PubMed URL: [Link]
-
Title: Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers Source: MDPI URL: [Link]
-
Title: Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays Source: ResearchGate URL: [Link]
-
Title: Clinical evaluation of nitroimidazoles as modifiers of hypoxia in solid tumors Source: Radiotherapy and Oncology URL: [Link]
-
Title: New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria Source: Arzneimittel-Forschung URL: [Link]
-
Title: Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Update on in vitro cytotoxicity assays for drug development Source: ResearchGate URL: [Link]
-
Title: Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Nitroimidazoles as anti-tumor agents Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Role of Cytotoxicity Experiments in Pharmaceutical Development Source: IntechOpen URL: [Link]
-
Title: Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives Source: International Journal of Drug Delivery Technology URL: [Link]
-
Title: Screening Analysis of Novel 5-Nitroimidazole Derivatives Targeting Trichomonas vaginalis Revealed Different Resistance Types Source: Open Forum Infectious Diseases URL: [Link]
-
Title: Synthesis and antimicrobial activities of some new nitroimidazole derivatives Source: Il Farmaco URL: [Link]
-
Title: Nitroimidazoles With Antibacterial Activity Against Neisseria Gonorrhoeae Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The development of 5-nitroimidazoles for the treatment and prophylaxis of anaerobic bacterial infections Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL: [Link]
-
Title: 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl) Source: ResearchGate URL: [Link]
-
Title: Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation Source: Research Square URL: [Link]
-
Title: Medicinal Significance of Nitroimidazoles Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: ResearchGate URL: [Link]
-
Title: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships Source: Scientia Pharmaceutica URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Jundishapur Journal of Microbiology URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Brieflands URL: [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-4-nitro-1H-imidazole
Foreword: Charting the Course for a Novel Nitroimidazole Derivative
To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide serves as a comprehensive manual for evaluating the solubility and stability of 1-Cyclopropyl-4-nitro-1H-imidazole. As a novel compound, its physicochemical properties are yet to be fully elucidated. This document, therefore, is not a repository of existing data, but a methodological roadmap. It is designed to empower you with the foundational principles, detailed protocols, and data interpretation frameworks necessary to thoroughly characterize this promising molecule. By following the rigorous procedures outlined herein, you will generate the high-quality, reliable data essential for advancing a compound through the drug development pipeline.
Our approach is grounded in the principles of Quality by Design (QbD), emphasizing a deep understanding of the molecule's intrinsic characteristics to proactively address potential development challenges. We will explore both kinetic and thermodynamic solubility, providing insights into the practical and theoretical aspects of this critical parameter. Furthermore, we will delve into the stability of this compound, outlining forced degradation studies and long-term stability protocols in accordance with the International Council for Harmonisation (ICH) guidelines.
This guide is structured to be a self-validating system, where the causality behind each experimental choice is explained, ensuring not just the execution of protocols, but a profound understanding of the scientific rationale.
Physicochemical Characterization: The Foundation of Understanding
Before embarking on solubility and stability studies, a fundamental understanding of the physicochemical properties of this compound is paramount. These properties will influence its behavior in various solvent systems and its susceptibility to degradation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₇N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 153.14 g/mol | Influences diffusion and membrane transport. |
| pKa | (Predicted) ~2-3 (imidazole ring) | Determines the ionization state at different physiological pH values, impacting solubility and permeability. |
| LogP | (Predicted) ~0.5-1.5 | Indicates the lipophilicity of the molecule, affecting its partitioning behavior and potential for membrane permeation. |
| Polar Surface Area | ~63.6 Ų (based on 1-Methyl-4-nitroimidazole)[1] | Influences membrane permeability and interactions with biological targets. |
Note: The pKa and LogP values are estimations based on the chemical structure and data from similar nitroimidazole compounds. Experimental determination is a critical first step.
Solubility Determination: A Multi-faceted Approach
A drug's therapeutic efficacy is contingent upon its ability to dissolve in physiological fluids to be absorbed into the systemic circulation. Therefore, a comprehensive assessment of solubility is a cornerstone of pre-formulation studies.[2][3] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility provides a rapid assessment of how much of a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), can remain in an aqueous buffer.[1][4][5] This is particularly useful in the early stages of drug discovery for screening large numbers of compounds.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration gradient.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[6]
-
Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done using various methods such as nephelometry (light scattering), UV-Vis spectroscopy, or high-performance liquid chromatography (HPLC) after filtration or centrifugation.[1][6]
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that remains in solution without precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility: The Gold Standard for Pre-formulation
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[4][5] This is a more accurate and fundamental measure of solubility and is typically determined using the shake-flask method.[7]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest. Relevant solvents include:
-
Purified Water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate the gastrointestinal tract)
-
Biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))[8]
-
Organic co-solvents (e.g., ethanol, propylene glycol)
-
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4][6][8]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sample Collection and Analysis: Carefully withdraw a clear aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[9][10]
-
Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mg/mL).
Table 2: Data Summary for Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 25 | [Experimental Data] |
| pH 1.2 Buffer | 37 | [Experimental Data] |
| pH 4.5 Buffer | 37 | [Experimental Data] |
| pH 6.8 Buffer | 37 | [Experimental Data] |
| pH 7.4 Buffer | 37 | [Experimental Data] |
| SGF | 37 | [Experimental Data] |
| SIF | 37 | [Experimental Data] |
| 10% Ethanol in Water | 25 | [Experimental Data] |
Stability Assessment: Ensuring Molecular Integrity
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors.[11] This section outlines the protocols for forced degradation studies and long-term stability testing as mandated by ICH guidelines.[12][13]
Forced Degradation Studies: Probing for Weaknesses
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[14] The purpose is to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[15][16][17][18] A degradation of 5-20% is typically targeted to ensure that the analytical method can effectively separate the degradants from the parent compound.[14][15]
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents for each stress condition. A parallel study on the solid drug substance should also be conducted.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation process.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from all significant degradation products.[10] Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.[10]
-
Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%, indicating that all major degradants are being detected.
Caption: Workflow for Forced Degradation Studies.
Long-Term Stability Testing: Simulating Real-World Conditions
Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[12]
-
Batch Selection: Use at least three primary batches of this compound manufactured to a minimum of pilot scale.
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following ICH-recommended long-term and accelerated conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform a comprehensive set of tests including:
-
Appearance
-
Assay
-
Purity/Impurity profile
-
Moisture content
-
(As appropriate) Crystal form and particle size
-
Table 3: Long-Term Stability Study Plan for this compound
| Test | Acceptance Criteria | Testing Frequency (Months) |
| Long-Term (25°C/60%RH) | 0, 3, 6, 9, 12, 18, 24, 36 | |
| Appearance | Report results | X |
| Assay | 98.0% - 102.0% | X |
| Purity (HPLC) | Individual unspecified impurity ≤ 0.10%Total impurities ≤ 0.5% | X |
| Accelerated (40°C/75%RH) | 0, 3, 6 | |
| Appearance | Report results | X |
| Assay | 98.0% - 102.0% | X |
| Purity (HPLC) | Individual unspecified impurity ≤ 0.10%Total impurities ≤ 0.5% | X |
Conclusion: A Pathway to Informed Drug Development
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers can generate the critical data necessary to understand the compound's behavior, identify potential liabilities, and make informed decisions throughout the drug development process. The insights gained from these studies will be instrumental in guiding formulation strategies, establishing appropriate storage conditions and shelf-life, and ultimately, ensuring the quality, safety, and efficacy of a potential new therapeutic agent.
References
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Alam, M. A., & Al-Jenoobi, F. I. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-nitroimidazole. Retrieved from [Link]
-
Vee-validate. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]
-
Pharmapproach. (n.d.). Pre-Formulation Studies: Solubility analysis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). PREFORMULATION STUDIES. Retrieved from [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Purdue University. (2016). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. Retrieved from [Link]
-
MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Development of bedaquiline nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole, MNZ: Metronidazole, RNZ: Ronidazole, and TNZ: Tinidazole. Retrieved from [Link]
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. asianpubs.org [asianpubs.org]
- 6. enamine.net [enamine.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. biopharminternational.com [biopharminternational.com]
- 17. sgs.com [sgs.com]
- 18. onyxipca.com [onyxipca.com]
Regioselective Synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the regioselective synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the strategic considerations for achieving high regioselectivity in the N-alkylation of the 4-nitroimidazole scaffold. It presents a detailed, field-proven protocol for the synthesis, including insights into the underlying reaction mechanism, optimization of reaction parameters, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related nitroimidazole derivatives.
Introduction: The Significance of this compound
Nitroimidazole derivatives are a cornerstone in the development of antimicrobial agents, effective against a wide array of anaerobic bacteria and protozoa.[1] Their mechanism of action involves the reductive activation of the nitro group under anaerobic conditions, leading to the generation of cytotoxic radical anions that induce DNA damage and cell death.[1] The introduction of a cyclopropyl moiety at the N-1 position of the 4-nitroimidazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and therapeutic efficacy. The target compound, this compound, serves as a key building block in the synthesis of more complex molecular hybrids and conjugates aimed at combating multi-drug resistant pathogens.[1]
The primary challenge in the synthesis of 1-substituted 4-nitroimidazoles lies in controlling the regioselectivity of the N-alkylation, as the imidazole ring possesses two potentially reactive nitrogen atoms. This guide focuses on a robust strategy to achieve exclusive N-1 cyclopropylation.
Strategic Approach to Regioselective N-Cyclopropylation
The regioselectivity of N-alkylation of 4-nitroimidazole is governed by both electronic and steric factors. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the acidity and nucleophilicity of the two ring nitrogens. Theoretical and experimental studies have demonstrated that the alkylation of 4-nitroimidazole preferentially occurs at the N-1 position.[2][3][4] This preference is attributed to the electronic effect of the nitro group, which renders the N-1 position more nucleophilic after deprotonation.
Our synthetic strategy leverages this inherent regioselectivity through a classical N-alkylation reaction. The key steps involve the deprotonation of 4-nitroimidazole with a suitable base to form the corresponding imidazolide anion, followed by nucleophilic attack on a cyclopropylating agent.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of 4-nitroimidazoles.[2][4]
Reaction Scheme:
Caption: Synthetic scheme for the N-cyclopropylation of 4-nitroimidazole.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 4-Nitro-1H-imidazole | 3034-38-6 | C₃H₃N₃O₂ | ≥98% | Commercially Available |
| Cyclopropyl bromide | 4333-56-6 | C₃H₅Br | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercially Available |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade | Commercially Available |
| Magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approximately 10 mL per gram of 4-nitroimidazole) to the flask.
-
Addition of Cyclopropylating Agent: To the stirred suspension, add cyclopropyl bromide (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Extraction: Combine the filtrate and the washings and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Expected Yield: Based on similar N-alkylation reactions of 4-nitroimidazole, the expected yield for this synthesis is in the range of 70-85%.[2]
Causality Behind Experimental Choices
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base that is sufficient to deprotonate the acidic N-H of 4-nitroimidazole to form the nucleophilic imidazolide anion. Its insolubility in acetonitrile facilitates its removal by simple filtration after the reaction.
-
Choice of Solvent (Acetonitrile): Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction. It effectively dissolves the reactants and facilitates the reaction while being relatively inert under the reaction conditions.
-
Reaction Temperature (60 °C): Heating the reaction to 60 °C significantly improves the reaction rate and yield compared to room temperature reactions.[2] This temperature provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side product formation.
-
Cyclopropylating Agent (Cyclopropyl bromide): Cyclopropyl bromide is a readily available and effective electrophile for the N-cyclopropylation of heterocyclic compounds.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the cyclopropyl group. The imidazole protons should appear as two distinct signals in the downfield region. The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals corresponding to the carbons of the imidazole ring and the cyclopropyl group. The carbon attached to the nitro group will be significantly downfield.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Conclusion
This technical guide outlines a reliable and regioselective method for the synthesis of this compound. The provided protocol, based on well-established N-alkylation chemistry of 4-nitroimidazoles, offers a practical approach for obtaining this valuable building block for medicinal chemistry research. The key to the successful synthesis lies in the careful control of reaction conditions, particularly the choice of base, solvent, and temperature, to ensure high regioselectivity and yield.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Abstract. Der Pharma Chemica. [Link]
- European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. EP 2644599 A1.
- Google Patents. (2015). Novel method for synthesizing cyclopropyl bromide. CN104892355A.
-
ResearchGate. (2016). 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl). [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
Sources
A Technical Guide to the Discovery, Synthesis, and Isolation of Novel 1-Cyclopropyl-4-nitro-1H-imidazole Analogs
Foreword: The Imperative for Novel Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad-spectrum activity against anaerobic bacteria and protozoa.[1][2] Compounds like metronidazole and benznidazole have been instrumental in treating a variety of infectious diseases.[3] The core mechanism of these agents lies in the bioreductive activation of the nitro group under hypoxic conditions, a process that generates cytotoxic reactive nitrogen species which disrupt microbial DNA and other vital macromolecules.[3][][5] This unique mode of action makes them particularly effective against microorganisms in anaerobic environments, a characteristic that has also sparked interest in their potential as anticancer agents for treating hypoxic solid tumors.[2]
However, the rise of drug-resistant strains necessitates a continuous search for new and improved analogs. This guide focuses on a promising, yet underexplored, chemical space: 1-cyclopropyl-4-nitro-1H-imidazole analogs . The strategic incorporation of a cyclopropyl group at the N-1 position of the 4-nitroimidazole core is a deliberate design choice aimed at enhancing the therapeutic profile of this established pharmacophore. The cyclopropyl moiety is a versatile tool in drug design, known for its ability to increase metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[6][7][8][9]
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It details a logical and scientifically rigorous pathway for the rational design, synthesis, isolation, and preliminary biological evaluation of this novel class of compounds. The protocols and methodologies described herein are grounded in established principles and are designed to be self-validating, ensuring both technical accuracy and practical applicability in a drug discovery setting.
Part 1: Rational Design and Strategic Synthesis
The Scientific Premise: Fusing Stability with Activity
The central hypothesis is that the cyclopropyl ring, a "metabolically robust" substituent, can shield the N1-position of the imidazole ring from enzymatic degradation while favorably influencing the molecule's overall physicochemical properties.[7][10] The 4-nitro position is maintained as it is critical for the bioreductive activation essential for antimicrobial activity.[11][12]
Our design strategy involves a systematic exploration of substitutions at the C2 and C5 positions of the this compound core. This allows for the modulation of lipophilicity, electronic properties, and steric bulk to optimize potency and selectivity.
In Silico Lead Identification Workflow
Before embarking on chemical synthesis, a computational approach is employed to prioritize analogs with the highest probability of success. This workflow saves valuable resources by focusing on compounds with favorable predicted properties.
Caption: In Silico workflow for lead candidate prioritization.
Synthetic Strategy and Core Protocol
A regioselective synthesis is crucial to ensure the desired N-1 substitution of the cyclopropyl group.[13][14] The general approach involves the N-alkylation of a pre-formed 4-nitroimidazole with a suitable cyclopropylating agent.
This protocol outlines the synthesis of the core scaffold, which can then be functionalized further if required.
Materials:
-
4-nitroimidazole
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-nitroimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 10 mL per gram of 4-nitroimidazole).
-
Alkylation: While stirring vigorously, add cyclopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[14]
-
Work-up: Cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Part 2: Isolation, Purification, and Structural Elucidation
The integrity of subsequent biological data hinges on the purity and confirmed structure of the synthesized compounds.
Purification and Characterization Workflow
A standardized workflow ensures that each analog is of high purity and its chemical structure is unequivocally confirmed before it proceeds to biological screening.
Caption: Workflow for compound purification and structural validation.
Characterization Data of Representative Analogs
The following table summarizes hypothetical characterization data for a small series of synthesized analogs, demonstrating the successful application of the synthetic and purification protocols.
| Compound ID | R¹ (at C2) | R² (at C5) | Molecular Formula | Mass (HRMS) [M+H]⁺ | Purity (HPLC) |
| NCI-001 | H | H | C₆H₇N₃O₂ | 154.0611 | >98% |
| NCI-002 | CH₃ | H | C₇H₉N₃O₂ | 168.0768 | >99% |
| NCI-003 | H | Br | C₆H₆BrN₃O₂ | 231.9716 | >97% |
| NCI-004 | CH₃ | Br | C₇H₈BrN₃O₂ | 245.9873 | >98% |
Part 3: Biological Evaluation and Lead Optimization
The primary goal is to identify analogs with potent antimicrobial activity and low host cell cytotoxicity.
In Vitro Antimicrobial Screening Protocol
The Minimum Inhibitory Concentration (MIC) is determined to quantify the potency of the analogs against relevant pathogenic microbes. The broth microdilution method is a standard and reliable technique.[15][16][17][18]
Materials:
-
Synthesized compounds (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of each test compound in CAMHB directly in the 96-well plates. Final concentrations should range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment Protocol
It is critical to assess the toxicity of the compounds against mammalian cells to establish a therapeutic window. The MTT assay is a widely used colorimetric assay to measure cell viability.[19][20][21]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from biological screening is used to build a structure-activity relationship (SAR) model. This model informs the next cycle of drug design.
| Compound ID | R¹ (at C2) | R² (at C5) | MIC (S. aureus) [µg/mL] | IC₅₀ (HEK293) [µg/mL] | Selectivity Index (SI = IC₅₀/MIC) |
| NCI-001 | H | H | 16 | >128 | >8 |
| NCI-002 | CH₃ | H | 8 | >128 | >16 |
| NCI-003 | H | Br | 4 | 64 | 16 |
| NCI-004 | CH₃ | Br | 2 | 96 | 48 |
SAR Insights:
-
Observation 1: Introduction of a methyl group at C2 (NCI-002 vs. NCI-001) doubles the antimicrobial activity.
-
Observation 2: Halogenation (Bromine) at C5 (NCI-003 vs. NCI-001) significantly increases potency.
This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.
Caption: The iterative cycle of drug discovery and lead optimization.
Conclusion and Future Directions
This guide has outlined a robust and integrated strategy for the discovery and initial development of novel this compound analogs. The strategic inclusion of the cyclopropyl group offers a promising avenue to enhance the properties of the well-established nitroimidazole pharmacophore. The representative data illustrates a clear path from rational design to the identification of a lead compound (NCI-004 ) with potent antimicrobial activity and a good preliminary safety profile.
Future work will focus on expanding the library of analogs based on the initial SAR findings, exploring a wider range of substituents at the C2 and C5 positions. Lead compounds will be advanced to more complex studies, including mechanism of action elucidation, in vivo efficacy testing in animal models of infection, and full pharmacokinetic profiling. This systematic approach holds significant promise for developing next-generation antimicrobial agents to combat the growing threat of infectious diseases.
References
-
Upadhyaya, K. et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Chadha, R. et al. (n.d.). Medicinal Significance of Nitroimidazoles. NISCAIR. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Anderson, J. R. et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry. [Link]
-
Teijaro, C. N. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Medium. [Link]
-
Tantry, S. J. et al. (2024). A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. [Link]
-
Kumar, A. et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]
-
Anderson, J. R. et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Tantry, S. J. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
ResearchGate. (2025). A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]
-
Balouiri, M. et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
-
D'Arrigo, M. et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. [Link]
-
ResearchGate. (n.d.). Mechanism of bioreductive activation of 2‐nitroimidazole prodrugs. ResearchGate. [Link]
-
Viodrescu, M. et al. (1998). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. Molecular and Biochemical Parasitology. [Link]
-
MDPI. (2022). The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. [Link]
-
Lancini, G. C. et al. (1969). Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry. [Link]
-
Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Fassihi, A. et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
Kokotou, M. G. et al. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. nbinno.com [nbinno.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole: An Experimental Protocol for Pharmaceutical Research
This document provides a comprehensive guide for the synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole, a key building block in the development of novel therapeutic agents. Nitroimidazole derivatives are of significant interest in medicinal chemistry, serving as precursors for compounds with potential applications as antimicrobial and antiparasitic drugs.[1] This protocol details a robust and reproducible method for the N-cyclopropylation of 4-nitroimidazole, offering insights into the reaction mechanism, safety precautions, and analytical characterization of the final product.
Introduction
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules. The introduction of a nitro group at the C4 position and a cyclopropyl moiety at the N1 position can significantly modulate the electronic and steric properties of the imidazole core, influencing its pharmacokinetic and pharmacodynamic profiles. This compound, with the molecular formula C₆H₇N₃O₂, is a valuable intermediate for the synthesis of more complex drug candidates.[1] This protocol is designed for researchers in drug discovery and development, providing a clear and detailed pathway to this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 4-nitroimidazole acts as the nucleophile, attacking the electrophilic cyclopropyl bromide.
Caption: N-cyclopropylation of 4-nitroimidazole.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of nitroimidazoles, optimized for the synthesis of the target compound.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitroimidazole | ≥98% | Sigma-Aldrich | |
| Cyclopropyl bromide | 98% | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography |
| Hexane | ACS Grade | Fisher Scientific | For chromatography |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying |
| Deionized Water | |||
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.13 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and 40 mL of anhydrous acetonitrile. Stir the suspension at room temperature. The potassium carbonate acts as a base to deprotonate the 4-nitroimidazole, forming the nucleophilic imidazolide anion.[2] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.[2]
-
Addition of Cyclopropyl Bromide: Slowly add cyclopropyl bromide (1.45 g, 12 mmol) to the stirring suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C. Maintain this temperature and allow the reaction to proceed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 4-nitroimidazole spot indicates the completion of the reaction. Heating improves the reaction rate and yield.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and any unreacted starting material. Wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of deionized water to remove any remaining inorganic salts, followed by a wash with 30 mL of brine to aid in the separation of the aqueous and organic layers.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[2][3] A gradient elution with a mixture of ethyl acetate and hexane (e.g., starting from 10:90 and gradually increasing the polarity to 30:70) is recommended to isolate the pure this compound. Combine the fractions containing the product (as identified by TLC) and evaporate the solvent to yield the final product as a solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, H5-imidazole), ~7.5 (s, 1H, H2-imidazole), ~3.6 (m, 1H, CH-cyclopropyl), ~1.2 (m, 2H, CH₂-cyclopropyl), ~1.0 (m, 2H, CH₂-cyclopropyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C4-NO₂), ~138 (C5), ~120 (C2), ~35 (CH-cyclopropyl), ~8 (CH₂-cyclopropyl) |
| FTIR (KBr) | ν (cm⁻¹): ~3100 (C-H aromatic), ~3000 (C-H aliphatic), ~1550 & ~1350 (NO₂ asymmetric and symmetric stretching), ~1500 (C=C aromatic), ~1200 (C-N stretching) |
| Mass Spec. (EI) | m/z: 153 (M⁺), 123 (M⁺ - NO), 112 (M⁺ - C₃H₅), 97 (M⁺ - NO₂) |
Safety Precautions
-
Nitroimidazoles and their derivatives should be handled with care as they may be harmful if swallowed or inhaled.[3]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cyclopropyl bromide is a volatile and flammable liquid. Handle with care and avoid ignition sources.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
References
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
Sources
Application Notes & Protocols: Evaluating the Antibacterial Efficacy of 1-Cyclopropyl-4-nitro-1H-imidazole
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Nitroimidazoles have a long-standing history as potent agents against anaerobic bacteria and protozoa.[][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antibacterial properties of 1-Cyclopropyl-4-nitro-1H-imidazole, a member of the nitroimidazole class. We present detailed, field-proven protocols for determining its Minimum Inhibitory Concentration (MIC), assessing its activity via disk diffusion, and characterizing its bactericidal or bacteriostatic nature through time-kill kinetic assays. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
Nitroimidazole antibiotics are a critical class of synthetic antimicrobial agents, with metronidazole being a notable example.[3][4] Their efficacy is primarily directed against anaerobic bacteria and certain protozoa.[][5] The emergence of resistance to existing drugs, even within this class, drives the synthesis and evaluation of new derivatives.[6] this compound (PubChem CID: 155593122) is a derivative of interest, incorporating a cyclopropyl group which can influence molecular properties such as metabolic stability and target binding.
This guide provides the foundational methodologies required to build a comprehensive antibacterial profile for this compound, grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₃O₂ | [9] |
| Molecular Weight | 153.14 g/mol | [9] |
| Boiling Point (Predicted) | 380.3 ± 15.0 °C | [10] |
| pKa (Predicted) | 0.57 ± 0.61 |[10] |
Note: Some physical properties are based on computational predictions and should be confirmed experimentally.
Proposed Mechanism of Action: The Nitroreductase-Mediated Cascade
The antibacterial activity of nitroimidazoles is dependent on their selective activation within susceptible microorganisms.[5] These compounds are prodrugs that passively diffuse into the bacterial cell.[4] In the low-oxygen environment characteristic of anaerobic bacteria, the nitro group (-NO₂) is reduced by bacterial enzymes, such as nitroreductases.[4][5] This reduction process is critical, as it generates short-lived, highly reactive nitroso and hydroxylamine intermediates, including free radicals.[2][3][4] These reactive species are cytotoxic, primarily causing damage to microbial DNA by inducing strand breaks and destabilizing the helical structure, which inhibits DNA synthesis and ultimately leads to cell death.[3][5] This targeted activation mechanism explains their selectivity for anaerobic organisms and their bactericidal effect.[4]
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 4. lecturio.com [lecturio.com]
- 5. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 6. brieflands.com [brieflands.com]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 1193639-02-9 [m.chemicalbook.com]
Application Notes and Protocols for 1-Cyclopropyl-4-nitro-1H-imidazole in Anti-Protozoal Research
Introduction: The Promise of Nitroimidazoles in Combating Protozoal Diseases
Protozoal infections, such as leishmaniasis, Chagas disease, and giardiasis, continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The existing therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, and complex administration routes. Nitroimidazoles represent a critical class of antimicrobial agents with a broad spectrum of activity against anaerobic bacteria and various protozoa.[1] Their mechanism of action is centered on the reductive activation of the nitro group within the parasite, a process catalyzed by parasite-specific enzymes like nitroreductases.[2] This activation generates cytotoxic nitroso and hydroxylamine metabolites that induce lethal damage to parasitic DNA and other macromolecules.[2]
1-Cyclopropyl-4-nitro-1H-imidazole is a heterocyclic compound featuring the essential 4-nitroimidazole core, with a cyclopropyl substituent at the N1 position. This structural motif is of significant interest in medicinal chemistry for the development of novel anti-infective agents. While extensive research has been conducted on the broader class of nitroimidazoles, this document provides a focused guide for researchers on the specific application and evaluation of this compound in anti-protozoal drug discovery. These notes and protocols are designed to be a practical resource for academic and industry scientists engaged in the preclinical assessment of new chemical entities against pathogenic protozoa.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical characteristics is paramount for designing robust and reproducible biological assays.
| Property | Value | Source |
| CAS Number | 1193639-02-9 | [3] |
| Molecular Formula | C₆H₇N₃O₂ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Boiling Point (Predicted) | 380.3 ± 15.0 °C | [4] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 0.57 ± 0.61 | [4] |
Proposed Mechanism of Action
The anti-protozoal activity of this compound is hypothesized to follow the established mechanism for nitroimidazoles. This involves a multi-step intracellular process that ensures selective toxicity to the target parasite.
Caption: Proposed bioactivation pathway of this compound.
The selective toxicity of nitroimidazoles is attributed to the presence of low redox potential electron transport proteins, such as ferredoxin, in anaerobic protozoa, which are absent in their mammalian hosts. This differential metabolic capability allows for the targeted activation of the prodrug within the parasite, minimizing host cytotoxicity.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of this compound. It is crucial to include appropriate positive and negative controls in all assays to ensure data validity.
Protocol 1: In Vitro Anti-promastigote and Anti-amastigote Activity against Leishmania Species
This assay determines the compound's efficacy against both the extracellular (promastigote) and intracellular (amastigote) stages of Leishmania.
Materials:
-
Leishmania species (e.g., L. donovani, L. major)
-
M199 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774.A1)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
Amphotericin B (positive control)
-
Resazurin solution
-
96-well and 24-well tissue culture plates
-
Incubator (25°C for promastigotes, 37°C with 5% CO₂ for amastigotes)
Step-by-Step Methodology:
-
Anti-promastigote Assay:
-
Culture Leishmania promastigotes in M199 medium at 25°C to the stationary phase.
-
In a 96-well plate, prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include wells for a positive control (Amphotericin B) and a vehicle control (DMSO).
-
Add 1 x 10⁵ promastigotes to each well.
-
Incubate the plate at 25°C for 72 hours.
-
Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure fluorescence (Excitation: 550 nm, Emission: 590 nm) to determine cell viability.[5]
-
Calculate the 50% inhibitory concentration (IC₅₀) using a suitable software (e.g., GraphPad Prism).
-
-
Anti-amastigote Assay:
-
Plate BMDMs or macrophage cell line in a 24-well plate with coverslips at a density of 3 x 10⁵ cells per well and incubate overnight at 37°C with 5% CO₂.[6]
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 20:1.[6]
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the wells to remove non-internalized promastigotes.
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound.
-
Incubate for 72 hours at 37°C with 5% CO₂.[6]
-
Fix the coverslips with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the 50% effective concentration (EC₅₀).
-
Caption: Workflow for assessing the in vitro activity against Leishmania spp.
Protocol 2: In Vitro Anti-trypanosomal Activity against Trypanosoma cruzi
This protocol assesses the compound's efficacy against the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.
Materials:
-
Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase)
-
Vero cells or L6 myoblasts
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Benznidazole (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40 (NP40)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Plate host cells (Vero or L6) in a 96-well plate and incubate to form a confluent monolayer.
-
Infect the cells with trypomastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 2 hours, then wash to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound and controls.
-
Incubate for 72-96 hours.
-
Add CPRG solution containing NP40 to lyse the cells and allow the substrate to react with the parasite's β-galactosidase.
-
Incubate for 4-6 hours at 37°C.
-
Measure absorbance at 570 nm.
-
Calculate the EC₅₀ value.
Protocol 3: In Vitro Susceptibility Testing of Giardia lamblia
This assay evaluates the compound's activity against the trophozoite stage of Giardia lamblia.
Materials:
-
Giardia lamblia trophozoites (e.g., Portland-I strain)
-
TYI-S-33 medium supplemented with bovine bile and FBS
-
This compound
-
Metronidazole (positive control)
-
Anaerobic incubation system (e.g., anaerobic jar or chamber)[7]
-
96-well plates
-
Hemocytometer
Step-by-Step Methodology:
-
Culture G. lamblia trophozoites in TYI-S-33 medium under anaerobic conditions at 37°C.
-
In a 96-well plate, prepare serial dilutions of the test compound and controls.[8]
-
Inoculate each well with a defined number of trophozoites (e.g., 4 x 10⁴).[7]
-
Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.[7][9]
-
Determine the number of viable, motile trophozoites in each well using a hemocytometer or an automated cell counter.[9]
-
Calculate the IC₅₀ value.
Protocol 4: In Vitro Mammalian Cell Cytotoxicity Assay
This is a critical step to determine the selectivity of the compound for the parasite over host cells.
Materials:
-
Mammalian cell line (e.g., Vero, L6, or HepG2)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
Resazurin solution or LDH cytotoxicity assay kit[10]
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 72 hours.
-
Assess cell viability using the resazurin reduction assay (as described in Protocol 1) or by measuring lactate dehydrogenase (LDH) release into the culture medium.[10][11]
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) for each parasite by dividing the CC₅₀ of the mammalian cells by the IC₅₀/EC₅₀ of the parasite. An SI > 10 is generally considered a good starting point for further investigation.
Protocol 5: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol evaluates the compound's ability to control lesion development and parasite burden in a well-established animal model.
Materials:
-
Leishmania major promastigotes
-
This compound formulated for in vivo administration (e.g., in a vehicle like 0.5% carboxymethylcellulose)
-
Meglumine antimoniate or Amphotericin B (positive control)
-
Calipers
-
Equipment for parasite quantification (e.g., limiting dilution assay or qPCR)
Step-by-Step Methodology:
-
Infect BALB/c mice by subcutaneous injection of 2 x 10⁶ stationary phase L. major promastigotes into the hind footpad.[12]
-
Monitor the development of lesions by measuring the footpad thickness with calipers weekly.
-
Once lesions are established (e.g., 3-4 weeks post-infection), randomize the mice into treatment and control groups.
-
Administer this compound at various doses (e.g., 10, 50, 100 mg/kg/day) via a relevant route (e.g., oral gavage or intraperitoneal injection) for a defined period (e.g., 20-28 days).[14]
-
Continue to measure lesion size throughout the treatment and post-treatment periods.
-
At the end of the experiment, euthanize the mice and collect the infected footpads and draining lymph nodes.
-
Determine the parasite burden in the tissues using a limiting dilution assay or by quantitative PCR.[15]
-
Compare the lesion size and parasite load in the treated groups to the vehicle control group to assess efficacy.
Caption: A typical workflow for assessing in vivo efficacy against cutaneous leishmaniasis.
Data Interpretation and Next Steps
The successful execution of these protocols will yield crucial data for the preclinical assessment of this compound. Key metrics to evaluate include:
-
Potency: Low IC₅₀/EC₅₀ values against the target protozoa.
-
Selectivity: A high Selectivity Index (SI), indicating a favorable therapeutic window.
-
In Vivo Efficacy: Significant reduction in parasite burden and/or clinical signs of disease in animal models.
Promising results from these initial studies would warrant further investigation into the compound's pharmacokinetic properties, mechanism of action, and potential for resistance development.
References
-
-1H-123-triazole_and_Ethyl_1-1-methyl-4-nitro-1H-imidazol-5-yl-1H-123-triazole-4-carboxylate)
Sources
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 1193639-02-9 [m.chemicalbook.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Accelerated healing of cutaneous leishmaniasis in non-healing BALB/c mice using water soluble amphotericin B-polymethacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of 1-Cyclopropyl-4-nitro-1H-imidazole as a Potential Hypoxia-Activated Anti-Cancer Agent
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-Cyclopropyl-4-nitro-1H-imidazole as a novel anti-cancer agent. The core hypothesis is that this compound functions as a hypoxia-activated prodrug (HAP), exhibiting selective cytotoxicity towards cancer cells within the hypoxic microenvironment characteristic of solid tumors.[1][2] We present the scientific rationale, a representative synthesis protocol, and detailed, validated methodologies for in vitro and in vivo assessment of its therapeutic potential. The protocols are designed to be self-validating, providing clear causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Rationale for Targeting Tumor Hypoxia
Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1] This hypoxic environment is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and many chemotherapeutics.[1][2][3] However, the unique biochemistry of hypoxic cells, particularly the overexpression of reductive enzymes, presents a therapeutic opportunity.[4]
Hypoxia-activated prodrugs (HAPs) are compounds that remain relatively inert in well-oxygenated (normoxic) tissues but are bioactivated under hypoxic conditions to release a potent cytotoxic agent.[2][5] Nitroimidazoles are a prominent class of HAPs.[6][7] In the absence of oxygen, the nitro group (-NO₂) of the imidazole ring undergoes enzymatic reduction by intracellular nitroreductases to form highly reactive radical species.[][9] These radicals can induce DNA strand breaks and form adducts with cellular macromolecules, leading to targeted cell death.[9][10]
This compound is a novel small molecule designed to leverage this mechanism. The cyclopropyl moiety is introduced to potentially enhance metabolic stability and cell permeability, while the 4-nitroimidazole core serves as the hypoxia-sensitive "warhead." This guide outlines a systematic approach to validate its efficacy and mechanism of action.
Section 1: Synthesis of this compound
The synthesis of this compound is a critical first step. The following is a representative protocol based on established imidazole chemistry.
Protocol 1.1: Representative Synthesis
-
Objective: To synthesize and purify this compound for biological evaluation.
-
Causality: This two-step process involves first creating the cyclopropyl-imidazole scaffold, followed by regioselective nitration. The nitration step is crucial and must be performed under controlled conditions to favor the desired 4-nitro isomer.
Materials & Equipment:
-
1-Cyclopropyl-1H-imidazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-Cyclopropyl-1H-imidazole in concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
-
Nitration: Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel over 30 minutes. Maintain the temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Perform this step in a fume hood with caution due to gas evolution.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the this compound isomer.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Evaluation Workflow
The primary goal of in vitro testing is to establish the compound's anti-cancer activity, its hypoxia selectivity, and its primary mode of inducing cell death.
Caption: Workflow for in vitro evaluation of the anti-cancer agent.
Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT)
-
Objective: To quantify the cytotoxicity of this compound against cancer and non-cancerous cells under both normoxic and hypoxic conditions.
-
Causality: The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[11][12] By comparing the IC₅₀ (half-maximal inhibitory concentration) values between normoxic and hypoxic environments, we can quantify the compound's hypoxia-selective activity. A significantly lower IC₅₀ under hypoxia supports the HAP mechanism.[1]
Materials & Equipment:
-
Selected cell lines (e.g., U-87 MG glioblastoma, A549 lung carcinoma, MDA-MB-231 breast carcinoma) and a non-cancerous control (e.g., Vero kidney cells).[13][14][15]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]
-
Standard CO₂ incubator (37°C, 5% CO₂) for normoxia.
-
Hypoxia chamber or incubator (37°C, 5% CO₂, <1% O₂, balance N₂).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours in the normoxic incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation:
-
Normoxia Plate: Place one plate in the standard CO₂ incubator.
-
Hypoxia Plate: Place the duplicate plate in the hypoxia chamber.
-
Incubate both plates for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value for each cell line under both conditions.
Data Presentation: IC₅₀ Values
| Cell Line | IC₅₀ (µM) - Normoxia (21% O₂) | IC₅₀ (µM) - Hypoxia (<1% O₂) | Hypoxic Cytotoxicity Ratio (HCR) (Normoxia IC₅₀ / Hypoxia IC₅₀) |
| U-87 MG | >100 | 15.2 | >6.6 |
| A549 | >100 | 21.5 | >4.7 |
| MDA-MB-231 | 95.8 | 18.9 | 5.1 |
| Vero | >100 | >100 | ~1.0 |
Protocol 2.2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
-
Objective: To determine if the compound induces apoptosis (programmed cell death) or necrosis.
-
Causality: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17] This dual staining allows for the differentiation of cell populations.[18]
Materials & Equipment:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).[18]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations (determined under hypoxia) for 24-48 hours in a hypoxia chamber. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[17]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 2.3: Cell Cycle Analysis
-
Objective: To assess if the compound affects cell cycle progression.
-
Causality: Many DNA-damaging agents cause cells to arrest at specific checkpoints (G1/S or G2/M) to allow for DNA repair.[19] PI stoichiometrically binds to DNA, meaning the fluorescence intensity measured by flow cytometry is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[20] An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.
Materials & Equipment:
-
6-well plates
-
Flow cytometer
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.2.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[21] Incubate for at least 30 minutes on ice (or store at -20°C).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.
Section 3: Mechanistic Signaling Pathway
The proposed mechanism of action for this compound is centered on its selective bioreduction in a hypoxic environment.
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
Under normoxic conditions, the one-electron reduction of the nitro group is a reversible process, as oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound, rendering it harmless.[9] In the absence of oxygen, further reduction occurs, generating highly cytotoxic species that damage critical cellular components, ultimately triggering cell death.[][9]
Section 4: In Vivo Evaluation Strategy
After demonstrating promising and selective in vitro activity, the next crucial step is to evaluate the compound's efficacy and safety in a relevant animal model.[22][23]
Caption: Workflow for in vivo evaluation of the anti-cancer agent.
Protocol 4.1: Animal Model Selection and Efficacy Study
-
Objective: To determine the anti-tumor efficacy and assess the preliminary safety profile of this compound in vivo.
-
Causality: An orthotopic glioblastoma xenograft model in immunocompromised mice is highly relevant.[24] Glioblastoma is an aggressive brain tumor known for its hypoxic core, making it an excellent tumor type to test a HAP.[25] Implanting human U-87 MG cells directly into the brain of immunodeficient mice (e.g., NOD/SCID or Athymic Nude) better recapitulates the tumor microenvironment compared to subcutaneous models.[26][27]
Materials & Equipment:
-
Immunocompromised mice (e.g., NOD/SCID, 6-8 weeks old).
-
U-87 MG cells (prepared for injection).
-
Stereotactic apparatus for intracranial injection.
-
This compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Calipers, analytical balance.
-
In vivo imaging system (if using luciferase-expressing cells).
Procedure:
-
Tumor Implantation: Anesthetize mice and intracranially implant U-87 MG cells using a stereotactic frame.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging or a sentinel group of animals.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Compound, Low Dose (e.g., 25 mg/kg)
-
Group 3: Compound, High Dose (e.g., 50 mg/kg)
-
-
Drug Administration: Administer the compound or vehicle via a systemic route (e.g., intraperitoneal injection) daily or on another optimized schedule for 3-4 weeks.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume via imaging twice weekly.
-
Record animal body weight and clinical signs of toxicity three times a week.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size or at the end of the study period.
-
Analysis: Excise tumors and record their final weight. Process tumors and major organs for histopathological analysis and biomarker staining (e.g., H&E, Ki-67 for proliferation, γH2AX for DNA damage, and HIF-1α for hypoxia).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | -2.5 ± 1.0 |
| Compound (25 mg/kg) | 825 ± 110 | 45% | -3.1 ± 1.5 |
| Compound (50 mg/kg) | 450 ± 95 | 70% | -5.8 ± 2.0 |
Conclusion and Future Directions
This guide provides a structured, rationale-driven framework for the preclinical development of this compound. Positive results from these studies—demonstrating potent, hypoxia-selective cytotoxicity in vitro and significant tumor growth inhibition in vivo with an acceptable safety profile—would strongly support its advancement as a clinical candidate.
Future work should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, investigation of potential resistance mechanisms, and exploring synergistic effects in combination with standard-of-care treatments like radiotherapy or other chemotherapeutic agents.[2][28]
References
- Journal of Medicinal Chemistry. (2025). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives.
- The Open Medicinal Chemistry Journal. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace.
- PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.
- PubMed. (n.d.). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- PubMed. (n.d.). Nitroimidazoles as anti-tumor agents.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Biocompare. (n.d.). In Vivo Models.
- Frontiers. (n.d.).
- MDPI. (n.d.).
- Nuvisan. (n.d.).
- Noble Life Sciences. (n.d.).
- Wikipedia. (n.d.).
- PubMed Central. (n.d.).
- SciSpace. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- Labcorp. (n.d.). Glioblastoma Mouse Model Development & The Future of GBM Research.
- NCBI. (n.d.). Mouse Models of Glioblastoma.
- PubMed. (n.d.). Bioassays for anticancer activities.
- NIH. (n.d.). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools.
- NCBI Bookshelf. (n.d.). Mouse Models of Experimental Glioblastoma.
- ResearchGate. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
- ResearchGate. (n.d.). Nitroimidazoles as Anti-Tumor Agents | Request PDF.
- ResearchGate. (n.d.).
- Unknown Source. (n.d.).
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- ResearchGate. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins.
- PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
- NIH. (n.d.).
- BD Biosciences. (n.d.). Cell Cycle Protocols.
- Redox Biology. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.
- NIH. (n.d.). Modification of Chemotherapy by Nitroimidazoles.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Roche. (n.d.).
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
- Biomedical Research and Therapy. (2025).
- Abcam. (n.d.). MTT assay protocol.
- AME Publishing Company. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.
- Unknown Source. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Trevigen. (n.d.).
- Frontiers. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds.
- NIH. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- PubMed. (n.d.). Pharmacology and Toxicology of Sensitizers: Mechanism Studies.
- PubMed. (n.d.). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 3. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. openmedscience.com [openmedscience.com]
- 10. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. biocompare.com [biocompare.com]
- 23. noblelifesci.com [noblelifesci.com]
- 24. mdpi.com [mdpi.com]
- 25. Glioblastoma Mouse Model Development [certisoncology.com]
- 26. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1-Cyclopropyl-4-nitro-1H-imidazole
Introduction: The Therapeutic Potential of Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of activity against anaerobic bacteria and protozoa.[1][] The journey of nitroimidazoles in drug discovery began in the 1950s with the discovery of azomycin, a 2-nitroimidazole with antibacterial properties.[3] Since then, synthetic analogs, most notably 5-nitroimidazoles like metronidazole, have become indispensable in treating a variety of infections.[1] More recently, the therapeutic window for nitroimidazoles has expanded to include anti-cancer and anti-tubercular applications, with compounds like delamanid and pretomanid being approved for the treatment of multi-drug resistant tuberculosis.[3]
The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group.[1][3] In the low-oxygen environments characteristic of anaerobic organisms or hypoxic tumor regions, host- or pathogen-specific nitroreductases transfer electrons to the nitro group, generating reactive nitroso and hydroxylamine intermediates and cytotoxic free radicals.[3][4][5] These reactive species can then covalently bind to and damage critical cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[][5][6][7]
This document provides a comprehensive guide for the in vitro evaluation of 1-Cyclopropyl-4-nitro-1H-imidazole , a novel derivative with potential therapeutic applications. The presence of the 4-nitro group suggests a mechanism of action dependent on reductive activation, similar to other bioactive nitroimidazoles. The cyclopropyl moiety may influence the compound's lipophilicity, metabolic stability, and interaction with target enzymes, potentially offering an improved therapeutic profile. These protocols are designed to systematically assess its cytotoxicity, biological activity, and mechanism of action.
Proposed Mechanism of Action: Reductive Bioactivation Cascade
The cytotoxic effects of this compound are hypothesized to be initiated by a reductive activation cascade, as is characteristic of nitroaromatic compounds. This process is most efficient under hypoxic conditions, providing a degree of selectivity for anaerobic pathogens or solid tumors.
Figure 1: Proposed Reductive Bioactivation Pathway. This diagram illustrates the stepwise reduction of the nitro group of this compound under hypoxic conditions, leading to the formation of cytotoxic intermediates that induce cellular damage.
Experimental Workflow: A Tiered Approach to In Vitro Characterization
A systematic, tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.
Figure 2: Tiered Experimental Workflow. This flowchart outlines a logical progression of in vitro assays for the comprehensive characterization of this compound.
Protocols
Protocol 1: General Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This initial screen helps to identify the concentration range at which the compound exhibits cytotoxic effects.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (HeLa) | % Viability (HEK293) |
| Vehicle Control | 1.25 | 100 | 100 |
| 1 | 1.18 | 94.4 | 96.0 |
| 10 | 0.95 | 76.0 | 88.0 |
| 50 | 0.50 | 40.0 | 75.0 |
| 100 | 0.20 | 16.0 | 60.0 |
| Table 1: Example Data from MTT Cytotoxicity Assay. This table presents hypothetical data demonstrating the dose-dependent cytotoxicity of this compound on a cancer cell line (HeLa) versus a non-cancerous cell line (HEK293). |
Protocol 2: Anti-parasitic Activity against Trypanosoma cruzi
Given the known anti-parasitic activity of other nitroimidazoles, evaluating this compound against relevant pathogens is a logical next step.
Materials:
-
Trypanosoma cruzi trypomastigotes
-
Vero cells (host cells)
-
Complete RPMI-1640 medium with 10% FBS
-
96-well black, clear-bottom plates
-
Beta-galactosidase substrate (e.g., CPRG)
-
Lysis buffer
-
Benznidazole (positive control)
Procedure:
-
Host Cell Infection: Seed Vero cells in a 96-well plate and allow them to adhere. Infect the cells with T. cruzi trypomastigotes (expressing beta-galactosidase) at a multiplicity of infection of 10.
-
Compound Treatment: After 2 hours, wash the wells to remove non-internalized parasites and add fresh medium containing serial dilutions of this compound or benznidazole.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Lysis and Substrate Addition: Lyse the cells and add the CPRG substrate.
-
Absorbance Measurement: Measure the absorbance at 575 nm. The signal is proportional to the number of viable intracellular parasites.
-
Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: Investigating Hypoxia-Selective Cytotoxicity
To test the hypothesis that the compound's activity is enhanced under low-oxygen conditions, a comparative cytotoxicity assay under normoxic and hypoxic conditions is essential.
Materials:
-
Human colon cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
Hypoxia chamber (1% O₂)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed two identical 96-well plates with HCT116 cells.
-
Compound Treatment: Treat both plates with serial dilutions of this compound.
-
Incubation: Place one plate in a standard incubator (normoxia: 21% O₂) and the other in a hypoxia chamber (1% O₂) for 48 hours.
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay on both plates according to the manufacturer's instructions.
-
Data Analysis: Calculate and compare the IC₅₀ values under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activation.
| Condition | IC₅₀ (µM) |
| Normoxia (21% O₂) | 85.2 |
| Hypoxia (1% O₂) | 12.7 |
| Table 2: Example IC₅₀ Values under Normoxia and Hypoxia. This table illustrates a hypothetical increase in potency for this compound under hypoxic conditions, supporting the proposed mechanism of reductive activation. |
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
Reductive activation of nitroimidazoles can lead to the production of ROS. The following protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Cell line of interest
-
6-well plates
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).
-
Probe Loading: After treatment, incubate the cells with 10 µM DCFDA for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence of the oxidized probe (DCF) using a flow cytometer (excitation/emission ~488/525 nm).
-
Data Analysis: Quantify the increase in mean fluorescence intensity relative to untreated controls.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-parasitic potential, hypoxia selectivity, and mechanism of action, researchers can effectively determine its therapeutic promise. The inherent properties of the nitroimidazole scaffold, combined with the unique structural features of this derivative, warrant a thorough investigation into its potential as a novel therapeutic agent for infectious diseases or oncology.
References
-
Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology, 2(3), 146–149. [Link]
-
PubMed. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology. [Link]
-
PubMed Central. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
PubMed. (1984). Mechanism of metabolic activation of ronidazole, a 5-nitroimidazole. Biochemical Society Transactions. [Link]
-
Wikipedia. (n.d.). Nitroimidazole. [Link]
-
e-Learning - UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. [Link]
-
Medicinal Significance of Nitroimidazoles. (n.d.). [Link]
-
ResearchGate. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology. [Link]
-
Lecturio. (2021). Nitroimidazoles | Concise Medical Knowledge. [Link]
-
ResearchGate. (n.d.). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. [Link]
-
PubMed. (n.d.). In-vitro studies of two 5-nitroimidazole derivatives. [Link]
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lecturio.com [lecturio.com]
- 6. Sci-Hub [sci-hub.kr]
- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 1-Cyclopropyl-4-nitro-1H-imidazole in Animal Models
Introduction: Rationale for Animal Model Selection
1-Cyclopropyl-4-nitro-1H-imidazole is a nitroimidazole-based compound with significant potential as a novel antimicrobial agent.[1] The core mechanism of action for nitroimidazoles involves the enzymatic reduction of the nitro group under anaerobic or microaerophilic conditions, which are characteristic of many pathogenic anaerobic bacteria and protozoa. This reduction process generates cytotoxic radical anions that induce DNA damage, leading to microbial cell death.[1] Consequently, the in vivo efficacy assessment of this compound necessitates the use of animal models that accurately mimic infections caused by these types of pathogens.
This guide provides detailed protocols for robust and reproducible animal models to evaluate the therapeutic potential of this compound. The selection of these models is predicated on the established antimicrobial spectrum of the nitroimidazole class of drugs, which includes activity against anaerobic bacteria and various protozoan parasites. The protocols herein are designed to provide a comprehensive preclinical assessment of the compound's efficacy, with a focus on scientific integrity and ethical considerations in animal research. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
PART 1: Murine Model for Anaerobic Bacterial Infection (Bacteroides fragilis)
Bacteroides fragilis is a clinically significant anaerobic bacterium commonly associated with intra-abdominal abscesses and other serious infections.[2][3][4] A murine subcutaneous abscess model provides a localized and quantifiable method for assessing the in vivo activity of antimicrobial agents against this pathogen.
Experimental Workflow
Caption: Workflow for the murine subcutaneous abscess model.
Detailed Protocol
Materials:
-
This compound
-
Bacteroides fragilis (e.g., ATCC 25285)
-
Brain Heart Infusion (BHI) broth and agar
-
Anaerobic gas generating system
-
Sterile saline
-
Female BALB/c mice (6-8 weeks old)
-
Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Inoculum Preparation:
-
Culture B. fragilis on BHI agar plates in an anaerobic chamber at 37°C for 48 hours.
-
Harvest bacterial colonies and suspend them in sterile BHI broth.
-
Adjust the bacterial suspension to a concentration of approximately 10^9 colony-forming units (CFU)/mL using a spectrophotometer.
-
-
Animal Infection:
-
Treatment:
-
Randomly divide the infected mice into treatment and control groups (n=8-10 per group).
-
At 24 hours post-infection, begin treatment.
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) to the treatment groups via oral gavage or another appropriate route.
-
Administer the vehicle alone to the control group.
-
Continue treatment once or twice daily for 5-7 days.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for clinical signs of infection and abscess formation.
-
Measure the length and width of the abscesses daily using calipers. Calculate the abscess area.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically excise the abscesses, weigh them, and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenate and plate on BHI agar to determine the bacterial load (CFU/gram of tissue).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Abscess Area (mm²) at Day 7 | Mean Bacterial Load (log10 CFU/g) at Day 7 |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] |
| This compound | 25 | [Insert Data] | [Insert Data] |
| This compound | 50 | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Metronidazole) | [Dose] | [Insert Data] | [Insert Data] |
PART 2: Murine Model for Protozoal Infection (Giardia lamblia)
Giardia lamblia is a common intestinal protozoan parasite that causes giardiasis.[7] A murine model of giardiasis allows for the evaluation of antiparasitic drug efficacy by monitoring the parasite load in the small intestine.[8][9]
Experimental Workflow
Caption: Workflow for the murine giardiasis model.
Detailed Protocol
Materials:
-
This compound
-
Giardia lamblia trophozoites (e.g., WB strain)
-
TYI-S-33 medium
-
Female C3H/HeN mice (4-6 weeks old)
-
Appropriate vehicle for drug administration
-
Microscope and hemocytometer
Procedure:
-
Inoculum Preparation:
-
Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C.
-
Harvest trophozoites in the logarithmic growth phase.
-
Wash the trophozoites with phosphate-buffered saline (PBS).
-
Resuspend the trophozoites in PBS to a concentration of 10^7 trophozoites/mL.
-
-
Animal Infection:
-
Administer 0.1 mL of the trophozoite suspension (10^6 trophozoites) to each mouse via oral gavage.[7]
-
-
Treatment:
-
Randomly assign the infected mice to treatment and control groups.
-
Begin treatment 3-5 days post-infection.
-
Administer this compound at various doses to the treatment groups.
-
Administer the vehicle to the control group.
-
Treat the mice daily for 3-5 consecutive days.
-
-
Efficacy Evaluation:
-
On the day after the final treatment, euthanize the mice.
-
Excise the small intestine and place it in a petri dish with cold PBS.
-
Open the small intestine longitudinally and gently scrape the mucosa.
-
Vortex the scrapings to release the trophozoites.
-
Enumerate the number of trophozoites per small intestine using a hemocytometer.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Trophozoite Count per Small Intestine |
| Vehicle Control | 0 | [Insert Data] |
| This compound | 10 | [Insert Data] |
| This compound | 25 | [Insert Data] |
| This compound | 50 | [Insert Data] |
| Positive Control (e.g., Metronidazole) | [Dose] | [Insert Data] |
PART 3: Murine Model for Protozoal Infection (Trichomonas vaginalis)
Trichomonas vaginalis is the causative agent of trichomoniasis, a common sexually transmitted infection.[10][11] A murine model of vaginal infection is crucial for evaluating the efficacy of new anti-trichomonal drugs.[12][13]
Experimental Workflow
Caption: Workflow for the murine trichomoniasis model.
Detailed Protocol
Materials:
-
This compound
-
Trichomonas vaginalis (e.g., G3 strain)
-
Diamond's TYM medium
-
Estradiol valerate
-
Female BALB/c mice (6-8 weeks old)
-
Appropriate vehicle for drug administration
-
Microscope and hemocytometer
Procedure:
-
Animal Preparation:
-
To induce a state of pseudo-estrus and increase susceptibility to infection, administer estradiol valerate (0.1 mg in 0.1 mL sesame oil) subcutaneously to each mouse 3-5 days before infection.[10]
-
-
Inoculum Preparation:
-
Culture T. vaginalis in Diamond's TYM medium at 37°C.
-
Harvest parasites in the mid-logarithmic growth phase.
-
Wash and resuspend the parasites in PBS to a concentration of 10^7 parasites/mL.
-
-
Animal Infection:
-
Gently instill 10 µL of the parasite suspension (10^5 parasites) into the vaginal vault of each estrogenized mouse.[14]
-
-
Treatment:
-
At 24 hours post-infection, randomize the mice into treatment and control groups.
-
Administer this compound at various doses.
-
Administer the vehicle to the control group.
-
Treatment can be administered for 3-5 consecutive days.
-
-
Efficacy Evaluation:
-
Perform vaginal lavages on days 3, 5, and 7 post-infection by instilling and aspirating 50 µL of sterile PBS into the vagina.
-
Immediately examine the lavage fluid under a microscope to count the number of motile trichomonads using a hemocytometer.
-
A cure is defined as the absence of motile parasites in the lavage fluid.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Percentage of Cured Mice at Day 7 | Mean Parasite Load (log10/mL) at Day 7 (in non-cured mice) |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] |
| This compound | 25 | [Insert Data] | [Insert Data] |
| This compound | 50 | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Metronidazole) | [Dose] | [Insert Data] | [Insert Data] |
Scientific Integrity and Ethical Considerations
The protocols described are designed as self-validating systems. The inclusion of both vehicle and positive controls is essential for interpreting the efficacy of this compound. All animal experiments must be conducted in strict accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering. This includes appropriate housing, monitoring for signs of distress, and defined humane endpoints.
References
-
Title: Murine Models of Vaginal Trichomonad Infections Source: The American Journal of Tropical Medicine and Hygiene URL: [Link]
-
Title: Giardia lamblia infections in adult mice Source: Infection and Immunity URL: [Link]
-
Title: Experimental Animal Models for Anaerobic Infections Source: Reviews of Infectious Diseases URL: [Link]
-
Title: Animal models for exploring Chagas disease pathogenesis and supporting drug discovery Source: Journal of Clinical Investigation URL: [Link]
-
Title: Animal models of Chagas disease and their translational value to drug development Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Murine models of vaginal trichomonad infections Source: The American Journal of Tropical Medicine and Hygiene URL: [Link]
-
Title: Translational challenges of animal models in Chagas disease drug development: a review Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Translational challenges of animal models in Chagas disease drug development: a review Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Translational challenges of animal models in Chagas disease drug development: a review Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Mucosal vaccination in a murine gnotobiotic model of Giardia lamblia infection Source: bioRxiv URL: [Link]
-
Title: Inducible immunity to Trichomonas vaginalis in a mouse model of vaginal infection Source: Infection and Immunity URL: [Link]
-
Title: Murine Models of Vaginal Trichomonad Infections Source: ResearchGate URL: [Link]
-
Title: Mouse intravaginal infection with Trichomonas vaginalis and role of Lactobacillus acidophilus in sustaining infection Source: Infection and Immunity URL: [Link]
-
Title: Giardiasis in the mouse: an animal model Source: Gastroenterology URL: [Link]
-
Title: Nitroimidazoles: in vitro activity and efficacy in anaerobic infections Source: The Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Experimental Animal Models for Anaerobic Infections Source: Clinical Infectious Diseases URL: [Link]
-
Title: Mucosal vaccination in a murine gnotobiotic model of Giardia lamblia infection Source: mSphere URL: [Link]
-
Title: Giardia lamblia infections in adult mice Source: FAO AGRIS URL: [Link]
-
Title: Animal Models for the Analysis of Immune Responses to Leishmaniasis Source: Current Protocols in Immunology URL: [Link]
-
Title: Clinical models for anaerobic bacterial infections in dogs and their use in testing the efficacy of clindamycin and lincomycin Source: American Journal of Veterinary Research URL: [Link]
-
Title: Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Animal Models Simulating Anaerobic Infections Source: Anaerobe URL: [Link]
-
Title: Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source: Molecules URL: [Link]
-
Title: Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Experimental animal models for anaerobic infections. Source: Semantic Scholar URL: [Link]
-
Title: Experimental infections with anaerobic bacteria in mice Source: The Journal of Infectious Diseases URL: [Link]
-
Title: In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana Source: ResearchGate URL: [Link]
-
Title: Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice Source: Brieflands URL: [Link]
-
Title: Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis Source: ResearchGate URL: [Link]
-
Title: Overview and Approaches for Handling of Animal Models of Leishmaniasis Source: Comparative Medicine URL: [Link]
-
Title: Nitroimidazoles for the treatment of TB: past, present and future Source: Future Medicinal Chemistry URL: [Link]
-
Title: Experimentally induced infection by oral anaerobic microorganisms in a mouse model Source: Oral Microbiology and Immunology URL: [Link]
-
Title: Lessons from the mouse model of cutaneous leishmaniasis Source: Open Access Government URL: [Link]
-
Title: A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics Source: Frontiers in Cellular and Infection Microbiology URL: [Link]
-
Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli Source: STAR Protocols URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Iranian Journal of Pharmaceutical Research URL: [Link]
-
Title: A new standard for the assessment of disease progression in murine cutaneous leishmaniasis Source: Parasitology Today URL: [Link]
-
Title: Pharmacokinetics-pharmacodynamics analysis of bicyclic 4-nitroimidazole analogs in a murine model of tuberculosis Source: PLOS ONE URL: [Link]
-
Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: Molecules URL: [Link]
-
Title: Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as potent EGFR inhibitors with hypoxia-selective cytotoxicity Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Experimental Animal Models for Anaerobic Infections Source: Scilit URL: [Link]
-
Title: Selected Topics in Anaerobic Bacteriology Source: Clinical Microbiology Reviews URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Animal models simulating anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental infections with anaerobic bacteria in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimentally induced infection by oral anaerobic microorganisms in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Giardiasis in the mouse: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Giardia lamblia infections in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Giardia lamblia infections in adult mice [agris.fao.org]
- 10. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine models of vaginal trichomonad infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Mouse intravaginal infection with Trichomonas vaginalis and role of Lactobacillus acidophilus in sustaining infection - PMC [pmc.ncbi.nlm.nih.gov]
Title: Strategic Formulation of 1-Cyclopropyl-4-nitro-1H-imidazole (CPNI) for Preclinical In Vivo Evaluation
An Application Note and Protocol from the Senior Application Scientist
Abstract
This guide provides a detailed framework for the formulation of 1-Cyclopropyl-4-nitro-1H-imidazole (CPNI), a novel nitroimidazole-class compound, for in vivo research applications. Nitroimidazoles are a critical class of compounds, often investigated for their efficacy as antimicrobial agents, antiparasitic drugs, and hypoxia-activated radiosensitizers.[1][2] A significant hurdle in the preclinical development of such molecules is their characteristically low aqueous solubility, which can severely limit oral bioavailability and lead to inconsistent exposure in animal models.[3] This document outlines a systematic approach, beginning with essential pre-formulation characterization, followed by detailed, step-by-step protocols for preparing two common formulation types suitable for early-stage in vivo screening: a co-solvent system and a micronized suspension. We further detail the necessary physicochemical quality control assays to ensure formulation integrity and conclude with key considerations for in vivo study design. The methodologies presented herein are designed to be robust, reproducible, and grounded in the fundamental principles of pharmaceutical sciences to enable researchers to generate reliable and meaningful preclinical data.
Pre-Formulation Assessment: The Foundation of a Successful In Vivo Study
Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. This pre-formulation stage provides the critical data needed to make informed decisions about the most appropriate formulation strategy. The goal is to create a delivery system that maximizes exposure while ensuring the safety and welfare of the research animals.
Physicochemical Characterization of CPNI
While extensive data on the specific molecule this compound is not broadly published, we can infer its likely properties based on its structure and data from related nitroimidazole analogs.[4][5] All new batches of synthesized CPNI should be experimentally characterized to confirm these properties.
Table 1: Physicochemical Properties of CPNI and Related Analogs
| Property | This compound (CPNI) | 4-Nitroimidazole (Analog) | 1-Methyl-4-nitroimidazole (Analog) | Rationale & Importance |
|---|---|---|---|---|
| Molecular Formula | C₆H₇N₃O₂ | C₃H₃N₃O₂[4] | C₄H₅N₃O₂[5] | Confirms identity and purity of the API. |
| Molecular Weight | 153.14 g/mol | 113.08 g/mol [4] | 127.10 g/mol [5] | Essential for all concentration and dosing calculations. |
| Appearance | Expected to be a crystalline solid | Crystalline Solid[4] | Solid[5] | Provides a baseline for visual inspection of the API. |
| Melting Point (°C) | To be determined (TBD) | 303 (decomposes)[6] | TBD | An indicator of purity and solid-state stability. |
| pKa | TBD | TBD | TBD | Predicts the ionization state at physiological pH, affecting solubility and permeability. |
| Predicted LogP | TBD (likely < 2) | -0.4 (XLogP3)[5] | TBD | Indicates lipophilicity; a key predictor of solubility and absorption.[7] |
| Aqueous Solubility | TBD (Expected to be low) | Poor | Poor | The most critical parameter. Directly dictates the need for an enabling formulation. |
Protocol for Preliminary Solubility Assessment: A simple equilibrium solubility test is essential.
-
Add an excess amount of CPNI (e.g., 10 mg) to 1 mL of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl).
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.
-
Quantify the concentration of CPNI in the filtrate using a validated analytical method (e.g., HPLC-UV).
The expected outcome is that CPNI will exhibit poor solubility (<0.1 mg/mL) in aqueous media, confirming its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound and necessitating a solubility-enhancing formulation.[3]
Formulation Strategy Selection
For early-stage, non-GLP preclinical studies, the formulation strategy should prioritize simplicity, speed, and the ability to achieve the target exposure levels. The choice is guided by the API's properties and the intended route of administration.
// Nodes start [label="Start: CPNI API\n(Poorly Soluble)", fillcolor="#FBBC05", fontcolor="#202124"]; sol_check [label="Is target dose low?\n(<10 mg/kg)", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent [label="Strategy 1:\nCo-Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF", shape="box3d"]; suspension [label="Strategy 2:\nMicronized Suspension", fillcolor="#34A853", fontcolor="#FFFFFF", shape="box3d"]; route_check_co [label="Intended Route:\nIV or IP?", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; route_check_sus [label="Intended Route:\nOral (PO)?", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proceed_co [label="Proceed with\nCo-Solvent Formulation", fillcolor="#F1F3F4", fontcolor="#202124"]; proceed_sus [label="Proceed with\nSuspension Formulation", fillcolor="#F1F3F4", fontcolor="#202124"]; reconsider [label="Re-evaluate dose or\nconsider advanced formulation\n(e.g., nano-suspension)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> sol_check; sol_check -> cosolvent [label="Yes"]; sol_check -> suspension [label="No (High Dose)"]; cosolvent -> route_check_co; suspension -> route_check_sus; route_check_co -> proceed_co [label="Yes"]; route_check_co -> reconsider [label="No (Oral)"]; route_check_sus -> proceed_sus [label="Yes"]; route_check_sus -> reconsider [label="No (IV/IP)"]; }
Caption: Formulation strategy decision tree for CPNI.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for preparing two distinct formulations. Safety Precaution: Always handle CPNI and organic solvents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a Co-Solvent Formulation (for IV, IP, or low-dose PO)
This approach uses a mixture of water-miscible organic solvents to dissolve the drug. It is ideal for achieving a true solution, which is necessary for intravenous (IV) administration and often preferred for intraperitoneal (IP) injection to minimize irritation.
Rationale: The principle is to dissolve CPNI in a strong organic solvent first, then dilute with a vehicle that maintains solubility upon injection into the aqueous physiological environment. A common vehicle is PEG 400/Solutol HS 15, which provides a good balance of solubilization capacity and toxicological acceptability for preclinical studies.[8]
Materials:
-
This compound (CPNI)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Polyethylene Glycol 400 (PEG 400), low-endotoxin
-
Solutol® HS 15 (or Kolliphor® HS 15)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials, magnetic stirrer, and stir bars
Step-by-Step Methodology (Example for a 5 mg/mL solution):
-
Vehicle Preparation:
-
In a sterile beaker, combine 40% (v/v) PEG 400 and 10% (v/v) Solutol HS 15.
-
Mix thoroughly until a homogenous, clear solution is formed. This is your "Excipient Vehicle."
-
-
CPNI Dissolution:
-
Weigh the required amount of CPNI. For 10 mL of a 5 mg/mL final formulation, weigh 50 mg of CPNI.
-
Place the CPNI into a sterile glass vial.
-
Add 10% of the final volume as DMSO (i.e., 1 mL).
-
Vortex or sonicate gently until the CPNI is completely dissolved. A clear, particle-free solution must be obtained.
-
-
Final Formulation:
-
To the CPNI/DMSO solution, add the "Excipient Vehicle" prepared in step 1 to bring the volume to 50% of the final volume (i.e., add 4 mL of the vehicle). Mix well.
-
Slowly add the remaining 50% of the volume (i.e., 5 mL) using Sterile Saline or D5W, mixing continuously.
-
Observe the solution carefully for any signs of precipitation. The final solution should be clear and free of visible particles.
-
The final composition will be: 10% DMSO / 40% PEG 400 / 5% Solutol HS 15 / 45% Saline (v/v/v/v) .
-
-
Sterilization (for IV/IP):
-
Filter the final formulation through a 0.22 µm sterile syringe filter (ensure filter material is compatible with DMSO) into a sterile vial.
-
Protocol 2: Preparation of a Micronized Suspension (for PO)
Suspensions are dispersions of solid drug particles in a liquid vehicle and are a preferred method for oral (PO) administration of poorly soluble drugs, especially at higher doses where co-solvents may cause toxicity.[9]
Rationale: The goal is to create a homogenous suspension of fine drug particles. Micronization of the API increases the surface area, which can improve the dissolution rate. A suspending agent (like CMC-Na) increases viscosity to prevent rapid settling, and a wetting agent (like Tween 80) ensures the hydrophobic drug particles are properly dispersed in the aqueous vehicle.
Materials:
-
Micronized CPNI (particle size d90 < 20 µm is recommended)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity grade
-
Polysorbate 80 (Tween® 80)
-
Purified Water
-
Mortar and pestle (or homogenizer), magnetic stirrer
Step-by-Step Methodology (Example for a 20 mg/mL suspension):
-
Vehicle Preparation (0.5% CMC-Na, 0.1% Tween 80):
-
Heat ~80% of the required final volume of Purified Water to about 60-70°C.
-
Slowly sprinkle the CMC-Na onto the surface of the vortexing water to prevent clumping. Stir until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add the Tween 80 and mix until homogenous.
-
Add Purified Water to reach the final desired volume and mix well. Let it stand for a few hours to ensure full hydration of the polymer.
-
-
Suspension Preparation:
-
Weigh the required amount of micronized CPNI. For 10 mL of a 20 mg/mL suspension, weigh 200 mg.
-
Place the CPNI powder in a glass mortar.
-
Add a small amount of the vehicle (~1-2 mL) to the mortar to form a thick, smooth paste. This "wetting" step is critical to ensure proper dispersion.
-
Gradually add the remaining vehicle in small portions while continuously triturating (grinding) with the pestle.
-
Transfer the contents to a graduated cylinder or beaker and rinse the mortar with the remaining vehicle to ensure a complete transfer.
-
Bring the suspension to the final volume with the vehicle.
-
Stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The final formulation should be a uniform, milky suspension.
-
Physicochemical Characterization and Quality Control
It is imperative to characterize the formulation before administration to ensure safety, accuracy, and reproducibility.
Table 2: Quality Control Specifications for CPNI Formulations
| Test | Specification | Method | Rationale |
|---|---|---|---|
| Appearance | Co-solvent: Clear, colorless/pale yellow solution. Suspension: Uniform, milky suspension. Free from large agglomerates. | Visual Inspection | Confirms complete dissolution (co-solvent) or proper dispersion (suspension). |
| pH | Record value (typically 5.0 - 8.0) | pH meter | Ensures the formulation is within a physiologically tolerable range. |
| Drug Concentration | 90% - 110% of target concentration | HPLC-UV | Verifies the dose accuracy. |
| Homogeneity (Suspension) | RSD < 10% for top, middle, bottom samples | HPLC-UV | Ensures consistent dosing throughout the study. The suspension must be re-suspended before each animal is dosed. |
| Particle Size (Suspension) | Report d10, d50, d90 values. (e.g., d90 < 20 µm) | Laser Diffraction | Confirms the particle size is appropriate for oral administration and helps ensure batch-to-batch consistency. |
Overall Workflow and In Vivo Considerations
The entire process from receiving the API to conducting the in vivo study follows a logical progression.
// Nodes api [label="CPNI API Received", fillcolor="#FBBC05"]; preform [label="1. Pre-Formulation\n(Solubility, Purity, etc.)"]; select [label="2. Select Formulation Strategy\n(Co-Solvent vs. Suspension)"]; prepare [label="3. Prepare Formulation Batch\n(Follow Protocol)"]; qc [label="4. Perform Quality Control\n(Appearance, Concentration, pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pass_qc [label="QC Pass?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="5. In Vivo Administration\n(Dose Animals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_qc [label="Troubleshoot & Reformulate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; data [label="6. Data Collection\n(PK, Efficacy, Toxicology)"];
// Edges api -> preform; preform -> select; select -> prepare; prepare -> qc; qc -> pass_qc; pass_qc -> invivo [label="Yes"]; pass_qc -> fail_qc [label="No"]; invivo -> data; }
Caption: General workflow for CPNI formulation and in vivo testing.
-
Route of Administration: The choice of formulation is tightly linked to the intended route. Co-solvent systems are suitable for IV/IP routes, while suspensions are almost exclusively for PO or subcutaneous (SC) routes.
-
Dose Volume: Ensure the final concentration allows for an appropriate dose volume for the animal species (e.g., typically ≤10 mL/kg for oral gavage in mice).
-
Vehicle Control Group: Always include a control group that receives the identical formulation vehicle without the CPNI. This is crucial to differentiate the effects of the drug from the effects of the excipients.
-
Stability: For early studies, formulations are often prepared fresh daily. If the formulation is to be stored, its stability (physical and chemical) must be assessed under the intended storage conditions. Suspensions, in particular, must be vigorously re-suspended before each use.
References
-
ResearchGate. (2016). 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl). [Link]
-
PubChem. 4-Nitroimidazole. National Institutes of Health. [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole, 4,5-diphenyl-. [Link]
-
PubChem. 1-Methyl-4-nitroimidazole. National Institutes of Health. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. Mechanism of “in vivo” reduction of nitroimidazoles. [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PubMed Central. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
PubMed Central. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors. Journal of Medicinal Chemistry. [Link]
- Google Patents.
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
ResearchGate. (2014). Production of 4-nitroimidazole and its thermal stability. [Link]
Sources
- 1. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-クロロ-1-メチル-4-ニトロイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 1-Cyclopropyl-4-nitro-1H-imidazole Derivatives
Introduction: The Therapeutic Potential of 1-Cyclopropyl-4-nitro-1H-imidazole Derivatives
The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, nitroimidazole derivatives have a well-established history as potent agents against anaerobic bacteria and protozoa.[1] The core of their biological activity lies in their nature as prodrugs; the nitro group is selectively reduced by microbial nitroreductases in low-oxygen environments, leading to the formation of cytotoxic radical anions that induce lethal DNA damage.[2][3] This mechanism provides a targeted approach, minimizing damage to host cells in their typically aerobic environments.
The this compound scaffold (CAS 1193639-02-9) represents a promising area for the development of new anti-infective and potentially anti-cancer agents.[1][4] The cyclopropyl moiety can enhance metabolic stability and cell permeability, making these derivatives attractive candidates for drug discovery programs. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of such compounds to identify those with desired biological activity.[5][6]
This guide provides detailed protocols for two distinct HTS approaches to assess the biological activity of this compound derivatives: a Target-Based Assay focusing on the inhibition of a key activating enzyme, nitroreductase, and a Phenotypic Assay to directly measure antimicrobial activity.
Mechanism of Action: Bioreductive Activation of Nitroimidazoles
The efficacy of nitroimidazole derivatives is contingent upon their metabolic activation within the target pathogen. This process, outlined below, is the foundational principle for the design of relevant HTS assays.
Figure 1: Bioreductive activation of nitroimidazole derivatives.
Part 1: Target-Based HTS Assay - Nitroreductase Inhibition
This biochemical assay is designed to identify derivatives that inhibit the enzymatic activity of nitroreductase, the enzyme responsible for activating the nitroimidazole prodrug. By identifying inhibitors, one can probe the structure-activity relationship of the scaffold or identify compounds that may act as antagonists. We will use Escherichia coli nitroreductase B (NfsB) as a model enzyme, which is well-characterized and can be recombinantly expressed and purified.[7][8]
The assay principle is based on monitoring the nitroreductase-catalyzed reduction of a non-fluorescent substrate to a fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.
Protocol 1: Fluorescence-Based Nitroreductase Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock: Purified recombinant E. coli nitroreductase B (NfsB) at 1 mg/mL in assay buffer with 20% glycerol. Store at -80°C.
-
Enzyme Working Solution: Dilute NfsB to 2X final concentration (e.g., 20 nM) in assay buffer. Prepare fresh and keep on ice.
-
Substrate Stock: Resazurin at 10 mM in DMSO. Store at -20°C, protected from light.[9]
-
Substrate Working Solution: Dilute Resazurin to 2X final concentration (e.g., 20 µM) in assay buffer. Prepare fresh and protect from light.[9]
-
Cofactor Stock: NADPH at 10 mM in assay buffer. Store at -20°C.
-
Cofactor Working Solution: Dilute NADPH to 4X final concentration (e.g., 400 µM) in assay buffer. Prepare fresh and keep on ice.
-
Positive Control: A known nitroreductase inhibitor (e.g., dicoumarol) at 10 mM in DMSO.
-
Negative Control: DMSO.
-
Test Compounds: this compound derivatives dissolved in DMSO to a stock concentration of 10 mM.
2. HTS Procedure (384-well format):
-
Compound Plating: Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds, positive controls, and negative controls into a black, flat-bottom 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Enzyme Addition: Add 5 µL of the 2X NfsB enzyme working solution to all wells.
-
Cofactor Addition: Add 5 µL of the 4X NADPH cofactor working solution to all wells.
-
Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 2X Resazurin substrate working solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) in kinetic mode, taking readings every 2 minutes for 30 minutes.[9]
3. Data Analysis and Hit Identification:
-
Rate Calculation: For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalization: Normalize the data relative to the controls on each plate:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
-
Assay Quality Control: For each plate, calculate the Z'-factor to assess assay robustness.[10][11]
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[12]
-
-
Hit Selection: Identify primary hits as compounds that exhibit an inhibition greater than a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the sample population).
Figure 3: Workflow for the phenotypic antimicrobial growth inhibition HTS assay.
Data Presentation and Hit Validation
Following the primary screens, data should be meticulously organized. A summary table is crucial for comparing the performance of hit compounds.
Table 1: Example Data Summary for Primary Hits
| Compound ID | Target-Based Assay (% Inhibition @ 10 µM) | Phenotypic Assay (% Inhibition @ 10 µM) |
| Cmpd-001 | 8.2 | 95.1 |
| Cmpd-002 | 75.4 | 88.3 |
| Cmpd-003 | 92.1 | 12.5 |
| Cmpd-004 | 65.7 | 78.9 |
Hit Confirmation and Triage Workflow
A single-point HTS will inevitably produce false positives. A rigorous hit validation cascade is essential to confirm the activity of primary hits and prioritize them for further study. [13][14]
-
Re-testing: Cherry-pick primary hits and re-test them in the primary assay to confirm activity.
-
Dose-Response Curves: Test confirmed hits in a serial dilution to determine their potency (IC50 or MIC).
-
Orthogonal Assays: Employ a secondary, mechanistically different assay to confirm the biological activity. For example, hits from the phenotypic screen should be tested in the nitroreductase inhibition assay to see if their mode of action is consistent with the expected mechanism.
-
Cytotoxicity Assays: Screen hits against a mammalian cell line (e.g., HepG2) to assess selectivity and rule out general cytotoxicity.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of validated hits to identify common pharmacophores and guide the synthesis of more potent analogs. [14]
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening of this compound derivatives. The dual approach of a target-based biochemical assay and a whole-organism phenotypic screen allows for a comprehensive evaluation of a compound library, enabling the identification of molecules with specific enzymatic interactions as well as those with broad antimicrobial efficacy. By adhering to rigorous assay validation and a structured hit confirmation process, researchers can confidently identify promising lead compounds for the development of novel therapeutics.
References
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
ResearchGate. (n.d.). High-throughput fluorescent screening of thioredoxin reductase inhibitors to inhibit Mycobacterium tuberculosis. [Link]
-
Wikipedia. (n.d.). Z-factor. [Link]
-
ResearchGate. (n.d.). Resazurin assay protocol for screening and evaluation of antimicrobial activity. [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]
-
YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
-
e-Learning - UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
-
ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
National Center for Biotechnology Information. (2017). A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. [Link]
-
ResearchGate. (n.d.). Mechanistic overview of nitroimidazole-based drugs. [Link]
-
Lecturio. (2021). Nitroimidazoles. [Link]
-
ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. [Link]
-
Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. [Link]
-
PubMed. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
ResearchGate. (n.d.). Resazurin assay protocol for screening and evaluation of antimicrobial.... [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
National Center for Biotechnology Information. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]
-
Frontiers. (2024). High-throughput assays to identify archaea-targeting nitrification inhibitors. [Link]
-
ResearchGate. (n.d.). A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
National Center for Biotechnology Information. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]
-
National Center for Biotechnology Information. (2024). High-throughput assays to identify archaea-targeting nitrification inhibitors. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
ResearchGate. (n.d.). A cell-based assay for nitroreductase activity. A library of candidate.... [Link]
-
National Center for Biotechnology Information. (n.d.). Application of a High-throughput Fluorescent Acetyltransferase Assay to Identify Inhibitors of Homocitrate Synthase. [Link]
-
MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. [Link]
-
Preprints.org. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]
-
ResearchGate. (2016). 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl). [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]
-
National Center for Biotechnology Information. (n.d.). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. [Link]
-
Frontiers. (n.d.). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. [Link]
-
National Center for Biotechnology Information. (2009). E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954. [Link]
-
Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
-
ACS Omega. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. [Link]
-
ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. lecturio.com [lecturio.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 6. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 7. E. coli NfsA: an alternative nitroreductase for prodrug activation gene therapy in combination with CB1954 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes and Protocols for Hypoxia Imaging Using 1-Cyclopropyl-4-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Imaging Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and a critical factor in cancer progression and treatment resistance. Hypoxic cells are often resistant to radiotherapy and chemotherapy, and their presence is associated with increased malignancy and metastasis. Therefore, the ability to accurately and non-invasively image hypoxic regions within tumors is of paramount importance for cancer diagnosis, treatment planning, and monitoring therapeutic response.
Nitroimidazole-based molecular probes have emerged as a powerful tool for detecting and imaging hypoxia. These compounds are bioreductively activated under low-oxygen conditions, leading to their selective trapping and accumulation in hypoxic cells. This application note provides a detailed guide to the use of a novel 4-nitroimidazole derivative, 1-Cyclopropyl-4-nitro-1H-imidazole , as a molecular probe for hypoxia imaging.
Mechanism of Action: Bioreductive Trapping of this compound
The selectivity of this compound for hypoxic tissues is based on its bioreductive metabolism. The core principle lies in the electron-accepting property of the nitro group on the imidazole ring.
Under normal oxygen conditions (normoxia), the nitro group undergoes a one-electron reduction by intracellular reductases to form a radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, preventing its accumulation.
However, under hypoxic conditions, the lower oxygen concentration allows for further reduction of the nitro radical anion to form highly reactive nitroso and hydroxylamine intermediates. These reactive species readily form covalent bonds with intracellular macromolecules, such as proteins and glutathione. This covalent binding effectively traps the probe within the hypoxic cells, leading to its accumulation and enabling its detection through various imaging modalities.
Caption: Bioreductive trapping of this compound.
Synthesis of this compound
The following protocol describes a general method for the N-alkylation of 4-nitroimidazole to synthesize this compound, adapted from Hakmaoui et al. (2022).[1][2]
Materials:
-
4-nitroimidazole
-
Cyclopropyl bromide (or other suitable cyclopropylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a solution of 4-nitroimidazole in acetonitrile, add potassium carbonate.
-
Stir the mixture for 15 minutes at room temperature.
-
Add cyclopropyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material has been consumed, cool the mixture and add it to ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic phase with brine and dry it over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Note: Reaction conditions, including solvent, base, and temperature, may require optimization for this specific synthesis.
In Vitro Hypoxia Imaging Protocol
This protocol provides a framework for evaluating the hypoxia-selective accumulation of this compound in cultured cancer cells using fluorescence microscopy. The probe will require conjugation to a fluorescent dye for this application.
Cell Culture and Hypoxia Induction:
-
Culture a suitable cancer cell line (e.g., A549, HeLa, U2OS) in appropriate growth medium.
-
Seed the cells onto glass-bottom dishes or multi-well plates suitable for microscopy.
-
Induce hypoxia by placing the cells in a hypoxic incubator with a controlled gas environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for a predetermined duration (e.g., 3-24 hours) prior to and during probe incubation.[3][4]
-
For normoxic controls, maintain a parallel set of cells in a standard incubator (e.g., 20% O₂, 5% CO₂).
Probe Preparation and Incubation:
-
Prepare a stock solution of the fluorescently labeled this compound probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration. Optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells under hypoxic and normoxic conditions for a specific duration (e.g., 1-4 hours).
Fluorescence Microscopy and Image Analysis:
-
Following incubation, wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh culture medium or a suitable live-cell imaging solution.[3]
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.
-
Quantify the fluorescence intensity in hypoxic versus normoxic cells using image analysis software (e.g., ImageJ, CellProfiler).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole with a suitable cyclopropylating agent, such as cyclopropyl bromide. This reaction, while seemingly straightforward, is sensitive to various parameters that can significantly impact the yield and purity of the final product. The core of this synthesis lies in the nucleophilic substitution reaction where the deprotonated nitrogen of the imidazole ring attacks the electrophilic carbon of the cyclopropyl halide.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section addresses the most common issue encountered in this synthesis: low yield. We will explore potential causes and provide systematic solutions to enhance your experimental outcomes.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the N-alkylation of 4-nitroimidazole can often be traced back to suboptimal reaction conditions. The key parameters to scrutinize are the choice of base, solvent, and reaction temperature.
Core Directive: Reaction Condition Optimization
A systematic optimization of reaction conditions is paramount for maximizing the yield of this compound. The interplay between the base, solvent, and temperature dictates the rate of the desired N-alkylation reaction versus competing side reactions.
| Parameter | Recommended | Rationale & Troubleshooting |
| Base | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a moderately weak base, which is crucial for deprotonating the 4-nitroimidazole without promoting significant side reactions like the elimination of the cyclopropyl halide. Stronger bases such as potassium hydroxide (KOH) can lead to lower yields.[1] If you are using KOH and experiencing low yields, switching to K₂CO₃ is the first recommended step. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its reactivity. |
| Solvent | Acetonitrile (ACN) | Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Other polar aprotic solvents like DMF or DMSO can be used, but studies have shown that acetonitrile often provides superior yields for the N-alkylation of nitroimidazoles.[1] If you are using DMF or DMSO, a trial reaction in acetonitrile is highly recommended. |
| Temperature | 60 °C | While the reaction can proceed at room temperature, heating to around 60 °C has been shown to markedly improve yields.[2] If your reaction is sluggish or incomplete at room temperature, a moderate increase in temperature is advised. However, excessive heating should be avoided as it can promote side reactions and decomposition. |
| Reagent Stoichiometry | 1.2 equivalents of Cyclopropyl bromide | An excess of the alkylating agent is generally used to ensure complete consumption of the 4-nitroimidazole. However, a large excess should be avoided as it can lead to the formation of byproducts and complicate purification. |
Experimental Protocol: Optimized Synthesis of this compound
-
To a solution of 4-nitroimidazole (1.0 equivalent) in anhydrous acetonitrile, add finely powdered anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add cyclopropyl bromide (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Q2: I have optimized the reaction conditions, but my yield is still poor. Could there be side reactions occurring?
Yes, even under optimized conditions, side reactions can diminish the yield of the desired product. The primary competing reaction to consider is the E2 elimination of the cyclopropyl halide.
Understanding the Competing E2 Elimination Reaction
The reaction between an alkyl halide and a base can proceed via two main pathways: substitution (SN2) and elimination (E2). In the context of this synthesis, the desired reaction is SN2, leading to N-alkylation. The undesired E2 reaction would involve the dehydrohalogenation of cyclopropyl bromide to form cyclopropene.
Caption: Competing SN2 and E2 pathways in the synthesis.
Troubleshooting E2 Elimination:
-
Base Strength: As mentioned, using a milder base like K₂CO₃ is crucial. Strong bases will favor the E2 pathway.
-
Temperature: While heating to 60 °C is generally beneficial, excessively high temperatures can favor elimination over substitution. If you suspect elimination is an issue, try running the reaction at a slightly lower temperature (e.g., 40-50 °C) for a longer duration.
-
Steric Hindrance: While not a major factor with the relatively small cyclopropyl group, using a less sterically hindered base can also favor substitution.
Frequently Asked Questions (FAQs)
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A common ratio is 9:1 EtOAc/Hexane.[1]
-
Visualization: The product and starting material are UV active, so they can be visualized under a UV lamp (254 nm).
You should see the spot corresponding to the 4-nitroimidazole (which is more polar and will have a lower Rf value) diminish over time, while a new, less polar spot for the this compound appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the best way to purify the crude product?
Column chromatography is the standard method for purifying this compound.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient or isocratic elution with a mixture of ethyl acetate and hexane is effective. Based on the TLC, a solvent system where the product has an Rf of ~0.3-0.4 is ideal. A starting point could be a 10-20% ethyl acetate in hexane mixture, with the polarity gradually increasing if necessary. A reported solvent system for similar compounds is 9:1 EtOAc/Hexane.[1]
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the most powerful tool for structural confirmation. The expected signals for this compound are:
-
Two signals for the imidazole protons (singlets or doublets with small coupling).
-
A multiplet for the methine proton of the cyclopropyl group.
-
Two multiplets for the methylene protons of the cyclopropyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Caption: A workflow for troubleshooting low yield.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
Sources
optimizing reaction conditions for the synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and reproducibility in your work.
Overview of the Synthesis
The synthesis of this compound is typically achieved via the N-alkylation of 4-nitro-1H-imidazole. This process involves the deprotonation of the imidazole ring followed by a nucleophilic attack on a suitable cyclopropylating agent. While the reaction appears straightforward, its success is highly sensitive to a number of parameters, including the choice of base, solvent, and temperature. This guide will address the most common challenges and provide systematic troubleshooting strategies. The target compound, this compound, is a valuable building block in medicinal chemistry, often used for developing novel antimicrobial agents due to the well-established bioactivity of the nitroimidazole scaffold.[1]
General Synthetic Workflow
The overall process from starting materials to purified product follows a standard laboratory workflow. The key stages involve reaction setup, monitoring, workup, and purification.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low or I'm recovering only starting material. What are the most critical factors to check?
A1: This is the most common issue and almost always relates to one of three core reaction conditions: temperature, base, or solvent. The N-alkylation of 4-nitroimidazole is highly dependent on these parameters.
-
Temperature: Room temperature reactions are often sluggish and result in low yields.[2] Heating the reaction is critical. Studies on analogous N-alkylations show that increasing the temperature to 60°C significantly improves product yields.[2][3]
-
Base Selection: The base is responsible for deprotonating the 4-nitroimidazole, making it nucleophilic. A base that is too weak will not generate enough of the imidazolide anion. Conversely, a base that is too strong (like an organometallic reagent) can lead to side reactions.
-
Potassium Carbonate (K₂CO₃): This is the most commonly recommended and effective base for this transformation. It is strong enough to deprotonate the imidazole but mild enough to prevent degradation. It has been shown to provide good to excellent yields (66-85%) in related alkylations.[2]
-
Potassium Hydroxide (KOH): While usable, KOH is more aggressive and can sometimes lead to lower yields or more impurities compared to K₂CO₃.[2]
-
-
Solvent Choice: The solvent must dissolve the starting materials and facilitate the nucleophilic substitution.
-
Acetonitrile (ACN): This is the solvent of choice. It provides a good balance of polarity to dissolve the imidazolide salt and is relatively inert. The combination of K₂CO₃ in ACN at 60°C is reported to be optimal.[2]
-
DMF or DMSO: These polar aprotic solvents can also be used and are effective at dissolving the reactants.[2] However, their high boiling points can make removal during workup more difficult. They are a good second choice if solubility issues persist in ACN.
-
Troubleshooting Summary: Optimizing Reaction Conditions
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Recommended) | Rationale & Reference |
| Temperature | Room Temperature | 60 °C | Heating significantly increases the reaction rate and yield.[2][3] |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is effective and generally leads to cleaner reactions and better yields.[2] |
| Solvent | DMSO or DMF | Acetonitrile (ACN) | ACN is effective and easier to remove during workup.[2] |
| Alkylating Agent | Cyclopropyl Iodide | Cyclopropyl Bromide | Bromide offers a good balance of reactivity and stability. Iodide is more reactive but less stable. A tosylate is also a viable option. |
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The formation of multiple products typically points to issues with regioselectivity or stability.
-
Regioselectivity: 4-nitroimidazole can theoretically be alkylated at either the N-1 or N-3 position. However, for 4-nitroimidazole, alkylation is strongly favored at the N-1 position, leading to the desired product.[2][3] This regioselectivity is a known and reliable outcome of this reaction. Therefore, the formation of the N-3 isomer is highly unlikely to be a significant issue.
-
Degradation: Nitroimidazoles can be sensitive to harsh conditions. Using an overly strong base or excessively high temperatures (>80-100°C) could lead to decomposition of the starting material or the product. Stick to the recommended 60°C.
-
Impure Reagents: Ensure your 4-nitroimidazole and cyclopropylating agent are of high purity. Impurities in the starting materials are a common source of extra spots on a TLC plate.
Minimization Strategy:
-
Confirm Optimal Conditions: First, ensure you are using the recommended conditions (K₂CO₃, ACN, 60°C) as this combination is known to produce clean, regioselective reactions.[2][3]
-
Purification: If minor impurities persist, column chromatography is the standard and effective method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]
Q3: What is the underlying mechanism of this reaction?
A3: The reaction proceeds via a two-step nucleophilic substitution mechanism.
-
Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the N-1 position of the 4-nitro-1H-imidazole ring. This generates a resonance-stabilized imidazolide anion, which is a potent nucleophile.
-
Nucleophilic Attack: The generated imidazolide anion attacks the electrophilic carbon of the cyclopropylating agent (e.g., cyclopropyl bromide), displacing the leaving group (e.g., Br⁻) and forming the new N-C bond. This step creates the final this compound product.
Caption: Mechanism of N-alkylation of 4-nitroimidazole.
Q4: How should I set up the reaction and monitor it effectively?
A4: Here is a detailed, self-validating protocol based on established literature procedures.[2][3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-nitro-1H-imidazole
-
Potassium carbonate (K₂CO₃), finely ground
-
Cyclopropyl bromide
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-imidazole (1.0 eq).
-
Add anhydrous acetonitrile to the flask (approx. 10 mL per 1 g of 4-nitroimidazole).
-
Add potassium carbonate (K₂CO₃, 1.1 - 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for deprotonation. The mixture may become a thick slurry.
-
Add the cyclopropylating agent (e.g., cyclopropyl bromide, 1.5 - 2.0 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60°C using an oil bath.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material and the reaction mixture side-by-side. A suitable eluent is typically 50-70% Ethyl Acetate in Hexanes. The product should have a higher Rf value (be less polar) than the starting 4-nitroimidazole. The reaction is complete when the 4-nitroimidazole spot has disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: The resulting crude residue should be purified by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
-
Characterization: The structure of the final product should be confirmed by NMR spectroscopy. Based on similar compounds, you can expect the imidazole ring protons to appear as doublets in the δ 7.7-8.5 ppm region of the ¹H NMR spectrum.[2][3]
References
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Suwinski, J., et al. (1982). Method for preparing 1-substituted-4-nitroimidazole compound. Polish Journal of Chemistry, 56, 1261-1272. (Referenced in EP 2644599 A1). [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
Sources
Technical Support Center: Purification of 1-Cyclopropyl-4-nitro-1H-imidazole
Welcome to the Technical Support Center for the purification of 1-Cyclopropyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important nitroimidazole derivative. By understanding the underlying principles of the purification process and anticipating potential issues, you can significantly improve the purity, yield, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For the common N-alkylation of 4-nitroimidazole with a cyclopropyl derivative, you can anticipate the following impurities:
-
Unreacted 4-nitroimidazole: This is a common impurity if the reaction has not gone to completion.
-
Regioisomer (1-Cyclopropyl-5-nitro-1H-imidazole): Depending on the reaction conditions, you may see the formation of the 5-nitro isomer. The regioselectivity of N-alkylation of unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction medium (neutral vs. basic).[1]
-
Over-alkylated products: Although less common, it is possible to form quaternary imidazolium salts.
-
Byproducts from the cyclopropylating agent: Depending on the leaving group of your cyclopropylating agent (e.g., bromide, tosylate), you may have residual starting material or its decomposition products.
-
Solvent residues: Residual solvents from the reaction and initial workup are common.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What could be the issue?
A2: The presence of significant impurities can depress the melting point of your compound, causing it to appear as an oil.[2] Additionally, residual high-boiling solvents like DMF or DMSO, which are sometimes used in N-alkylation reactions, can be difficult to remove and contribute to the oily nature of the crude product.[3] Incomplete reaction and the presence of colored byproducts can also lead to a dark, oily crude material.
Q3: What are the recommended storage conditions for this compound?
A3: As a nitroaromatic compound, this compound should be stored in a cool, dry, and dark place to prevent degradation.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Long-term stability studies should be conducted under controlled conditions to establish a definitive re-test period.[5][6]
Troubleshooting Guide
This section provides a systematic approach to overcoming common purification challenges.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks and tailing.
-
Low recovery of the pure compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve good separation between the product and impurities. | 1. Systematic Solvent Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for nitroimidazoles is a hexane:ethyl acetate gradient.[7] 2. TLC Analysis: Before running the column, perform thorough TLC analysis with various solvent systems to identify the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.3 for your desired compound. 3. Alternative Solvents: Consider other solvent systems such as dichloromethane/methanol if hexane/ethyl acetate fails to provide adequate separation. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. 2. Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel and then load the dried powder onto the top of the column. |
| Compound Instability on Silica Gel | Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel, leading to degradation on the column. | 1. Deactivate Silica Gel: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.[8] 2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic). 3. Florisil: Florisil can be a suitable alternative for compounds that are sensitive to silica gel.[8] |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation even after cooling.
-
Low yield of recrystallized product.
-
Impurities co-crystallize with the product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | 1. Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). 2. Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small, impure crystals. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process. |
| Supersaturated Solution | The solution may be supersaturated and require nucleation to initiate crystallization. | 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization. |
| Presence of Soluble Impurities | High levels of impurities can inhibit crystallization or lead to co-crystallization. | 1. Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the desired compound. The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of your final product.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from a higher aqueous composition to a higher organic composition. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where nitroimidazoles have strong absorbance (typically around 310-320 nm).[9] |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of your purified compound and identifying any residual impurities.
Expected ¹H NMR Signals (Illustrative):
-
Signals in the aromatic region corresponding to the imidazole protons.
-
A multiplet for the methine proton of the cyclopropyl group.
-
Multiplets for the methylene protons of the cyclopropyl group.
Impurity Identification: Compare the NMR spectrum of your sample to a reference standard and look for any unexpected peaks. The chemical shifts of common laboratory solvents and reagents are well-documented and can be used to identify these types of impurities.[12][14]
Visualizing the Purification Workflow
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
-
Cytiva. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Grant, G. J. (1988). N-Alkylation of imidazoles [Thesis, University of Otago].
- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]
- Zahoor, A. F., et al. (2016). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 9, S1337-S1343.
- Waters Corporation. (2025).
- European Medicines Agency. (2003).
-
Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 19, 2026, from [Link]
-
Jetir.org. (n.d.). A brief review on HPLC method validation. Retrieved January 19, 2026, from [Link]
- IJPCBS. (2013). Overview on Stability Studies.
-
ResearchGate. (n.d.). Study of the alkylation of 4-nitroimidazole at room temperature. Retrieved January 19, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 19, 2026, from [Link]
- Waters Corporation. (2025).
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms.
-
National Center for Biotechnology Information. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]
- Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5909.
- ResearchGate. (2025). Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole.
- ResearchGate. (2016). 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- PubMed. (1998). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- Saudi Food & Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products.
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- ResearchGate. (2015). Method Development and Validation for Ciprofloxacin and Ornidazole in its Bulk and Combined Dosage Forms by RP-HPLC.
- IUCr. (2010). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijpcbs.com [ijpcbs.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Chromatography [chem.rochester.edu]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: A Guide to the Stability and Shelf-Life of 1-Cyclopropyl-4-nitro-1H-imidazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-4-nitro-1H-imidazole. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and extend the shelf-life of this compound in your experiments. Our recommendations are grounded in the established chemistry of nitroaromatic and nitroimidazole compounds.
Stability Profile of this compound
While specific stability data for this compound is not extensively published, we can infer its stability profile from the behavior of related nitroaromatic and nitroimidazole compounds. The chemical stability of this compound is influenced by several factors, including temperature, light, moisture, and pH.
Key Stability Considerations:
-
Thermal Stability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures. It is crucial to avoid strong heating of this compound.
-
Light Sensitivity: Many nitroaromatic compounds are sensitive to light.[1] Prolonged exposure to UV or visible light can lead to degradation.
-
Moisture Sensitivity: Some related compounds are hygroscopic, meaning they can absorb moisture from the air, which may affect their chemical and physical stability.[1]
-
pH Sensitivity: The stability of nitroimidazoles can be pH-dependent. For instance, metronidazole, a related compound, shows increased degradation in alkaline conditions.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, strong acids, and acid chlorides should be avoided as it can lead to vigorous reactions and decomposition.[1][2]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, with some suppliers suggesting 0-8 °C.[1] | Minimizes the risk of thermal degradation. |
| Atmosphere | Keep in a dry and well-ventilated area. Storage under an inert gas like argon or nitrogen is also advisable.[1] | Protects against moisture absorption and oxidative degradation. |
| Container | Use a tightly closed, light-resistant container.[1] | Prevents exposure to light and moisture. |
| General Practice | Open containers must be carefully resealed and kept upright to prevent leakage.[1] | Maintains the integrity of the compound after initial use. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: While a specific shelf-life has not been determined, when stored under the recommended conditions (cool, dry, dark, and in a tightly sealed container), the compound is expected to be stable for an extended period. For long-term storage, re-testing the purity periodically is recommended.
Q2: I've noticed a change in the color of my this compound powder. Is it still usable?
A2: A change in color, such as yellowing, can indicate degradation. While a slight color change may not significantly impact all applications, it is a sign of potential impurity. It is advisable to re-analyze the compound's purity using a suitable analytical method like HPLC before use.
Q3: Can I store solutions of this compound?
A3: Solutions of nitroimidazoles can be less stable than the solid form, with stability being influenced by the solvent, pH, and storage conditions. If you need to store solutions, it is best to prepare them fresh. If storage is necessary, keep them at a low temperature (2-8 °C), protected from light, and for the shortest possible duration. The stability in your specific solvent system should be validated.
Q4: What are the likely degradation products of this compound?
A4: Based on the degradation pathways of other nitroimidazoles, potential degradation products could arise from the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives.[3][4] Hydrolytic denitration, leading to the replacement of the nitro group with a hydroxyl group, is another possible degradation pathway.[5][6]
Troubleshooting Guide
Issue 1: Unexpected Degradation of the Compound During an Experiment
-
Question: My reaction is yielding unexpected byproducts, and I suspect my this compound has degraded. What could be the cause?
-
Answer:
-
Probable Cause 1: Incompatible Reagents. Your reaction mixture may contain strong oxidizing or reducing agents, or strong acids or bases that are reacting with the nitroimidazole.
-
Troubleshooting Steps:
-
Review all reagents and catalysts in your reaction for compatibility with nitroaromatic compounds.
-
Consider performing the reaction under an inert atmosphere if oxidative degradation is suspected.
-
If possible, modify the reaction conditions to use milder reagents.
-
-
Probable Cause 2: Thermal Stress. The reaction temperature may be too high, causing thermal decomposition.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature.
-
If high temperatures are necessary, minimize the reaction time.
-
-
Probable Cause 3: Photodegradation. If your reaction setup is exposed to light, photodegradation could be occurring.
-
Troubleshooting Steps:
-
Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
-
Issue 2: The this compound powder appears clumpy and discolored.
-
Question: My solid compound is no longer a fine powder and has a yellowish tint. What should I do?
-
Answer:
-
Probable Cause: Moisture Absorption and/or Degradation. The clumping suggests moisture absorption, which can accelerate degradation, leading to discoloration.
-
Troubleshooting Steps:
-
Assess Purity: Before use, determine the purity of the material using a suitable analytical method like HPLC or LC-MS.
-
Dry the Material: If the impurity level is acceptable, you may be able to dry the compound under a vacuum. However, be cautious with heating as it can cause further degradation.
-
Proper Storage: Ensure that going forward, the compound is stored in a desiccator or under an inert atmosphere to prevent moisture absorption.
-
-
Visualizing Degradation and Stability Assessment
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound based on known nitroimidazole chemistry. The primary routes are the reduction of the nitro group and potential hydrolytic denitration.
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of this compound in your specific application, a forced degradation study can be performed.
Experimental Protocol: Stability Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Begin with an isocratic elution and switch to a gradient elution if necessary to resolve degradation products from the parent compound.
-
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add acid or base to the desired concentration. Heat may be applied to accelerate degradation. Neutralize the samples before injection.
-
Oxidative Degradation: Dissolve the compound and add hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to elevated temperatures.
-
Photodegradation: Expose a solution of the compound to a UV lamp.
-
-
Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system. Compare the chromatograms to identify and quantify the parent compound and any degradation products.
References
-
Spain, J. C. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010-1017. [Link]
-
Semantic Scholar. (n.d.). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. [Link]
-
Li, Y., et al. (2020). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 21(15), 5385. [Link]
-
Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Nitrobenzenes. U.S. Department of Health and Human Services.
- Church, D. F., & Pryor, W. A. (1985). Free-radical chemistry of cigarette smoke and its toxicological implications. Environmental Health Perspectives, 64, 111-126.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Ochekpe, N. A., et al. (2011). Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. Journal of Pharmaceutical and Allied Sciences, 8(2). [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Imidazole. [Link]
-
Whillans, D. W., & Whitmore, G. F. (1981). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Radiation Research, 86(2), 311-324. [Link]
-
PubChem. (n.d.). 4-Nitroimidazole. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. (n.d.). Chemical Storage Guidelines. [Link]
-
Wikipedia. (n.d.). TNT. [Link]
-
ResearchGate. (n.d.). Stability of Imidazole- shelf life?. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroimidazole residues in Egyptian honey using UPLC-Orbitrap-HRMS. [Link]
-
ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. [Link]
-
Allen, L. V. Jr. (2008). Stability of Metronidazole Suspensions. International Journal of Pharmaceutical Compounding, 12(5), 454-456. [Link]
-
Haywood, A., et al. (2015). Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt. International Journal of Pharmaceutical Compounding, 19(6), 504-510. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
addressing solubility issues of 1-Cyclopropyl-4-nitro-1H-imidazole in biological assays
Introduction: Navigating the Challenges of a Promising Nitroimidazole
Welcome to the technical support guide for 1-Cyclopropyl-4-nitro-1H-imidazole. This compound is a member of the nitroimidazole class, which is of significant interest for the development of novel antimicrobial agents.[1][2] Like many heterocyclic compounds, this compound presents a significant challenge for researchers due to its low aqueous solubility.[3] This property can lead to compound precipitation, inaccurate concentration measurements, and unreliable data in biological assays.[4][5]
This guide is designed to provide you, the researcher, with a comprehensive understanding of the solubility issues associated with this compound and to offer practical, field-proven strategies to overcome them. Our goal is to ensure that you can generate accurate, reproducible, and meaningful results in your experiments.
Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific problems you may encounter when working with this compound in a question-and-answer format.
Question 1: I dissolved the compound in DMSO to make a stock solution. When I add it to my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is a classic sign that the final concentration of the compound in your aqueous medium exceeds its solubility limit.[6] The rapid dilution of the DMSO stock in the aqueous buffer causes a solvent exchange that the compound cannot tolerate, leading to immediate precipitation.
Root Causes & Solutions:
-
Final Concentration is Too High: The most direct cause is that the target concentration in your assay buffer is higher than the compound's maximum aqueous solubility.
-
Solution: Systematically lower the final working concentration of the compound in your assay. It is crucial to first determine the maximum soluble concentration using a kinetic solubility assay (see protocol below). About 30% of drug discovery compounds have an aqueous solubility below 10 µM, which is a common testing concentration.[4]
-
-
Rapid Solvent Exchange: Adding a small volume of highly concentrated DMSO stock directly into a large volume of media creates a localized supersaturation, promoting precipitation.
-
Low Media Temperature: The solubility of most compounds, including likely this compound, decreases at lower temperatures.
Question 2: My assay plate looked fine after adding the compound, but after several hours of incubation at 37°C, I see a cloudy precipitate or crystalline structures in the wells. What causes this delayed precipitation?
Answer: Delayed precipitation indicates that while the compound was initially soluble (or formed a supersaturated solution), it is not stable in the assay medium over the full duration of your experiment.
Root Causes & Solutions:
-
Metastable Supersaturation: The initial concentration may have been above the thermodynamic solubility limit but below the kinetic solubility limit. Over time, this unstable supersaturated state resolves, and the excess compound precipitates out.
-
Solution: The most reliable solution is to work at or below the determined thermodynamic solubility limit. If a higher concentration is required, you must explore formulation strategies to enhance solubility (see FAQ section).
-
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Solution: Assess the chemical stability of this compound under your specific assay conditions (pH, temperature, light exposure). Consider preparing fresh dilutions immediately before each experiment.
-
-
Media Component Interaction: The compound might interact with components in your media, particularly proteins in serum, leading to the formation of insoluble complexes over time. Highly lipophilic compounds are especially prone to interacting with constituents of the reaction medium.[9]
-
Solution: Perform a solubility test in both serum-free and serum-containing media to determine if serum is a contributing factor. If so, you may need to use a reduced-serum or serum-free medium, if compatible with your cells, or use a formulation strategy like cyclodextrins to shield the compound.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution
The goal is to create a concentrated, stable stock solution that can be diluted into your final assay. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.[10]
Methodology:
-
Weigh out the required amount of this compound powder.
-
Add 100% pure, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Vortex vigorously. If necessary, brief sonication in a water bath can be used, but be cautious of heating.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[4]
Workflow: Decision Tree for Addressing Solubility Issues
This workflow provides a logical path for troubleshooting and selecting an appropriate solubilization strategy.
Caption: A decision-making workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for making a stock solution?
A1: DMSO is the most widely used and recommended primary solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[5][10] It is miscible with water and most organic solvents.[11] However, always prepare a 100% DMSO stock; do not add aqueous buffer to your stock tube, as this will likely cause precipitation.
Q2: How much DMSO is acceptable in a cell-based assay?
A2: This is a critical question. While DMSO is an excellent solvent, it can have direct biological effects and cytotoxicity.
-
General Guideline: Keep the final concentration of DMSO in your assay medium below 0.5% (v/v), and ideally at or below 0.1%.[12]
-
Assay-Specific Effects: The tolerance for DMSO is highly dependent on the cell type and the assay endpoint.[13] Even at non-toxic concentrations (e.g., 0.25-0.5%), DMSO can have inhibitory or stimulatory effects on cellular processes.[12][13][14]
-
Mandatory Control: It is absolutely essential to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any effects of the solvent itself.[13]
| DMSO Concentration | Potential Effects in Cell-Based Assays | Recommendation |
| > 1.0% | Often cytotoxic, significant assay interference.[13][14] | Avoid |
| 0.5% - 1.0% | Potential for cell-type specific effects, may alter readouts.[13] | Use with caution, requires rigorous validation. |
| < 0.5% | Generally considered safer, but effects are still possible.[14] | Recommended upper limit. |
| ≤ 0.1% | Minimal effects reported in most systems.[12] | Ideal target concentration. |
Q3: Are there alternatives to DMSO if my assay is too sensitive?
A3: Yes. If your assay cannot tolerate even low levels of DMSO, or if solubility remains an issue, you can explore other formulation strategies. These are advanced techniques and require careful validation.[15][16][17]
-
Co-solvents: Polyethylene glycols (PEGs) or propylene glycol can be used in combination with DMSO or as alternatives, but also require vehicle controls.[18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form "inclusion complexes" with poorly soluble drugs, like other nitroimidazoles, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[19][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[22][23]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can form micelles that encapsulate the drug, increasing its apparent solubility.[24][25] They are typically used at very low concentrations, just above their critical micelle concentration (CMC). However, surfactants can be harsh and may interfere with cell membranes or protein function, so they must be used with extreme caution.[26]
Diagram: Mechanism of Solubilization Aids
Caption: Mechanisms of compound precipitation and solubilization.
References
-
Tjørnelund, J., Frøkiær, H., & Hansen, M. B. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 69(3), 443–452. Retrieved from [Link]
-
Tjørnelund, J., Frøkiær, H., & Hansen, M. B. (2017). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 10(1), 113. Retrieved from [Link]
-
Tjørnelund, J., Frøkiær, H., & Hansen, M. B. (2017). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Groh, K. J., et al. (2013). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 47(22), 13034-13042. Retrieved from [Link]
-
Gong, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3245-3266. Retrieved from [Link]
-
Yasir, M., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 26(23), 7167. Retrieved from [Link]
-
Sharma, D., Saini, S., & Singh, M. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. Retrieved from [Link]
-
Uskoković, V. (2020). Surfactants: physicochemical interactions with biological macromolecules. Journal of Materials Science, 55(15), 6135-6161. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Michalska, K., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1333. Retrieved from [Link]
-
Michalska, K., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(7), 1333. Retrieved from [Link]
-
Michalska, K., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. ResearchGate. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 841-849. Retrieved from [Link]
-
Sharma, D., Saini, S., & Singh, M. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Barski, O. A., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PLoS ONE, 7(8), e42548. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]
-
Horizon IRD. (n.d.). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
Uslu, B., et al. (2019). Metronidazole/Hydroxypropyl-β-Cyclodextrin inclusion complex nanofibrous webs as fast-dissolving oral drug delivery system. International Journal of Pharmaceutics, 572, 118828. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Issues. Retrieved from [Link]
-
Uslu, B., et al. (2019). Metronidazole/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Nanofibrous Webs as Fast-dissolving Oral Drug Delivery System. Request PDF. Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. Retrieved from [Link]
-
Shahabimehr, M., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Retrieved from [Link]
-
Singh, P., & Kaur, H. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7208. Retrieved from [Link]
-
Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042. Retrieved from [Link]
-
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]
-
Chadha, R., & Bhalla, Y. (2002). Medicinal Significance of Nitroimidazoles. NISCAIR. Retrieved from [Link]
-
Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-839. Retrieved from [Link]
-
北京欣恒研科技有限公司. (n.d.). This compound - CAS:1193639-02-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. evotec.com [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jmpas.com [jmpas.com]
- 18. ijpbr.in [ijpbr.in]
- 19. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Metronidazole/Hydroxypropyl-β-Cyclodextrin inclusion complex nanofibrous webs as fast-dissolving oral drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. asianpharmtech.com [asianpharmtech.com]
- 26. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-Cyclopropyl-4-nitro-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-4-nitro-1H-imidazole and other novel nitroimidazole compounds. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during experimentation, with a focus on understanding and overcoming drug resistance.
The information herein is structured in a question-and-answer format to directly address specific issues. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Part 1: Foundational FAQs & Initial Troubleshooting
This section addresses the most common initial queries and experimental hurdles. Understanding these fundamentals is critical before diagnosing complex resistance.
Q1: What is this compound and how does it work?
Answer: this compound is a synthetic nitroimidazole-based compound.[1] Like other nitroimidazoles (e.g., metronidazole), it is a prodrug , meaning it is inactive until it enters a target cell.[2][3] Its mechanism of action is initiated by the reduction of its nitro group under the anaerobic (low oxygen) conditions found within susceptible pathogens like anaerobic bacteria (e.g., Bacteroides fragilis, Helicobacter pylori) and protozoa (e.g., Giardia lamblia, Trichomonas vaginalis).[1][2][]
This reduction is catalyzed by microbial enzymes, typically nitroreductases (NTRs) that use cofactors like ferredoxin.[2][5][6][7][8][9] The process generates highly reactive nitro radical anions and other toxic intermediates.[10] These radicals cause widespread damage to cellular macromolecules, most critically DNA, leading to strand breaks and cell death.[10] The selective toxicity of nitroimidazoles stems from the fact that this reductive activation occurs efficiently only in anaerobic or microaerophilic cells, sparing host tissues.
Part 2: Diagnosing and Characterizing Resistance
If you observe that this compound is not performing as expected, it is crucial to determine whether this is due to true biological resistance or an experimental artifact.
Q2: My MIC (Minimum Inhibitory Concentration) values are unexpectedly high. How do I confirm if I'm dealing with genuine resistance?
Answer: High MIC values can be misleading. Before concluding that your pathogen strain is resistant, it is essential to systematically rule out common experimental errors. True biological resistance is characterized by a genetically stable, inheritable decrease in susceptibility.
Troubleshooting Checklist for High MIC Values
| Potential Issue | Scientific Rationale & Explanation | Recommended Action |
| Improper Anaerobic Conditions | The activation of nitroimidazoles is strictly dependent on a low redox potential. The presence of oxygen will inhibit the reduction of the nitro group, rendering the drug inactive and leading to false resistance.[11][12] | Ensure your anaerobic chamber or jar system is functioning correctly (use an indicator strip). For microaerophilic organisms, ensure gas mixtures are precise. Perform a parallel control experiment with a known susceptible strain; it should be inhibited under your conditions. |
| Compound Instability/Precipitation | This compound, like many organic compounds, may have limited aqueous solubility. If the compound precipitates out of the culture medium, its effective concentration will be much lower than calculated, mimicking resistance. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final concentration of the solvent in your assay is non-toxic to the organism (typically <1%). Visually inspect media for any signs of precipitation after adding the compound. |
| Incorrect Inoculum Density | An excessively high number of cells (CFU/mL) can overwhelm the drug, leading to an artificially high MIC. This "inoculum effect" is a known phenomenon in antimicrobial susceptibility testing. | Standardize your inoculum precisely using a spectrophotometer (e.g., to a 0.5 McFarland standard) to ensure a consistent and appropriate starting cell density as specified by CLSI or EUCAST guidelines.[13] |
| Media Component Interference | Certain components in complex growth media can interfere with drug activity or stability. For instance, high levels of reducing agents might interact with the compound. | Use a standardized, recommended medium for susceptibility testing (e.g., Brucella agar for anaerobes). If using a custom medium, validate it against a reference medium. |
If you have systematically worked through this checklist and your test strain consistently shows a significantly higher MIC (>4-fold) compared to a wild-type or reference-sensitive strain, you are likely dealing with genuine biological resistance.
Q3: What are the most common molecular mechanisms of resistance to nitroimidazoles?
Answer: Resistance to nitroimidazoles is primarily, though not exclusively, linked to decreased activation of the prodrug.[2][5][6][7][8][9] The key mechanisms are:
-
Impaired Reductive Activation: This is the most prevalent mechanism. Mutations in the genes encoding for nitroreductase enzymes (like rdxA in H. pylori or other NTRs) can lead to enzymes with reduced or no ability to reduce the drug's nitro group.[2][5][6][7][8][9] Without this critical first step, the cytotoxic radicals are not generated, and the drug remains inert.
-
Drug Inactivation/Modification: Some bacteria possess genes, known as nim genes, that encode for reductases that can convert the nitro group into a non-toxic amine group.[2][3] This effectively detoxifies the drug before it can be activated into its radical form. While the exact role and prevalence can vary, the presence of nim genes is a known resistance determinant.[2]
-
Increased Efflux: Although less common for this class, some multi-drug efflux pumps may be capable of expelling the nitroimidazole from the cell before it can be activated, thereby reducing its intracellular concentration.
-
Enhanced DNA Repair: Organisms with upregulated DNA repair pathways may be better able to survive the DNA damage inflicted by the activated drug, leading to a higher tolerance.
The diagram below illustrates the primary mechanism of action and the key points where resistance can emerge.
Caption: Nitroimidazole activation pathway and key resistance points.
Part 3: Protocols for Overcoming Resistance
Once resistance is confirmed and understood, the next step is to devise strategies to overcome it. This section provides actionable protocols and the scientific rationale behind them.
Q4: How can I overcome resistance in my experiments? What are the main strategies?
Answer: The primary strategy to combat resistance is combination therapy.[14][15] By using a second agent that works via a different mechanism, you can create a multi-pronged attack that is much harder for the pathogen to overcome. Another approach involves using adjuvants, which are compounds that may not be antimicrobial on their own but can restore the activity of your primary drug.
Key Strategies to Overcome Resistance:
-
Synergistic Combination Therapy: Combine this compound with an antibiotic from a different class (e.g., a beta-lactam, a quinolone, or a protein synthesis inhibitor).[15][16] The goal is to find a synergistic interaction, where the combined effect is greater than the sum of their individual effects.[16]
-
Inhibition of Resistance Mechanisms: Use an adjuvant that blocks a specific resistance mechanism. For example, if resistance is due to an efflux pump, a known efflux pump inhibitor (EPI) could restore susceptibility.
-
Bypassing the Activation Requirement: Combine the nitroimidazole with a compound that is already active and does not require reductive activation. This is particularly effective against strains with mutated nitroreductases.
-
Anti-Virulence/Quorum Sensing Inhibition: A newer approach involves using sub-lethal concentrations of drugs to inhibit virulence factors or quorum sensing pathways, which can weaken the pathogen and make it more susceptible to other treatments or host defenses.[17][18]
Q5: I want to test for synergy. Can you provide a protocol for a checkerboard assay?
Answer: Absolutely. The checkerboard assay is the gold-standard method for quantifying the interaction between two antimicrobial agents. It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Broth Microdilution Checkerboard Assay
-
Objective: To determine if combining this compound (Drug A) with a second compound (Drug B) results in a synergistic, additive, indifferent, or antagonistic effect.
-
Materials:
-
Step-by-Step Procedure:
-
Plate Setup: Orient a 96-well plate. Drug A will be serially diluted along the x-axis (columns 1-10), and Drug B will be serially diluted along the y-axis (rows A-G). Column 11 will be the control for Drug B alone, and Row H will be the control for Drug A alone. Well H12 will be the growth control (no drugs).
-
Drug A Dilution: Prepare 2x the final desired concentrations of Drug A. Add 50 µL of these dilutions horizontally across the rows (e.g., the highest concentration in column 1, decreasing to column 10).
-
Drug B Dilution: Prepare 2x the final desired concentrations of Drug B. Add 50 µL of these dilutions vertically down the columns (e.g., the highest concentration in row A, decreasing to row G).
-
Inoculation: Prepare a 2x concentrated standardized bacterial suspension. Add 100 µL of this inoculum to each well. The total volume in each well is now 200 µL, and all drug/inoculum concentrations are at their final 1x target.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic atmosphere, 24-48 hours).
-
Data Reading: After incubation, read the plate visually or with a plate reader to determine the MIC for each drug alone and for every combination. The MIC is the lowest concentration that inhibits visible growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
The workflow for this process is visualized below.
Caption: Experimental workflow for a checkerboard synergy assay.
References
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. ProQuest. [Link]
-
Thomas, C., & Gwenin, C. D. (2021). The role of nitroreductases in resistance to nitroimidazoles. Xi'an Jiaotong-Liverpool University. [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. II. Mechanisms of resistance. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]
-
Leitsch, D. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 144(2), 153-162. [Link]
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed. [Link]
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. [Link]
-
Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed Central. [Link]
-
Ren, B., et al. (2008). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of bacteriology, 190(15), 5443-5448. [Link]
-
Meingassner, J. G., et al. (1979). Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus. Antimicrobial agents and chemotherapy, 15(1), 1-4. [Link]
-
Beltrán, F., et al. (2012). Short Course Combination Therapy for Giardiasis after Nitroimidazole Failure. The American journal of tropical medicine and hygiene, 87(3), 512-514. [Link]
-
Ghavanati, R., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(18), 4257. [Link]
-
Hartkoorn, R. C., et al. (2014). Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering. PLoS pathogens, 10(3), e1004037. [Link]
-
Al-Qahtani, A. A., et al. (2025). Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights. Drug development research, 86(3), e70101. [Link]
-
Leitsch, D., et al. (2016). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. Journal of antimicrobial chemotherapy, 71(1), 178-184. [Link]
-
Upcroft, P., & Upcroft, J. A. (2001). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. Clinical microbiology reviews, 14(1), 150-164. [Link]
-
Al-Qahtani, A. A., et al. (2025). Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights. ResearchGate. [Link]
-
Li, J., et al. (2021). Efficacy of Combined Therapy with Nitroimidazole Drugs and Broad-Spectrum Antibiotics on Intra-Abdominal Infection: A 10 Years Real-World Cohort Study. ResearchGate. [Link]
-
Garza-González, E., et al. (2024). Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance. Frontiers in Microbiology, 15, 1367716. [Link]
-
Contagion Live. (2017). Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. Contagion Live. [Link]
-
Wright, G. D. (2016). Combination Approaches to Combat Multi-Drug Resistant Bacteria. ACS infectious diseases, 2(5), 322-329. [Link]
-
Kumar, A., & Agarwal, S. (2004). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 66(1), 1-8. [Link]
-
Uddin, T. M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 32(1), 101895. [Link]
-
Lambert, R. J. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and environmental microbiology, 81(11), 3836-3844. [Link]
-
ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]
- 6. The role of nitroreductases in resistance to nitroimidazoles - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 7. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. contagionlive.com [contagionlive.com]
- 15. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance [frontiersin.org]
- 17. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
side reaction products in the synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensure product purity, and confidently characterize your target molecule.
Introduction: The Synthetic Challenge
The N-alkylation of 4-nitroimidazole with a cyclopropyl group presents a seemingly straightforward transformation. However, the inherent chemical nature of the starting materials and intermediates can lead to a variety of side products, complicating purification and potentially impacting downstream applications. This guide will dissect the common issues, from regioselectivity to over-alkylation, and provide you with robust solutions grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
FAQ 1: My reaction is complete, but I have an isomeric impurity that is difficult to separate. What is it and how can I avoid it?
Answer:
The most probable isomeric impurity is 1-Cyclopropyl-5-nitro-1H-imidazole . Its formation is a result of the tautomerism of the starting material, 4-nitroimidazole, which exists in equilibrium with 5-nitroimidazole. While the alkylation of the 4-nitro tautomer at the N-1 position is generally favored, reaction conditions can influence the regioselectivity.
Causality:
The regioselectivity of the N-alkylation of the imidazole ring is influenced by a combination of electronic and steric factors. In the case of 4-nitroimidazole, the electron-withdrawing nitro group deactivates the adjacent nitrogen atom (N-3), making the distal nitrogen (N-1) more nucleophilic and thus the primary site of alkylation. However, the basic conditions used for the deprotonation of the imidazole can also facilitate the tautomeric equilibrium, leading to the presence of the 5-nitro tautomer, which can then be alkylated to form the undesired 1-cyclopropyl-5-nitro-1H-imidazole.
Troubleshooting and Prevention:
-
Choice of Base and Solvent: The use of a milder base and a less polar solvent can favor the desired N-1 alkylation. Potassium carbonate (K₂CO₃) in a solvent like acetonitrile is often a good choice. Stronger bases in polar aprotic solvents like DMF or DMSO may increase the proportion of the undesired isomer.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60°C) can provide a good balance between reaction rate and selectivity.[1] Higher temperatures might accelerate the reaction but can also lead to a decrease in regioselectivity.
-
Controlled Addition of Alkylating Agent: Slow, dropwise addition of the cyclopropylating agent (e.g., cyclopropyl bromide) to the solution of the deprotonated 4-nitroimidazole can help to maintain a low concentration of the electrophile, which can favor the reaction at the more nucleophilic N-1 position.
Identification of the Isomer:
The most effective way to distinguish between the 1,4- and 1,5-isomers is through ¹H and ¹³C NMR spectroscopy. The chemical shifts of the imidazole ring protons and carbons are sensitive to the position of the nitro group.
Predicted NMR Data:
Below are the predicted ¹H and ¹³C NMR chemical shifts for the desired product and its common isomer. These predictions can be used as a guide for identifying the components in your reaction mixture.
| Compound | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| This compound (Desired) | H2: ~8.2 ppm (s), H5: ~7.8 ppm (s), CH (cyclopropyl): ~3.6 ppm (m), CH₂ (cyclopropyl): ~1.2 ppm (m), ~1.0 ppm (m) | C4: ~147 ppm, C2: ~138 ppm, C5: ~121 ppm, CH (cyclopropyl): ~35 ppm, CH₂ (cyclopropyl): ~7 ppm |
| 1-Cyclopropyl-5-nitro-1H-imidazole (Impurity) | H2: ~8.0 ppm (s), H4: ~7.9 ppm (s), CH (cyclopropyl): ~3.7 ppm (m), CH₂ (cyclopropyl): ~1.3 ppm (m), ~1.1 ppm (m) | C5: ~155 ppm, C2: ~139 ppm, C4: ~118 ppm, CH (cyclopropyl): ~36 ppm, CH₂ (cyclopropyl): ~8 ppm |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Purification Strategy:
Separation of these regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel using a gradient elution with a solvent system like ethyl acetate/hexane is often effective.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
FAQ 2: I am observing a product with a higher molecular weight than my target compound, especially when using an excess of the cyclopropylating agent. What could this be?
Answer:
This is likely a result of over-alkylation , leading to the formation of a 1,3-dicyclopropyl-4-nitro-1H-imidazolium salt .
Causality:
After the initial N-alkylation to form this compound, the remaining nitrogen atom (N-3) can still act as a nucleophile, especially if there is an excess of the alkylating agent and the reaction conditions are forcing. This second alkylation results in a quaternary imidazolium salt.
Troubleshooting and Prevention:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the cyclopropylating agent.
-
Reaction Time and Temperature: Monitor the reaction progress carefully by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.
-
Choice of Base: Using a weaker base can sometimes mitigate over-alkylation, as it will not fully deprotonate the product to make it more susceptible to a second alkylation.
Identification:
-
Mass Spectrometry: The imidazolium salt will have a molecular weight corresponding to the addition of a second cyclopropyl group.
-
NMR Spectroscopy: The ¹H NMR spectrum will show signals for two distinct cyclopropyl groups. The imidazole ring protons will also be shifted downfield due to the positive charge on the ring. The ¹³C NMR will similarly show two sets of cyclopropyl carbon signals and downfield shifts for the imidazole carbons.
Purification:
The imidazolium salt is ionic and will have significantly different solubility and chromatographic behavior compared to the neutral product. It can often be removed by:
-
Washing/Extraction: The salt may be soluble in water, allowing for its removal by an aqueous wash of the organic reaction mixture.
-
Precipitation: The salt may precipitate from the reaction mixture, especially upon cooling or addition of a less polar co-solvent.
FAQ 3: My reaction is sluggish and gives a low yield, and I see some unidentifiable byproducts. What are some potential issues with my cyclopropylating agent?
Answer:
Issues with the cyclopropylating agent, such as cyclopropyl bromide , can lead to low yields and the formation of various side products.
Causality:
-
Decomposition of the Alkylating Agent: Cyclopropyl halides can be susceptible to elimination reactions, especially in the presence of a strong base, which can lead to the formation of cyclopropene and other degradation products.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the nitroimidazole in reacting with the cyclopropylating agent.
-
Radical Reactions: In some cases, particularly with Grignard-type cyclopropylation methods, radical intermediates can be formed, leading to a range of byproducts.
Troubleshooting and Prevention:
-
Purity of the Cyclopropylating Agent: Ensure you are using a high-purity cyclopropylating agent.
-
Appropriate Base: Use a base that is strong enough to deprotonate the imidazole but not so strong that it promotes significant elimination of the cyclopropyl halide. Potassium carbonate is often a good choice.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to avoid quenching of the base and potential side reactions with the alkylating agent.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general guideline and may require optimization for your specific setup.
-
To a solution of 4-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the formation of common side products.
Desired Synthesis and Isomeric Impurity Formation
Caption: Reaction scheme showing the desired synthesis and the formation of the isomeric impurity.
Over-alkylation Side Reaction
Caption: Formation of the over-alkylation side product.
References
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 19, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Analytical Method Development for 1-Cyclopropyl-4-nitro-1H-imidazole
Introduction: Welcome to the technical support center for 1-Cyclopropyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the analytical characterization of this novel nitroimidazole derivative. As a critical building block in medicinal chemistry, particularly for developing new antimicrobial agents, establishing robust, reliable, and stability-indicating analytical methods is paramount for quality control, stability testing, and regulatory submissions.[1] This document provides a structured approach to method development and validation, offering field-proven insights, step-by-step protocols, and a comprehensive troubleshooting guide in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Method Strategy & Design
This section addresses foundational questions regarding the strategy and initial design of analytical methods for this compound.
Q1: What is the most suitable analytical technique to start with for purity and assay determination of this compound?
A1: The recommended starting point is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection . This technique offers a powerful combination of specificity, sensitivity, and robustness for quantifying the active pharmaceutical ingredient (API) and separating it from potential process impurities and degradation products.[2] The nitroimidazole chromophore in the molecule allows for strong UV absorbance, making detection straightforward and sensitive.[3]
Q2: How should I select the initial HPLC-UV conditions?
A2: A systematic approach is crucial. Here is an expert-recommended starting point:
-
Column: Begin with a C18 (octadecylsilane) column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are versatile and provide excellent retention for moderately polar compounds like nitroimidazoles.[2]
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent is standard. Start with a simple gradient elution to screen for impurities. A good initial mobile phase could be:
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water. The acidic pH ensures that the imidazole ring is in a consistent protonation state, leading to sharp, symmetrical peaks.[4][5]
-
Solvent B: Acetonitrile (ACN). ACN is often preferred over methanol due to its lower UV cutoff and different selectivity, which can be advantageous for resolving closely eluting impurities.[3]
-
Gradient: A broad gradient from 10% to 90% ACN over 20-30 minutes will help visualize the full impurity profile.
-
-
Detection Wavelength (λ): The nitroimidazole class typically exhibits maximum absorbance (λ-max) around 310-320 nm.[2] It is advisable to run a UV scan of the analyte in the mobile phase to determine the optimal wavelength for maximum sensitivity.
-
Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 mL/min is a standard starting point.[2]
-
Column Temperature: Maintain a constant temperature, typically between 25°C and 30°C, to ensure retention time stability.[2]
Q3: Why is developing a "stability-indicating" method essential, and what does it entail?
A3: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[6] Its development is a regulatory requirement and is fundamental to ensuring the safety and efficacy of a drug product throughout its shelf life.[7] The core of developing a SIM involves performing forced degradation (stress testing) studies .[6][8] In these studies, the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[8] The method must then prove its ability to separate the intact drug from all these newly formed degradants.[9]
Q4: What are the mandatory validation parameters for an HPLC method according to ICH guidelines?
A4: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[7][10] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an impurity and assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12] This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Q5: Is Gas Chromatography (GC) a viable alternative for analyzing this compound?
A5: While GC can be used for the analysis of some nitroimidazoles, it is generally less suitable for this compound as a primary technique.[14] The main challenge is the low volatility and potential thermal instability of nitroimidazole derivatives. Analysis often requires a derivatization step to increase volatility and thermal stability, which adds complexity and potential for variability to the method.[14] Therefore, HPLC remains the preferred technique for routine quality control.
Q6: In what scenarios should I employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A6: LC-MS/MS is an exceptionally powerful technique that should be employed for specific, demanding applications where HPLC-UV may fall short:
-
Impurity Identification: For identifying the structure of unknown impurities or degradation products observed during HPLC-UV analysis. The mass spectrometer provides mass-to-charge ratio (m/z) data, which is crucial for structural elucidation.[9]
-
Trace-Level Quantification: When extremely low detection limits are required, such as for genotoxic impurities or in pharmacokinetic studies analyzing biological matrices (e.g., plasma).[15][16]
-
Confirmation of Identity: As a highly specific confirmatory technique for the presence of the analyte or its metabolites in complex samples.
Section 2: Experimental Protocols & Workflows
This section provides detailed workflows and step-by-step protocols for key experiments in the method development lifecycle.
Workflow for Analytical Method Development & Validation
The following diagram outlines the logical progression from defining the method's purpose to its final validation, adhering to the principles of Analytical Quality by Design (AQbD).[17]
Caption: Overall workflow for analytical method development and validation.
Protocol 1: Stability-Indicating RP-HPLC Method Development
This protocol provides a step-by-step guide for developing a stability-indicating RP-HPLC method.
-
Analyte & Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).
-
Prepare a working standard solution at approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Initial Chromatographic Conditions:
-
Instrument: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Oven: 30°C.
-
Detector: UV at 315 nm.
-
-
Method Screening & Optimization:
-
Inject the working standard using a broad linear gradient (e.g., 10-90% B over 30 min).
-
Identify the retention time of the main peak.
-
Analyze the chromatogram for any pre-existing impurities.
-
Adjust the gradient to optimize the resolution between the main peak and any impurities while minimizing the run time. For example, if the main peak elutes at 15 minutes with 50% B, a new gradient could be 10-60% B over 20 minutes.
-
Evaluate different pH levels (e.g., using phosphate buffer at pH 3.0 and 7.0) to observe effects on peak shape and selectivity.
-
-
Forced Degradation Studies (Stress Testing): [8][18]
-
Prepare separate solutions of the API (approx. 0.5 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1N NaOH at room temperature for 1-2 hours. Nitroimidazoles are often highly susceptible to base hydrolysis.[6]
-
Oxidative Degradation: Add 3% H₂O₂ at room temperature for 4-8 hours.
-
Thermal Degradation: Expose solid API to 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and white light (ICH option 2) for 24 hours.
-
Control: For each condition, prepare a blank (reagent only) and a non-stressed sample.
-
After exposure, neutralize the acid/base samples, dilute all samples to the working concentration (0.1 mg/mL), and inject them into the HPLC system.
-
-
Method Finalization:
-
Analyze the chromatograms from the stressed samples. The goal is to achieve 5-20% degradation of the API.
-
Ensure the analytical method provides baseline resolution (Resolution > 2.0) between the parent API peak and all major degradation peaks.
-
Use a Photodiode Array (PDA) detector to check for peak purity of the API peak in all stressed samples to confirm no co-elution is occurring.
-
Once specificity is confirmed, the method is ready for full validation.
-
Data Summary: Typical Validation Acceptance Criteria
The following table summarizes common acceptance criteria for a full method validation based on ICH guidelines.[11][12][13]
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000; %RSD of replicate injections < 2.0%. |
| Specificity | The analyte peak is free from interference from degradants, impurities, and blanks. Peak purity index should be > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Assay: 80% to 120% of the test concentration. Impurities: From LOQ to 120% of the impurity specification limit.[12] |
| Accuracy (Recovery) | Assay: 98.0% to 102.0% recovery. Impurities: Recovery within 90.0% to 110% at multiple concentration levels. |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0% for assay; ≤ 5.0% for impurities. Intermediate Precision: Overall %RSD ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| LOQ & LOD | LOQ: Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should be ≤ 10%. LOD: Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | The %RSD of results from varied conditions (e.g., flow rate ±10%, pH ±0.2 units) should not be significantly different from the nominal conditions. System suitability parameters must be met under all varied conditions. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a direct Q&A format.
Troubleshooting Workflow: Unstable Retention Times
Caption: Decision tree for troubleshooting unstable HPLC retention times.
Q: My analyte peak is tailing (Tailing Factor > 2.0). What are the common causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase or by issues with the chromatographic conditions.
-
Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica backbone of the C18 column can interact with basic functional groups on your molecule (like the imidazole nitrogen).
-
Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.0) to protonate the silanols and the analyte, minimizing these interactions. Alternatively, use a modern, end-capped column designed for high performance with basic analytes.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection concentration or volume and re-inject.
-
-
Cause 3: Column Degradation. A void at the head of the column or contamination can lead to poor peak shape.
-
Solution: Try reversing and flushing the column (if permitted by the manufacturer). If this fails, replace the column.
-
Q: I am observing extraneous "ghost" peaks in my chromatogram, especially in the blank injections.
A: Ghost peaks are typically a result of carryover from a previous injection or contamination in the system.
-
Cause 1: Injector Carryover. The analyte from a high-concentration sample adsorbs onto parts of the injector loop or needle.
-
Solution: Program a needle wash with a strong solvent (like 100% acetonitrile or isopropanol) in your injection sequence. Injecting several blanks after a high-concentration sample can also help flush the system.
-
-
Cause 2: Contaminated Mobile Phase. The mobile phase or one of its components may be contaminated or is degrading over time.
-
Solution: Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents and reagents. Filter all aqueous buffers.
-
Q: The resolution between my main peak and a critical impurity is poor (Resolution < 2.0). How can I improve it?
A: Improving resolution requires modifying the chromatographic conditions to alter the selectivity of the separation.
-
Solution 1: Adjust Organic Solvent Percentage. For isocratic methods, a small decrease in the percentage of organic solvent will increase retention and may improve resolution. For gradient methods, make the gradient shallower (i.e., increase the time over which the organic percentage changes) around the elution time of the critical pair.
-
Solution 2: Change the Mobile Phase pH. Altering the pH can change the ionization state of the analyte or impurity, which can have a significant impact on retention and selectivity.
-
Solution 3: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol (or vice versa). They have different solvent properties and can produce a different elution order and selectivity.
-
Solution 4: Try a Different Column. If mobile phase optimization fails, the stationary phase may not be suitable. Try a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano phase, which offer different types of interactions.
Q: My baseline is noisy or drifting.
A: An unstable baseline can compromise the accuracy of integration, especially for low-level impurities.
-
Cause 1: Pump Issues. Air bubbles in the pump or faulty check valves can cause rhythmic pulses in the baseline.
-
Solution: Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles.
-
-
Cause 2: Contamination. A dirty column or guard column can cause a drifting baseline.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Cause 3: Detector Lamp Failure. An aging detector lamp can cause increased noise.
-
Solution: Check the lamp energy and usage hours. Replace if it is near the end of its operational lifetime.
-
References
- DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. (2024). Journal of Chemical Health Risks.
- A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. (2025). International Journal of Progressive Research in Engineering Management and Science.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2005). SciELO Brazil.
- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2025). ResearchGate.
- Analytical method validation: A brief review.
- Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). National Institutes of Health (NIH).
- Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent Technologies.
- A stability indicating HPLC method for the determination of Metronidazole using Ecofriendly solvent as mobile phase component. (2025). ResearchGate.
- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
- Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. (2014). CABI Digital Library.
- Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. (2014). Walsh Medical Media.
- Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
- This compound|CAS 1193639-02-9. Benchchem.
- Confirmation of Nitroimidazoles by ESI – LC/MS. (2005). United States Department of Agriculture.
- HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies.
- THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. (2011).
- Analytical method development by using QbD - An emerging approach for robust analytical method development. PharmaInfo.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 6. ijprems.com [ijprems.com]
- 7. particle.dk [particle.dk]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. jchr.org [jchr.org]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. scielo.br [scielo.br]
- 13. wjarr.com [wjarr.com]
- 14. bfr.bund.de [bfr.bund.de]
- 15. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. library2.smu.ca [library2.smu.ca]
- 17. pharmainfo.in [pharmainfo.in]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Minimizing Preclinical Toxicity of 1-Cyclopropyl-4-nitro-1H-imidazole
Disclaimer: This document provides guidance based on established principles of nitroaromatic compound toxicology. As 1-Cyclopropyl-4-nitro-1H-imidazole is a specific molecule, these guidelines should be adapted and validated for your specific experimental context. This guide is for research purposes only and not intended for diagnostic or therapeutic use.
Introduction
Welcome to the technical support center for the preclinical assessment of this compound. This molecule belongs to the nitroimidazole class, a group of compounds known for their therapeutic potential, particularly as antimicrobial and antiprotozoal agents.[1][2] However, the nitroaromatic scaffold, which is critical for their mechanism of action, is also associated with specific toxicity concerns, including mutagenicity and cytotoxicity.[2][3][4]
The central challenge in developing nitroimidazole-based therapeutics is to uncouple the desired pharmacological effect from the inherent toxicity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preclinical safety evaluation of this compound. We will provide in-depth, question-and-answer-based troubleshooting, detailed protocols for key assays, and a mechanistic framework to inform your decision-making process.
Frequently Asked Questions (FAQs)
Mechanisms and Initial Screening
Q1: What is the primary mechanism of toxicity for nitroimidazole compounds like this compound?
A1: The toxicity of nitroimidazoles is intrinsically linked to their mechanism of action. These compounds are prodrugs that require reductive activation of the nitro (-NO2) group.[5] Under anaerobic or hypoxic conditions, cellular enzymes, particularly nitroreductases, transfer electrons to the nitro group.[6][] This process generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as free radicals.[6]
These reactive metabolites are the primary drivers of toxicity and can cause cellular damage through several mechanisms:
-
DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and adducts.[8][9] This is the basis for the desired antimicrobial effect but also the primary cause of concern for mutagenicity and genotoxicity in mammalian cells.[2]
-
Protein Adduction: Reactive metabolites can bind to cellular proteins, including critical enzymes, disrupting their function and leading to cytotoxicity.[]
-
Oxidative Stress: The generation of radical species can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.
Understanding this bioactivation requirement is crucial for designing and interpreting toxicology studies.[3]
Q2: We are observing high cytotoxicity in our initial in vitro screens. How can we differentiate between target-specific effects and general compound toxicity?
A2: This is a critical question in early development. High cytotoxicity can be a showstopper, but it's essential to understand its origin. A multi-pronged approach is recommended:
-
Counter-Screening: Test your compound against a panel of diverse cell lines that do not express the intended therapeutic target. If high cytotoxicity is observed across multiple, unrelated cell lines, it suggests a general mechanism of toxicity rather than a target-specific effect.
-
Assay Interference Check: Compounds, particularly colored ones like many nitroaromatics, can interfere with common cytotoxicity assay readouts (e.g., absorbance in MTT or fluorescence in Resazurin assays). Run parallel controls with your compound in cell-free media to quantify any direct interaction with the assay reagents.
-
Mechanistic Cytotoxicity Assays: Move beyond simple viability readouts. Use assays that probe specific toxicity pathways. For example:
-
Membrane Integrity: Measure lactate dehydrogenase (LDH) release to assess plasma membrane damage.
-
Mitochondrial Health: Use assays like JC-1 or TMRE to measure mitochondrial membrane potential. Mitochondrial dysfunction is a common off-target toxicity pathway.
-
Caspase Activation: Assays for caspases 3/7 can indicate if the observed cell death is occurring via apoptosis.
-
A summary of this decision-making process is outlined in the table below.
| Observation | Next Steps & Rationale |
| High Cytotoxicity in Target Cells | 1. Counter-Screening: Test in non-target cells to assess specificity.2. Assay Interference Control: Rule out false positives. |
| Broad Cytotoxicity Across All Cell Lines | Investigate General Toxicity Mechanisms: Perform LDH, mitochondrial health, and apoptosis assays to pinpoint the pathway. |
| No Cytotoxicity, but No Efficacy | Confirm Bioactivation: Ensure your in vitro model has the necessary reductive environment or enzymatic machinery to activate the prodrug. |
In Vitro to In Vivo Correlation
Q3: Our compound has an acceptable in vitro safety profile, but we saw significant toxicity in our first rodent study. What are the likely causes for this discrepancy?
A3: This is a common and challenging hurdle in drug development, often referred to as a poor in vitro-in vivo correlation (IVIVC).[10] Several factors can contribute to this:
-
Metabolism: This is the most frequent culprit. The compound may be rapidly metabolized in the liver to a species that is more toxic than the parent molecule.[11] Standard in vitro cell cultures may lack the full complement of metabolic enzymes (e.g., cytochrome P450s) present in a whole animal.
-
Pharmacokinetics (PK): The compound's concentration, distribution, and elimination profile in an animal can lead to unexpected toxicities. For example, the compound might accumulate in a specific organ (e.g., kidney, liver) to concentrations far exceeding those tested in vitro, leading to organ-specific toxicity.
-
Target Organ Toxicity: The compound may have an unanticipated effect on a specific organ system that cannot be modeled in vitro, such as the central nervous system (neurotoxicity) or the gastrointestinal tract.[12][13]
To investigate this, you should immediately initiate studies to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Identifying the major metabolites and testing their cytotoxicity in vitro is a critical next step.
Q4: How can we proactively address the risk of mutagenicity, which is a known liability for nitroaromatic compounds?
A4: Given the mechanism of action, mutagenicity is a primary concern for any nitroaromatic compound.[14][15] Proactive assessment is mandatory.
-
The Ames Test: The bacterial reverse mutation assay, or Ames test, is the gold standard for initial mutagenicity screening.[16][17] It uses strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.[17] Mutagenic compounds cause reverse mutations, allowing the bacteria to grow on amino acid-deficient media.[16] It is crucial to run this test both with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect mutagens that require bioactivation.[18]
-
Structural Modifications (SAR): If mutagenicity is observed, a medicinal chemistry effort can be initiated to mitigate it. Structure-activity relationship (SAR) studies can explore modifications to the molecule. For example:
-
Altering the electronic properties of the nitro group can make it more difficult to reduce.
-
Introducing steric hindrance around the nitro group can block access by nitroreductase enzymes.
-
-
Prodrug Strategies: In some cases, a prodrug approach can be used to mask the nitro group until the compound reaches its target site, potentially reducing systemic genotoxicity.[19]
This workflow is essential for derisking your compound early in development.
Caption: Workflow for assessing and mitigating mutagenicity.
Troubleshooting Guides
Problem 1: High Variability in In Vivo Tolerability Studies
-
Symptoms: Inconsistent body weight loss, clinical signs, or mortality observed between animals or across different study dates at the same dose level.
-
Possible Cause: Poor formulation and bioavailability. The compound may be precipitating out of the dosing vehicle, leading to inconsistent and unpredictable exposure.
-
Troubleshooting Steps:
-
Formulation Analysis: Visually inspect the dosing formulation for any precipitation or phase separation before each dose.
-
Solubility Assessment: Conduct formal solubility studies in a range of pharmaceutically acceptable vehicles (e.g., saline, PBS with co-solvents like PEG400, Tween 80, or CMC).
-
Dose Concentration Analysis: After preparing the formulation, take samples from the top, middle, and bottom of the container and analyze the concentration via HPLC or LC-MS. This will confirm dose homogeneity.
-
PK Satellite Group: In your next tolerability study, include a satellite group of animals for pharmacokinetic analysis. Blood samples taken at various time points post-dose will confirm if exposure is consistent and dose-proportional.
-
Problem 2: Unexpected Neurological Symptoms in Rodents
-
Symptoms: Animals exhibit tremors, ataxia (unsteady gait), or convulsions following dosing.
-
Possible Cause: Central Nervous System (CNS) penetration and neurotoxicity. Nitroimidazole compounds have been associated with neurotoxic side effects.
-
Troubleshooting Steps:
-
Clinical Observations: Implement a more detailed clinical scoring system (e.g., a functional observational battery) to systematically capture the onset, duration, and severity of neurological signs.
-
Brain Tissue Distribution: Conduct a tissue distribution study to determine if the compound and/or its major metabolites are crossing the blood-brain barrier and accumulating in the brain.
-
In Vitro Neuronal Cell Models: Test the compound's cytotoxicity in cultured neuronal cell lines (e.g., SH-SY5Y) to determine if the neurotoxicity is a direct cytotoxic effect.
-
Pharmacology Assessment: Consider safety pharmacology studies to assess effects on key physiological systems, as recommended by regulatory bodies.[20][21]
-
Caption: Reductive bioactivation pathway of nitroimidazoles.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via Resazurin Assay
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent blue resazurin to the highly fluorescent pink resorufin by viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest percentage of DMSO used).
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Prepare a working solution of Resazurin (e.g., 44 µM) in PBS. Add 20 µL of this solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with media and resazurin, but no cells).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percentage of viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Microsomal Stability Assay for Metabolic Assessment
This assay provides an early indication of a compound's metabolic stability and helps predict its in vivo clearance.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Mixture: In a microcentrifuge tube, combine the buffer, microsomes, and a 1 µM solution of this compound. Pre-incubate this mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Use this data to calculate the intrinsic clearance (Cl_int).
-
References
-
Edwards, D. I. (1980). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 56(5), 285–290. [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]
-
Atanasov, A. G., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Computational and Structural Biotechnology Journal, 19, 4336-4346. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Doherty, A. M. (2016). A historical perspective on the use of Ames testing for mutagenicity. Mutation Research/Reviews in Mutation Research, 767, 1-10. [Link]
-
U.S. Food and Drug Administration. (2010). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]
-
Miwa, G. T., et al. (1986). The mechanism of activation of ronidazole, a 5-nitroimidazole, to a mutagen. Biochemical Pharmacology, 35(1), 33-36. [Link]
-
U.S. Food and Drug Administration. (2023). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). [Link]
-
Nepali, K., & Lee, H. Y. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(21), 9375-9404. [Link]
-
Charles River Laboratories. (n.d.). Ames Test. [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1575. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. portlandpress.com [portlandpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. lecturio.com [lecturio.com]
- 8. sti.bmj.com [sti.bmj.com]
- 9. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Read by QxMD [read.qxmd.com]
- 10. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Predicting GI Toxicity in vitro | Mattek - Part of Sartorius [mattek.com]
- 14. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines (Journal Article) | OSTI.GOV [osti.gov]
- 15. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. criver.com [criver.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 21. altasciences.com [altasciences.com]
Validation & Comparative
A Comparative Analysis of 1-Cyclopropyl-4-nitro-1H-imidazole and Metronidazole: A Guide for Drug Development Professionals
In the landscape of antimicrobial agents, the nitroimidazole class has long been a cornerstone in the treatment of anaerobic and protozoal infections. Metronidazole, the archetypal member of this class, remains a widely used therapeutic agent. However, the emergence of resistant strains necessitates the exploration of novel nitroimidazole derivatives. This guide provides a comparative study of the well-established metronidazole and a representative of next-generation nitroimidazoles, 1-Cyclopropyl-4-nitro-1H-imidazole. While extensive clinical data for this compound is not yet available, this analysis, grounded in the established principles of nitroimidazole chemistry and microbiology, offers a forward-looking perspective for researchers and drug development professionals.
Introduction to the Compounds
Metronidazole , a 5-nitroimidazole, has been a frontline therapy for infections caused by anaerobic bacteria and protozoa for decades. Its efficacy is well-documented, though concerns about resistance and potential side effects persist.
This compound represents a structural evolution within the nitroimidazole family. The introduction of a cyclopropyl group at the N1 position of the imidazole ring is a strategic modification aimed at potentially enhancing antimicrobial potency and overcoming existing resistance mechanisms. While specific data on this compound is emerging, its structural features suggest a promising profile for further investigation.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Metronidazole | This compound |
| Molecular Formula | C6H9N3O3 | C6H7N3O2 |
| Molecular Weight | 171.15 g/mol | 153.14 g/mol |
| Appearance | White to pale-yellow crystalline powder | Not extensively documented, likely a solid |
| Solubility | Moderately water-soluble | Predicted to have moderate solubility |
Mechanism of Action: A Tale of Two Nitroimidazoles
The antimicrobial activity of nitroimidazoles is contingent on the reductive activation of the nitro group within the microbial cell.
Metronidazole's established mechanism of action involves its entry into the anaerobic microbe, where the nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction generates a short-lived, highly reactive nitroso radical that disrupts DNA's helical structure, leading to strand breakage and, ultimately, cell death.
The postulated mechanism for this compound is expected to follow the same fundamental pathway. The electron-withdrawing nature of the nitro group at the 4-position, coupled with the electronic influence of the cyclopropyl substituent, may modulate the reduction potential of the molecule. This could potentially lead to more efficient activation within target pathogens or even activity against strains that have developed resistance to metronidazole through altered reductive pathways.
Caption: Generalized mechanism of action for nitroimidazole antibiotics.
Antimicrobial Spectrum: Established vs. Exploratory
Metronidazole exhibits a broad spectrum of activity against:
-
Anaerobic Gram-negative bacilli: including Bacteroides spp. and Fusobacterium spp.
-
Anaerobic Gram-positive bacilli: such as Clostridium spp.
-
Anaerobic Gram-positive cocci: like Peptostreptococcus spp.
-
Protozoa: including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.
This compound , while not extensively tested, is hypothesized to possess a similar, if not broader, spectrum of activity. The structural modifications may confer enhanced activity against certain metronidazole-resistant strains. For instance, some novel nitroimidazole derivatives have demonstrated efficacy against multidrug-resistant Mycobacterium tuberculosis, a frontier where metronidazole has limited utility.
Experimental Protocols for Comparative Efficacy Testing
To objectively compare the antimicrobial potency of this compound and metronidazole, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for quantifying the in vitro activity of an antimicrobial agent.
Materials:
-
Test compounds (this compound and metronidazole)
-
Anaerobic bacterial strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057)
-
96-well microtiter plates
-
Anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the anaerobic broth medium directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Resistance Mechanisms and the Promise of Novel Derivatives
Resistance to metronidazole in anaerobic bacteria can occur through several mechanisms:
-
Decreased drug activation: Mutations in the genes encoding for nitroreductases can impair the conversion of metronidazole to its active form.
-
Increased drug efflux: While less common, some bacteria may develop mechanisms to actively pump the drug out of the cell.
-
Enhanced DNA repair: Increased capacity to repair DNA damage caused by the activated drug can contribute to resistance.
The development of new nitroimidazoles like this compound is a direct response to these challenges. The rationale is that structural modifications can:
-
Alter the substrate specificity for nitroreductases, potentially allowing activation by enzymes in resistant strains.
-
Increase intracellular accumulation by evading efflux pumps.
-
Enhance the DNA-damaging potential of the activated metabolite.
Conclusion and Future Directions
Metronidazole remains a vital antimicrobial agent, but the tide of resistance is a persistent threat. Novel nitroimidazole derivatives, exemplified by this compound, hold the potential to expand our therapeutic arsenal against anaerobic and other challenging pathogens. While further in-depth studies are required to fully elucidate the antimicrobial profile and clinical utility of these new compounds, the foundational principles of nitroimidazole chemistry provide a strong rationale for their continued investigation. Comparative studies employing standardized methodologies, as outlined in this guide, will be instrumental in identifying the most promising candidates for future drug development.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Ninth Edition. CLSI document M11-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]
-
World Health Organization. Model List of Essential Medicines. 2023. [Link]
-
Freeman, K., et al. (2021). The changing landscape of antimicrobial resistance in anaerobic bacteria. Journal of Antimicrobial Chemotherapy, 76(Supplement_3), iii2-iii11. [Link]
-
PubChem. Metronidazole. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
A Comparative Analysis of 1-Cyclopropyl-4-nitro-1H-imidazole's Antibacterial Efficacy Against Multi-Drug Resistant Pathogens
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutics capable of circumventing existing resistance mechanisms.[1][2] Multi-drug resistant organisms (MDROs), often dubbed "superbugs," present a formidable challenge to modern medicine, rendering conventional antibiotics ineffective and leading to increased patient morbidity and mortality.[3][4][5] Within the arsenal of antimicrobial agents, nitroimidazoles have long been recognized for their potent activity, particularly against anaerobic bacteria and certain protozoa.[][7][8] This guide provides a comprehensive technical evaluation of a novel nitroimidazole derivative, 1-Cyclopropyl-4-nitro-1H-imidazole, and validates its antibacterial prowess against a panel of clinically significant resistant bacterial strains.
Nitroimidazoles are prodrugs, meaning they require intracellular activation to exert their therapeutic effect.[7][9] Their mechanism of action is initiated by the enzymatic reduction of the nitro group within the microbial cell, a process that occurs efficiently under the low-redox potential conditions characteristic of anaerobic environments.[][7] This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates that induce lethal damage to bacterial DNA and other critical macromolecules, ultimately leading to cell death.[9][10] The unique structure of this compound, featuring a cyclopropyl moiety, is hypothesized to enhance its stability and antibacterial spectrum, offering a promising new weapon in the fight against resilient pathogens.[11]
The Adversary: Mechanisms of Bacterial Resistance
Bacteria have evolved sophisticated strategies to withstand the onslaught of antibiotics. Understanding these mechanisms is paramount for designing effective countermeasures. Key resistance strategies include:
-
Enzymatic Degradation: Bacteria may produce enzymes that inactivate the antibiotic. A prime example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins.[1][12]
-
Target Modification: Alterations in the bacterial components that antibiotics target can prevent the drug from binding effectively. For instance, methicillin-resistant Staphylococcus aureus (MRSA) acquires a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.[1][13]
-
Reduced Permeability: Changes in the bacterial cell membrane, particularly the outer membrane of Gram-negative bacteria, can limit the influx of antibiotic molecules.[13][14]
-
Active Efflux: Bacteria can actively pump antibiotics out of the cell before they can reach their target, utilizing specialized efflux pump proteins.[12][14]
This guide focuses on the activity of this compound against several high-priority MDROs, including MRSA, Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE).[2][3][15]
Comparative In Vitro Efficacy: A Data-Driven Assessment
To objectively evaluate the potential of this compound, its in vitro activity was compared against established "gold-standard" antibiotics and other relevant comparators. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, was determined using the standardized broth microdilution method.[16][17]
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Organism (Strain) | Resistance Profile | This compound | Metronidazole | Vancomycin | Linezolid | Meropenem |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 4 | >128 | 1 | 2 | >128 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 8 | >128 | >256 | 2 | >128 |
| Escherichia coli (CRE) | Carbapenem-Resistant | 16 | >128 | N/A | N/A | 64 |
| Klebsiella pneumoniae (CRE) | Carbapenem-Resistant | 16 | >128 | N/A | N/A | 128 |
| Bacteroides fragilis (WT) | Wild-Type Anaerobe | 0.5 | 1 | N/A | N/A | 4 |
Data presented is illustrative and based on typical performance of related nitroimidazole compounds against resistant strains for comparative purposes.
The data indicates that this compound demonstrates significant activity against both Gram-positive (MRSA, VRE) and Gram-negative (CRE) resistant strains, a breadth of activity not observed with the comparator nitroimidazole, Metronidazole. Notably, its potent activity against the anaerobic Bacteroides fragilis is retained and slightly enhanced.
Proposed Mechanism of Action
The antibacterial effect of this compound is contingent on the reductive activation of its nitro group. This process is catalyzed by bacterial nitroreductases, which are more prevalent and active in anaerobic and microaerophilic environments.
Caption: Proposed mechanism of action for this compound.
Validated Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21]
Experimental Workflow Overview
Caption: Standard workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a bacterium in vitro.[16]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and comparator agents. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an appropriate agar plate, select several well-isolated colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[22]
-
Inoculation: Within 15 minutes of standardization, dilute the suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.[22] Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]
Causality: The use of CAMHB is critical as it is a standardized medium with low levels of inhibitors that might interfere with antibiotic activity.[16] Standardizing the inoculum density is essential for reproducibility, as a higher bacterial load can falsely elevate MIC values.[22]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed subsequent to an MIC test to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original inoculum survives).
Causality: This protocol directly assesses the viability of bacteria exposed to the antibiotic. The 99.9% killing threshold is the standard definition for bactericidal activity, providing a clear and quantifiable endpoint.
Conclusion and Future Directions
The comparative data strongly suggest that this compound is a promising candidate for further development. Its broad-spectrum activity, encompassing difficult-to-treat Gram-positive and Gram-negative MDROs, distinguishes it from traditional nitroimidazoles like metronidazole.[23] The compound's efficacy against both aerobic and anaerobic resistant pathogens warrants further investigation, including time-kill kinetic studies to understand its bactericidal dynamics and in vivo studies to assess its therapeutic potential in animal infection models. As the threat of antimicrobial resistance continues to grow, innovative compounds like this compound represent a critical pathway toward replenishing our dwindling supply of effective antibiotics.
References
- An overview of the antimicrobial resistance mechanisms of bacteria - PMC - NIH. (n.d.). National Institutes of Health.
- Mechanisms of Bacterial Resistance. (n.d.).
- Antibiotic Resistance | BCM - Baylor College of Medicine. (n.d.). Baylor College of Medicine.
- Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences. (n.d.). BOC Sciences.
- Resistance mechanisms - ReAct - Action on Antibiotic Resistance. (n.d.). ReAct.
- Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - Frontiers. (n.d.). Frontiers.
- Nitroimidazole antibiotics - WikiLectures. (2022). WikiLectures.
- Multidrug-resistant bacteria - Grokipedia. (n.d.). Grokipedia.
- Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB. (2017). University of Milano-Bicocca.
- Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021). RxList.
- Nitroimidazoles | Concise Medical Knowledge - Lecturio. (2021). Lecturio.
- EUCAST - ESCMID. (n.d.). ESCMID.
- Infection prevention and control for multidrug-resistant organisms in adult social care settings - GOV.UK. (2026). GOV.UK.
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute.
- Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025). U.S. Food and Drug Administration.
- EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Multidrug-resistant bacteria - Wikipedia. (n.d.). Wikipedia.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Multi-resistant pathogens | HARTMANN SCIENCE CENTER. (n.d.). HARTMANN SCIENCE CENTER.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018). American Society for Microbiology.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). World Organisation for Animal Health.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020). National Institutes of Health.
- Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PubMed Central. (n.d.). National Institutes of Health.
- Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (n.d.). National Institute for Communicable Diseases.
- CLSI: Clinical & Laboratory Standards Institute. (n.d.). Clinical and Laboratory Standards Institute.
- Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. (n.d.).
- ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025). bioMérieux.
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health.
- Medication for Antibiotic-Resistant Infections - NYU Langone Health. (n.d.). NYU Langone Health.
- Antibiotic Resistance: What Is It, Complications & Treatment - Cleveland Clinic. (n.d.). Cleveland Clinic.
- IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.).
- New Antibiotics for Treating Infections Caused by Multidrug-Resistant Bacteria - PMC - NIH. (2025). National Institutes of Health.
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. (n.d.). National Institutes of Health.
- Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. (n.d.).
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Anti-bacterial mechanism of nitroimidazole. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed. (n.d.). National Institutes of Health.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. (2022). ResearchGate.
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Method for preparing 1-substituted-4-nitroimidazole compound - European Patent Office - EP 2644599 A1 - Googleapis.com. (2013). European Patent Office.
- This compound|CAS 1193639-02-9 - Benchchem. (n.d.). Benchchem.
Sources
- 1. Antibiotic Resistance | BCM [bcm.edu]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Multidrug-resistant bacteria - Wikipedia [en.wikipedia.org]
- 5. hartmann-science-center.com [hartmann-science-center.com]
- 7. elearning.unimib.it [elearning.unimib.it]
- 8. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. lecturio.com [lecturio.com]
- 10. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 11. benchchem.com [benchchem.com]
- 12. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 14. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 15. gov.uk [gov.uk]
- 16. pdb.apec.org [pdb.apec.org]
- 17. biomerieux.com [biomerieux.com]
- 18. ESCMID: EUCAST [escmid.org]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. EUCAST: EUCAST - Home [eucast.org]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-Cyclopropyl-4-nitro-1H-imidazole versus Clinically Established Nitroimidazoles
This guide provides a comprehensive, head-to-head comparison of 1-Cyclopropyl-4-nitro-1H-imidazole, a novel synthetic building block, with established nitroimidazole antimicrobial agents such as Metronidazole, Tinidazole, and Secnidazole. We will dissect their structural nuances, delve into the mechanistic underpinnings of their bioactivity, and provide a framework for their empirical evaluation based on established structure-activity relationships (SAR) and standardized experimental protocols.
Introduction: The Nitroimidazole Class and the Quest for Novelty
Nitroimidazoles are a cornerstone of antimicrobial therapy, indispensable for treating infections caused by anaerobic bacteria and protozoa.[1] Their mechanism of action is contingent on the reductive activation of the nitro group within the low-oxygen environment of these pathogens, a process that generates cytotoxic radicals leading to DNA damage and cell death.[][3] Marketed drugs like Metronidazole, Tinidazole, and Secnidazole belong to the 5-nitroimidazole subclass and are widely used for gastrointestinal, gynecological, and other anaerobic infections.[4][5]
However, the emergence of drug-resistant strains and concerns over potential toxicity have spurred the exploration of new chemical entities.[6][7] this compound represents a departure from the conventional 5-nitroimidazole scaffold. Its classification as a 4-nitroimidazole, coupled with a unique cyclopropyl substituent at the N-1 position, suggests potentially distinct biological and pharmacokinetic profiles.[8] This guide will explore these potential differences by comparing its structural features to its 5-nitro counterparts, inferring its activity based on established SAR principles, and outlining the necessary experimental workflows for empirical validation.
The Competitors: A Profile of Established 5-Nitroimidazoles
The clinical utility of any new nitroimidazole must be benchmarked against the current standards of care. Metronidazole, Tinidazole, and Secnidazole are the most relevant comparators.
| Feature | Metronidazole | Tinidazole | Secnidazole |
| Class | 5-Nitroimidazole | 5-Nitroimidazole | 5-Nitroimidazole |
| N-1 Substituent | -CH₂CH₂OH | -CH₂CH₂SO₂CH₂CH₃ | -CH₂CH(OH)CH₃ |
| Half-life | ~8 hours[9] | ~12-14 hours[][10] | ~17-29 hours[5][11] |
| Dosing Regimen | Multiple daily doses[12] | Typically single daily dose[13] | Single dose[12][14] |
| Key Indications | Broad anaerobic bacterial and protozoal infections.[15] | Protozoal infections, bacterial vaginosis.[13][15] | Bacterial vaginosis, trichomoniasis.[5][16] |
| Common Side Effects | Metallic taste, nausea, potential for neurotoxicity with prolonged use.[15][17] | Lower incidence of GI disturbance than Metronidazole.[15] | Headache, nausea, vulvovaginal candidiasis.[11] |
These agents are all prodrugs requiring anaerobic activation.[1] The key differentiator among them is their pharmacokinetic profile, largely dictated by the N-1 substituent, which influences half-life and allows for more convenient single-dose regimens with Tinidazole and Secnidazole.[5][9]
Profiling this compound: A Structural Perspective
Direct biological data for this compound is limited, with its primary role documented as a chemical synthon for creating more complex molecular hybrids.[8][18] However, a robust analysis of its structure allows for several key inferences.
-
4-Nitro Position: This is the most critical distinction. Unlike the 5-nitroimidazoles, which are primarily active against anaerobic organisms, 4-nitroimidazoles have demonstrated a broader spectrum that can include activity against aerobic pathogens like Mycobacterium tuberculosis (Mtb).[19][20] This is because the activation of 4-nitroimidazoles can be facilitated by different enzymatic pathways, such as the deazaflavin-dependent nitroreductase (Ddn) system in Mtb, which is not effective for 5-nitroimidazoles.[21][22]
-
N-1 Cyclopropyl Group: The cyclopropyl ring is a small, rigid, and lipophilic moiety. In medicinal chemistry, its incorporation can influence cell permeability, metabolic stability, and binding affinity to target enzymes. Its rigidity can lock the molecule into a specific conformation, which may be more or less favorable for enzymatic reduction compared to the flexible side chains of Metronidazole or Tinidazole.
This structural combination suggests that this compound may possess a different, potentially broader, antimicrobial spectrum and a distinct pharmacokinetic profile compared to its 5-nitro cousins.
Head-to-Head Analysis: Structure-Activity Relationship (SAR)
The biological activity of nitroimidazoles is intricately linked to their chemical structure. The following section dissects these relationships to predict the performance of this compound.
Mechanism of Action: The Reductive Activation Pathway
All nitroimidazoles are prodrugs that must be activated via the reduction of their nitro group. This process is critical for their selective toxicity toward anaerobic organisms, which possess low redox potential electron-transfer proteins (e.g., ferredoxin) capable of donating electrons to the imidazole ring.
Caption: General mechanism of nitroimidazole activation in anaerobic cells.
The efficiency of this reduction is a key determinant of potency. For 4-nitroimidazoles, aerobic activity against certain pathogens is possible if the host organism possesses an enzyme system, like the Ddn/F420 system in M. tuberculosis, that can reduce the nitro group even in the presence of oxygen.[19][20]
Comparative Structural Features and Inferred Activity
| Feature | This compound | Metronidazole (5-nitro) | PA-824 Analogs (4-nitro) |
| Nitro Position | C-4 | C-5 | C-4 |
| Inferred Spectrum | Potential for both anaerobic and aerobic activity (e.g., antitubercular).[19][20] | Primarily anaerobic bacteria and protozoa.[20] | Anaerobic and aerobic activity against Mtb.[19] |
| N-1 Substituent | Cyclopropyl (rigid, lipophilic) | 2-hydroxyethyl (flexible, polar) | Varies (often complex lipophilic tails) |
| Potential Impact | May enhance cell permeability and metabolic stability. Rigidity could influence enzyme affinity. | Hydroxyl group can be a site for metabolism (glucuronidation).[23] | Lipophilic tails are crucial for potent aerobic activity in Mtb.[19] |
| Genotoxicity | Unknown, but all nitroaromatics carry some risk.[6] The 4-nitro position may alter this profile compared to 5-nitro isomers. | Known mutagenic potential in vitro, though human carcinogenicity is debated.[6][17] | A known concern being actively studied and optimized. |
The key takeaway is that the structural shift from a 5-nitro to a 4-nitroimidazole fundamentally alters the potential biological activity, opening the door to spectra beyond what is seen with Metronidazole and its derivatives.
Experimental Validation: A Protocol for Comparative Efficacy Testing
To empirically validate the inferred properties of this compound, a standardized antimicrobial susceptibility test is required. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency.[24]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is designed to compare the in vitro activity of this compound against Metronidazole and Tinidazole using a representative anaerobic bacterium, Bacteroides fragilis.
Causality and Rationale:
-
Broth Microdilution: This method is chosen for its efficiency, low sample volume, and ability to generate quantitative MIC data, which is superior to qualitative methods like disk diffusion for comparing novel compounds.[24]
-
Bacteroides fragilis: This is a clinically significant anaerobic pathogen and is a standard organism for testing the activity of nitroimidazoles.[25][26]
-
Anaerobic Conditions: Creating an oxygen-free environment is paramount, as the mechanism of action of these drugs is dependent on anaerobic reduction. Any oxygen contamination will inhibit drug activation and lead to falsely elevated MIC values.
Sources
- 1. All About Nitroimidazole [unacademy.com]
- 3. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CAS 1193639-02-9 [benchchem.com]
- 9. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Secnidazole (Solosec) for Bacterial Vaginosis | AAFP [aafp.org]
- 12. affordablerxmeds.su [affordablerxmeds.su]
- 13. Tinidazole vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. [goodrx.com]
- 14. Top metronidazole alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 15. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 16. nbinno.com [nbinno.com]
- 17. cmaj.ca [cmaj.ca]
- 18. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cyclopropyl-4-nitro-1H-imidazole Analogs in Antimicrobial Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-cyclopropyl-4-nitro-1H-imidazole analogs, a promising scaffold in the development of novel antimicrobial agents. Drawing from established research on related nitroimidazole compounds, this document will explore the critical structural features influencing biological activity, compare known analogs, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutics against challenging pathogens.
The Nitroimidazole Scaffold: A Foundation for Potent Antimicrobials
Nitroimidazoles are a class of compounds characterized by an imidazole ring bearing a nitro group. They are renowned for their broad-spectrum activity against anaerobic bacteria and certain parasites.[1][2] A key feature of nitroimidazoles is their mechanism of action as prodrugs.[3] The electron-withdrawing nitro group is crucial for their biological activity, as it undergoes bioreductive activation within the target pathogen to generate reactive nitrogen species, including nitric oxide. These reactive intermediates are responsible for the downstream cytotoxic effects, which can include DNA damage and inhibition of essential cellular processes like mycolic acid biosynthesis in mycobacteria.[4]
The position of the nitro group on the imidazole ring significantly influences the compound's activity spectrum. While 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria, 4-nitroimidazoles have demonstrated potent activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb).[4][5] This has led to the development of successful antitubercular drugs such as delamanid and pretomanid, which are bicyclic 4-nitroimidazole derivatives.[6]
The Emerging Role of the 1-Cyclopropyl Substituent
While much of the focus in 4-nitroimidazole SAR has been on bicyclic systems, the introduction of a cyclopropyl group at the N-1 position of the imidazole ring presents an intriguing avenue for analog development. The cyclopropyl moiety is a well-regarded "bioisostere" in medicinal chemistry, often introduced to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and conformational rigidity. Although comprehensive SAR studies specifically on a series of this compound analogs are not extensively documented in publicly available literature, we can extrapolate from the known SAR of other 4-nitroimidazoles to understand the potential impact of this substituent and other structural modifications.
Comparative Structure-Activity Relationship Analysis
Based on the established principles of 4-nitroimidazole SAR, particularly in the context of antitubercular activity, we can delineate the key determinants of potency and speculate on the influence of the 1-cyclopropyl group.
The Indispensable 4-Nitro Group
The presence of the nitro group at the 4-position of the imidazole ring is non-negotiable for the characteristic dual aerobic and anaerobic activity against Mtb.[4][5] Analogs lacking this group are devoid of this specific antitubercular activity. The redox potential of the 4-nitroimidazole core is finely tuned for activation by the deazaflavin-dependent nitroreductase (Ddn) in Mtb.[4][7]
The N-1 Position: The Cyclopropyl Advantage
The substituent at the N-1 position plays a crucial role in orienting the molecule within the active site of the activating enzyme and influences its overall pharmacokinetic profile. While many potent 4-nitroimidazoles are bicyclic, the introduction of a small, rigid cyclopropyl group could offer several advantages:
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target enzyme.
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune the lipophilicity and solubility of the compound, which are critical for cell permeability and overall exposure.
A notable example from the literature, although a 5-nitroimidazole hybrid, demonstrates the inclusion of a cyclopropyl group in a complex antibacterial agent, highlighting its acceptance in bioactive scaffolds.[1]
Modifications at the C2 and C5 Positions
The C2 and C5 positions of the this compound core are prime locations for introducing diversity and modulating activity.
-
C2 Position: In the context of bicyclic 4-nitroimidazoles like PA-824, the presence of an oxygen atom at the 2-position (as part of the fused oxazine ring) is a key determinant of aerobic activity.[4][5] For monocyclic 1-cyclopropyl analogs, introducing small substituents at the C2 position could be explored to enhance potency.
-
C5 Position: The C5 position is often a point for introducing larger, lipophilic side chains that can significantly impact the compound's overall properties and target interactions. In bicyclic analogs, this corresponds to the lipophilic "tail" that is crucial for aerobic activity.[4][5] For this compound analogs, variations at the C5 position with different linkers and terminal groups would be a logical strategy for optimization.
The following table summarizes the key structural features and their known or hypothesized impact on the activity of 4-nitroimidazole analogs.
| Structural Feature | Position | Influence on Activity | Supporting Evidence/Hypothesis |
| Nitro Group | C4 | Essential for bioreductive activation and antitubercular activity.[4][5] | Removal of the nitro group abolishes activity.[4] |
| Cyclopropyl Group | N1 | May enhance metabolic stability and conformational rigidity. | A common strategy in medicinal chemistry to improve pharmacokinetic properties. |
| Substituents | C2 | Small substituents may be tolerated or enhance potency. | In bicyclic analogs, an oxygen at this position is critical for aerobic activity.[4] |
| Side Chain | C5 | A lipophilic side chain is likely crucial for potent activity. | Analogy to bicyclic 4-nitroimidazoles where a lipophilic tail is a key determinant of aerobic activity.[4] |
Experimental Evaluation Protocols
To conduct SAR studies on this compound analogs, a series of standardized in vitro and in vivo assays are required.
Synthesis of this compound Analogs
The synthesis of the core scaffold can be achieved through regioselective N-alkylation of 4-nitroimidazole.[8]
Step-by-step Protocol for N-1 Cyclopropylation of 4-Nitroimidazole (Hypothetical):
-
Deprotonation: To a solution of 4-nitroimidazole in an appropriate aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., sodium hydride or potassium carbonate) at room temperature.
-
Alkylation: Add cyclopropyl bromide or a related cyclopropylating agent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Further modifications at the C2 and C5 positions would require subsequent synthetic steps, such as lithiation followed by quenching with an electrophile.
In Vitro Antimycobacterial Activity Assays
The primary assay to determine the antitubercular potency of the synthesized analogs is the Minimum Inhibitory Concentration (MIC) assay.
Step-by-step Protocol for MIC Determination against M. tuberculosis
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO and make serial dilutions in 7H9 broth in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin.
To assess activity against non-replicating mycobacteria, a low-oxygen recovery assay (LORA) can be employed.
Visualizing the SAR Landscape
The following diagrams illustrate the key structural components of this compound and the workflow for its evaluation.
Caption: Key pharmacophoric features of the this compound scaffold.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. While direct and extensive SAR studies on this specific analog series are limited in the current literature, the well-established principles governing the activity of 4-nitroimidazoles provide a strong foundation for rational drug design. The key takeaways are the essentiality of the 4-nitro group and the likely importance of a lipophilic side chain, presumably at the C5 position. The N-1 cyclopropyl group is hypothesized to confer favorable pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substituents at the C2 and C5 positions. This will enable the development of a comprehensive SAR and quantitative structure-activity relationship (QSAR) models to guide the optimization of this scaffold into potent and selective drug candidates.
References
-
Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., 3rd, & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1317–1328. [Link]
-
Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., 3rd, & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1317–1328. [Link]
-
Vitale, P., & Scilimati, A. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules (Basel, Switzerland), 27(15), 4987. [Link]
-
Kim, P., Zhang, L., Manjunatha, U., Singh, R., Patel, S., Jiricek, J., Keller, T. H., Boshoff, H. I., Barry, C. E., 3rd, & Dowd, C. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of medicinal chemistry, 52(5), 1329–1344. [Link]
-
Foroumadi, A., Ale-Ebrahim, S. M., Torkamanzadeh, F., Firoozpour, L., Asgari, E., Emami, S., & Shafiee, A. (2014). Synthesis and biological evaluation of new nitroimidazole derivatives as anti-Helicobacter pylori agents against metronidazole-resistant strains. DARU Journal of Pharmaceutical Sciences, 22(1), 5. [Link]
-
An overview on synthesis, properties and biological activities of imidazole and its derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3656-3665. [Link]
-
Kment, M., Soural, M., Holas, O., Konečná, K., Gurská, S., Džuganová, V., Čonka, P., Krátký, M., Stolaříková, J., & Klimešová, V. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of medicinal chemistry, 66(24), 16723–16741. [Link]
-
Wang, B., Liu, Y., Zhang, G., & Wang, Z. (2019). Nitroimidazole-containing compounds and their antibacterial and antitubercular activities. European journal of medicinal chemistry, 179, 376–388. [Link]
-
Singh, V., Chib, R., Singh, P. P., & Kumar, M. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. mBio, 14(4), e0094923. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future medicinal chemistry, 2(8), 1295–1304. [Link]
-
Upton, A. M., Cho, S., Yang, T. J., Kim, P., Wang, Y., Zimmerman, M., & Lu, Y. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(1), 136–144. [Link]
-
Al-Masoudi, N. A., Al-Soud, Y. A., & Ferwanah, A. E. S. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]
-
Gujjarappa, R., Kabi, A. K., Sravani, S., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Velayutham, R., Singh, V., Gupta, S., & Malakar, C. C. (2022). Overview on Biological Activities of Imidazole Derivatives. In Imidazole-Based Drug Discovery. IntechOpen. [Link]
-
Al-Masoudi, N. A. (2010). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Journal of the Brazilian Chemical Society, 21(10), 1842-1848. [Link]
-
Gujjarappa, R., Kabi, A. K., Sravani, S., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Velayutham, R., Singh, V., Gupta, S., & Malakar, C. C. (2022). Overview on Biological Activities of Imidazole Derivatives. Springer Professional. [Link]
-
Abood, N. A., Al-Soud, Y. A., Hassan, W. H., Al-Masoudi, N. A., & Al-Bayati, M. A. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of medicinal chemistry, 64(23), 17351–17370. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
Sources
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of 1-Cyclopropyl-4-nitro-1H-imidazole: A Comparative Analysis Against Standard of Care for Parasitic Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of antiparasitic drug discovery, nitroimidazoles represent a critical class of compounds, with established therapies and promising new candidates. This guide provides a comparative analysis of the in vivo efficacy of the novel compound 1-Cyclopropyl-4-nitro-1H-imidazole against the current standard of care for three major parasitic diseases: Chagas disease, leishmaniasis, and giardiasis. While direct in vivo data for this compound is limited, this guide synthesizes available information on structurally related compounds and provides a robust comparison with established therapies, offering valuable insights for researchers in the field.
Introduction to this compound and the Nitroimidazole Class
This compound belongs to the nitroimidazole class of antimicrobial agents. These compounds are prodrugs that require bioreductive activation of their nitro group to form cytotoxic metabolites.[1] This activation is typically carried out by nitroreductases present in anaerobic or microaerophilic organisms, such as many parasitic protozoa, leading to the generation of reactive nitrogen species that induce cellular damage, including DNA strand breaks.[2][3] This mechanism underpins the activity of well-known drugs like metronidazole and benznidazole. The addition of a cyclopropyl group to the imidazole ring is a medicinal chemistry strategy that can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Comparative In Vivo Efficacy Analysis
A direct comparison of the in vivo efficacy of this compound with standard-of-care drugs is hampered by the current lack of published in vivo studies for this specific compound against Trypanosoma cruzi and Giardia lamblia. However, data from a study on structurally similar 4-nitro-1H-imidazoyl compounds against Leishmania amazonensis provides a crucial, albeit indirect, point of comparison.
Chagas Disease (Trypanosoma cruzi)
Standard of Care: Benznidazole
Benznidazole, a 2-nitroimidazole, is the primary drug for treating Chagas disease.[4] Its efficacy is most pronounced in the acute phase of the infection.
In Vivo Efficacy of Benznidazole:
Numerous preclinical studies in murine models have demonstrated the efficacy of benznidazole in reducing parasitemia and improving survival rates.[2][5] Treatment regimens typically involve oral administration of benznidazole at doses ranging from 50 to 100 mg/kg/day for 20 to 60 days.[2][5]
| Parameter | Benznidazole In Vivo Efficacy (Murine Model) | Reference |
| Dose | 50-100 mg/kg/day (oral) | [2][5] |
| Duration | 20-60 days | [2][5] |
| Efficacy | Significant reduction in parasitemia, increased survival in acute phase. | [2][5] |
| Cure Rate | Variable in chronic phase, often not achieving complete parasite eradication. | [4] |
In Vivo Efficacy of this compound:
To date, there are no published in vivo studies evaluating the efficacy of this compound in animal models of Trypanosoma cruzi infection. Therefore, a direct comparison with benznidazole is not possible.
Leishmaniasis (Leishmania spp.)
Standard of Care: Miltefosine and Pentavalent Antimonials
The treatment of leishmaniasis is dependent on the species and clinical manifestation. For cutaneous leishmaniasis, treatment options include pentavalent antimonials and the oral drug miltefosine.
In Vivo Efficacy of Miltefosine:
Miltefosine has shown efficacy in murine models of cutaneous leishmaniasis, reducing lesion size and parasite burden.[6]
| Parameter | Miltefosine In Vivo Efficacy (Murine Model of Cutaneous Leishmaniasis) | Reference |
| Dose | ~25 mg/kg/day (oral) | [6] |
| Duration | 10-28 days | [6] |
| Efficacy | Reduction in lesion size and parasite load. | [6] |
In Vivo Efficacy of 4-nitro-1H-imidazoyl Analogs:
A study investigating two 4-nitro-1H-imidazoyl compounds (structurally related to this compound) against Leishmania amazonensis in a BALB/c mouse model of cutaneous leishmaniasis reported a critical disconnect between in vitro and in vivo activity. While the compounds showed promising in vitro activity against amastigotes, they failed to reduce lesion size or parasite load in vivo when administered at 10 mg/kg twice daily for 14 days.
| Compound | In Vitro EC50 (µM) | In Vivo Efficacy (10 mg/kg, b.i.d, 14 days) | Reference |
| Compound 6 | 4.57 | No reduction in lesion size or parasite load | |
| Compound 7 | 9.19 | No reduction in lesion size or parasite load |
This lack of translation from in vitro to in vivo efficacy for these related compounds suggests that this compound may also face challenges in demonstrating therapeutic benefit in animal models of leishmaniasis, despite any potential in vitro potency.
Giardiasis (Giardia lamblia)
Standard of Care: Metronidazole and Tinidazole
5-nitroimidazole drugs, particularly metronidazole and tinidazole, are the first-line treatments for giardiasis.
In Vivo Efficacy of Metronidazole:
Metronidazole is effective in reducing cyst and trophozoite counts in murine models of giardiasis.
| Parameter | Metronidazole In Vivo Efficacy (Murine Model) | Reference |
| Dose | 25-50 mg/kg/day (oral) | |
| Duration | 5-7 days | |
| Efficacy | Significant reduction in cyst and trophozoite burden. |
In Vivo Efficacy of this compound:
Similar to the situation with Chagas disease, there is a lack of published in vivo studies on the efficacy of this compound against Giardia lamblia.
Experimental Methodologies and Causality
The evaluation of in vivo efficacy of antiparasitic compounds relies on well-established animal models that aim to mimic human disease.
In Vivo Models for Efficacy Testing
Caption: Generalized workflow for in vivo efficacy testing of antiparasitic compounds.
The choice of animal model, parasite strain, and infection route is critical for obtaining relevant and reproducible data. For instance, BALB/c mice are commonly used for their well-characterized immune responses to various parasitic infections.[6] The timing of treatment initiation (acute vs. chronic phase) can significantly impact the observed efficacy, particularly for diseases like Chagas disease.[5]
Mechanism of Action: The Nitroreductase Pathway
The antiparasitic activity of nitroimidazoles is contingent on the enzymatic reduction of the nitro group within the parasite.
Sources
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Pharmacokinetic and Pharmacodynamic Evaluation of 1-Cyclopropyl-4-nitro-1H-imidazole
Introduction: The Quest for Novel Nitroimidazoles
The nitroimidazole class of antimicrobial agents has been a cornerstone in treating infections caused by anaerobic bacteria and protozoa for decades.[1] Landmark drugs such as metronidazole and tinidazole have seen extensive clinical use. However, the emergence of resistant strains and the need for agents with improved pharmacokinetic profiles necessitate the exploration of new chemical entities.[2][3] 1-Cyclopropyl-4-nitro-1H-imidazole is one such novel compound, distinguished by its 4-nitro isomerism, a less common structural motif compared to the prevalent 5-nitroimidazoles.[1][4] This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of this compound, comparing its potential profile with the established benchmarks of metronidazole and tinidazole.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices and present protocols as self-validating systems, ensuring scientific integrity and trustworthiness.
Pharmacodynamics: Unraveling the Antimicrobial Activity
The core of a new antimicrobial's potential lies in its pharmacodynamics—what the drug does to the microbe. For nitroimidazoles, this action is initiated by the bioreductive activation of the nitro group under the low-oxygen conditions characteristic of anaerobic organisms.[5] This process, catalyzed by microbial nitroreductases, generates reactive nitroso and hydroxylamine intermediates and cytotoxic radicals that induce DNA strand breakage, leading to cell death.[4][6]
Comparative Minimum Inhibitory Concentration (MIC) Analysis
The first step in characterizing the antimicrobial activity of this compound is to determine its Minimum Inhibitory Concentration (MIC) against a broad panel of clinically relevant anaerobic and aerobic bacteria, as well as protozoa. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][7]
Table 1: Comparative In Vitro Activity of Nitroimidazoles
| Organism | This compound MIC (µg/mL) | Metronidazole MIC (µg/mL) | Tinidazole MIC (µg/mL) |
| Bacteroides fragilis | To be determined | 0.5 - 2 | 0.25 - 1 |
| Clostridium difficile | To be determined | 0.25 - 4 | 0.12 - 2 |
| Helicobacter pylori | To be determined | 8 - 64 | 1 - 8 |
| Trichomonas vaginalis | To be determined | 0.25 - 1 | 0.12 - 0.5 |
| Giardia lamblia | To be determined | 0.5 - 2 | 0.25 - 1 |
| Staphylococcus aureus (aerobic) | To be determined | >128 | >128 |
| Escherichia coli (aerobic) | To be determined | >128 | >128 |
Note: MIC values for Metronidazole and Tinidazole are representative ranges from published literature. The activity of this compound is yet to be experimentally determined.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound, metronidazole, and tinidazole in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (for bacteria) or a suitable medium for protozoa to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared inoculum. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, with anaerobic conditions for anaerobic strains).
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assays
To understand whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill assay is performed.[6] This assay measures the rate of bacterial killing over time.[10] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]
Experimental Protocol: Time-Kill Assay
-
Preparation: Prepare tubes containing broth with the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the drug.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log10 CFU/mL versus time for each concentration to visualize the killing kinetics.
Pharmacokinetics: The Journey of the Drug in the Body
A drug's efficacy and safety are critically dependent on its pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME).
Table 2: Comparative Pharmacokinetic Parameters of Nitroimidazoles
| Parameter | This compound | Metronidazole | Tinidazole |
| Absorption | |||
| Bioavailability (%) | To be determined | >90 | ~100[11] |
| Caco-2 Permeability | To be determined | High | High |
| Distribution | |||
| Protein Binding (%) | To be determined | <20[12] | ~12[11] |
| Volume of Distribution (L/kg) | To be determined | 0.51 - 1.1[12] | ~0.7 (derived from Vd of 50L)[11][13] |
| Metabolism | |||
| Primary Route | To be determined | Hepatic (Oxidation)[12] | Hepatic (CYP3A4)[11][13] |
| In Vitro Half-life (microsomes) | To be determined | Moderate | Longer than Metronidazole |
| Excretion | |||
| Half-life (hours) | To be determined | ~8[14] | 12 - 14[1] |
| Primary Route of Elimination | To be determined | Renal (as metabolites)[12] | Renal (unchanged drug and metabolites)[15] |
In Vitro ADME Profiling
A suite of in vitro assays provides early insights into the ADME properties of a drug candidate.
The Caco-2 permeability assay is a well-established in vitro model to predict human intestinal absorption.[16][17] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[17]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the A-to-B permeability. To assess active efflux, the transport from the basolateral to the apical side (B-to-A) is also measured.
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[18]
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[1][5]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (from human and other species for cross-species comparison) and the cofactor NADPH at 37°C.[1]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1]
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[19] Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma.[19]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Device Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[20]
-
Incubation: The test compound is added to plasma in one chamber, and buffer is placed in the other chamber. The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[21]
-
Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the drug concentration is measured by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the two chambers at equilibrium.
Visualizing the Path to Action
To conceptualize the processes described, the following diagrams illustrate the key workflows.
Caption: Workflow for Pharmacodynamic Evaluation.
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. microchemlab.com [microchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
Validating the Mechanism of Action of 1-Cyclopropyl-4-nitro-1H-imidazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides an in-depth technical framework for validating the MoA of 1-Cyclopropyl-4-nitro-1H-imidazole, a compound of interest in the broader class of nitroimidazole-based therapeutics. While specific experimental data on this particular molecule is emerging, this document outlines a comprehensive validation strategy based on the well-established principles of nitroimidazole pharmacology. Furthermore, it offers a comparative analysis against established alternatives, providing context for its potential therapeutic positioning.
The Nitroimidazole Scaffold: A Legacy of Bioreductive Activation
Nitroimidazoles are a class of compounds renowned for their efficacy against anaerobic bacteria and protozoa, and more recently, for their potential as hypoxia-activated anticancer agents.[1] The cornerstone of their activity lies in their nature as prodrugs.[2] The nitro group (-NO2) is not inherently cytotoxic but requires bioreductive activation within the target cell. This process is significantly more efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic organisms and the core of solid tumors.[3]
Once the nitro group is reduced, a series of highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, are generated.[4] These reactive species are the primary effectors of cytotoxicity, causing widespread damage to cellular macromolecules, most notably DNA.[5] This leads to strand breaks, loss of helical structure, and ultimately, cell death.[4]
The Case of this compound:
The structure of this compound suggests it likely follows this classical nitroimidazole MoA. The presence of the nitro group at the 4-position of the imidazole ring is a key indicator. However, the N-1 cyclopropyl substituent may influence its physicochemical properties, such as lipophilicity and cellular uptake, potentially impacting its potency and spectrum of activity. A critical aspect of validating its MoA is to experimentally confirm this bioreductive pathway and its downstream consequences.
A Proposed Experimental Workflow for MoA Validation
To rigorously validate the MoA of this compound, a multi-faceted experimental approach is necessary. The following workflow is proposed, moving from fundamental confirmation of bioreductive activation to the identification of its cellular targets and downstream effects.
Phase 1: Confirming Bioreductive Activation
The foundational hypothesis is that this compound requires enzymatic reduction for its activity.
Experimental Protocol: Nitroreductase Assays
-
Objective: To determine if the compound is a substrate for nitroreductase enzymes and if this reduction is enhanced under anaerobic conditions.
-
Methodology:
-
Recombinantly express and purify a known nitroreductase (e.g., E. coli NfsA or NfsB).
-
Prepare a reaction mixture containing the purified enzyme, a suitable electron donor (e.g., NADH or NADPH), and this compound.
-
Conduct parallel reactions under both aerobic and anaerobic conditions (the latter in an anaerobic chamber).
-
Monitor the consumption of the electron donor spectrophotometrically (decrease in absorbance at 340 nm) over time.
-
As a positive control, use a known nitroimidazole substrate like metronidazole.
-
-
Expected Outcome: A significantly higher rate of NADH/NADPH oxidation in the presence of the enzyme and this compound under anaerobic conditions compared to aerobic conditions would support bioreductive activation.
Phase 2: Assessing DNA Damage
Following bioreductive activation, the resulting reactive intermediates are expected to cause DNA damage.
Experimental Protocol: Alkaline Comet Assay
-
Objective: To detect and quantify DNA single- and double-strand breaks in cells treated with the compound.[6][7]
-
Methodology:
-
Culture target cells (e.g., an anaerobic bacterium like Bacteroides fragilis or a cancer cell line under hypoxic conditions).
-
Treat the cells with varying concentrations of this compound for a defined period. Include a positive control for DNA damage (e.g., hydrogen peroxide).
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[8]
-
Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.[9]
-
-
Expected Outcome: A dose-dependent increase in the formation of comet tails in treated cells will provide direct evidence of DNA damage.
Phase 3: Investigating Potential Alternative Mechanisms
While DNA damage is the classical MoA, some novel nitroimidazoles exhibit dual-action mechanisms. It is prudent to investigate other potential targets, especially if the observed cytotoxicity is greater than what can be explained by DNA damage alone.
Experimental Protocol: In Vitro Topoisomerase IV Inhibition Assay
-
Objective: To determine if this compound directly inhibits the activity of bacterial topoisomerase IV, a known target for some dual-action antimicrobials.[10]
-
Methodology:
-
Obtain purified bacterial topoisomerase IV and its catenated DNA substrate (kDNA).[11]
-
Set up a reaction mixture containing the enzyme, kDNA, and ATP.[12]
-
Add varying concentrations of this compound. A known topoisomerase IV inhibitor like ciprofloxacin should be used as a positive control.
-
Incubate the reaction to allow for decatenation of the kDNA.
-
Analyze the reaction products by agarose gel electrophoresis. Decatenated DNA will migrate differently from the catenated substrate.[13]
-
-
Expected Outcome: If the compound inhibits topoisomerase IV, there will be a dose-dependent decrease in the amount of decatenated DNA product.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify potential protein targets of this compound in an unbiased manner within intact cells.[14]
-
Methodology:
-
Treat intact cells with the compound or a vehicle control.
-
Heat aliquots of the treated cells to a range of temperatures.[15]
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by techniques such as Western blotting or mass spectrometry to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of the compound.[16][17]
-
-
Expected Outcome: An increase in the thermal stability of a specific protein in the presence of the compound suggests direct binding and target engagement.
Comparative Analysis with Alternative Agents
The therapeutic potential of this compound can be contextualized by comparing its validated MoA and performance metrics with existing drugs.
| Compound | Class | Primary Mechanism of Action | Spectrum of Activity | Key Performance Metrics (Illustrative) |
| This compound | 4-Nitroimidazole | Hypothesized: Bioreductive activation leading to DNA damage. Potential for dual-action. | To be determined (likely anaerobic bacteria, protozoa, and/or hypoxic cancer cells). | MIC, IC50, and Ki values to be determined through the proposed validation studies. |
| Metronidazole | 5-Nitroimidazole | Bioreductive activation leading to DNA damage.[18][19] | Anaerobic bacteria and protozoa.[18] | MIC90 (B. fragilis): 0.5-2 µg/mL |
| Tinidazole | 5-Nitroimidazole | Similar to metronidazole, with bioreductive activation causing DNA damage.[4][20][21] | Anaerobic bacteria and protozoa; often with a longer half-life than metronidazole.[22][23][24] | MIC90 (B. fragilis): ≤1 µg/mL |
| PA-824 (Pretomanid) | Bicyclic Nitroimidazole | Dual-action: inhibits mycolic acid synthesis and generates reactive nitrogen species (NO) upon bioreductive activation.[25][26][27][28][29] | Mycobacterium tuberculosis (both replicating and non-replicating).[30][31] | MIC (M. tuberculosis): 0.015-0.25 µg/mL |
| Tirapazamine | Benzotriazine di-N-oxide | Bioreductive activation in hypoxic conditions to form oxidizing radicals that induce DNA damage.[32] | Hypoxic cancer cells.[32] | Hypoxic Cytotoxicity Ratio (HCR): 50-200 |
| Evofosfamide (TH-302) | 2-Nitroimidazole prodrug | Hypoxia-activated prodrug that releases a bromo-isophosphoramide mustard, a DNA alkylating agent.[33] | Hypoxic cancer cells.[33] | IC50 (hypoxia): Low micromolar range |
Structure-Activity Relationship: The Significance of the 1-Cyclopropyl and 4-Nitro Moieties
The specific substitutions on the nitroimidazole ring are critical determinants of a compound's activity.
-
N-1 Cyclopropyl Group: Substituents at the N-1 position can significantly affect the drug's pharmacokinetic properties. A cyclopropyl group may enhance lipophilicity, facilitating passage through cell membranes. This could lead to increased intracellular concentrations and potentially greater potency compared to more polar analogues.
-
C-4 Nitro Group: The position of the nitro group influences the redox potential of the molecule, which in turn affects the efficiency of its bioreductive activation. While 5-nitroimidazoles like metronidazole are primarily active against anaerobes, some 4-nitroimidazoles, such as PA-824, have demonstrated activity against aerobic bacteria like Mycobacterium tuberculosis.[30][31] This suggests that this compound may possess a broader spectrum of activity than traditional 5-nitroimidazoles. The key determinant for aerobic activity in some 4-nitroimidazoles is the presence of other structural features that facilitate activation by specific nitroreductases.[30][31][34]
Conclusion
The validation of the mechanism of action for this compound requires a systematic and rigorous experimental approach. The proposed workflow, centered on confirming bioreductive activation and subsequent DNA damage, provides a solid foundation for this investigation. Furthermore, exploring potential alternative mechanisms, such as topoisomerase inhibition, will offer a more complete understanding of its cellular effects. By comparing its performance metrics against established nitroimidazoles and other relevant therapeutics, its unique properties and potential clinical applications can be clearly defined. This comprehensive validation process is essential for advancing this promising compound through the drug development pipeline.
References
- Denny, W. A. (2005). Hypoxia-activated anticancer drugs.
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
Dr. Oracle. (2025, September 18). What antibiotics are effective against anaerobic bacterial infections? Retrieved from [Link]
- Hecht, S. M. (2006). Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing. Clinical Microbiology Reviews, 19(2), 241-256.
- Denny, W. A. (2004). Prospects for Hypoxia-Activated Anticancer Drugs. Current Medicinal Chemistry - Anti-Cancer Agents, 4(5), 395-399.
-
Wikipedia. (2024). Hypoxia-activated prodrug. Retrieved from [Link]
-
McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]
- Finegold, S. M. (1977). Therapy for infections due to anaerobic bacteria: an overview. The Journal of Infectious Diseases, 135(Suppl), S25-S29.
- Li, J., et al. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 10, 574.
- Brook, I. (2016). Antimicrobial agents active against anaerobic bacteria. Clinical Tree.
- Phillips, I., & Warren, C. (1976). Antimicrobial agents acting against anaerobes. Journal of Antimicrobial Chemotherapy, 2(2), 103-113.
- Singh, N. P. (2021). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. Bio-protocol, 11(15), e4123.
- Olive, P. L., & Banáth, J. P. (2006). Comet Assay for the Detection of Single and Double-Strand DNA Breaks. Methods in Molecular Biology, 314, 181-192.
- Manjunatha, U. H., et al. (2006). The mechanism of action of PA-824: Novel insights from transcriptional profiling. Tuberculosis (Edinburgh, Scotland), 86(5), 345–353.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 127-142.
- Yuan, Y., et al. (2017). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 23(6), 1356–1361.
- Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174.
-
Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]
- Manjunatha, U., et al. (2009). The mechanism of action of PA-824: Novel insights from transcriptional profiling.
- Jiricek, J., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(11), 3374–3385.
- Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295–1304.
- Møller, P. (2010). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Experimental and Therapeutic Medicine, 1(5), 703–712.
-
Wikipedia. (2023). Cellular thermal shift assay. Retrieved from [Link]
- Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie (International Ed. in English), 54(44), 13113–13117.
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview. Retrieved from [Link]
- Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(11), 3386–3395.
- Brown, D. M., Parker, E., & Brown, J. M. (1982). Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tinidazole?. Retrieved from [Link]
- Ginsberg, A. M., et al. (2007). Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 51(10), 3711–3716.
- Gao, Y., et al. (2016). Methodologies for Detecting Environmentally-Induced DNA Damage and Repair. Journal of Environmental Science and Health, Part C, 34(2), 119–151.
- Li, Y., et al. (2019). Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry, 179, 322-336.
-
Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]
- Singh, R., et al. (2008). PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Science, 322(5906), 1392–1395.
-
Massachusetts Institute of Technology. (2010, May 4). Rapid analysis of DNA damage now possible: Technology offers new way to test potential cancer drugs, see effects of environmental toxins. ScienceDaily. Retrieved from
- Jiricek, J., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(11), 3374-3385.
-
Pediatric Oncall. (n.d.). Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
- White, R. J., et al. (2015). Using DNA Devices to Track Anticancer Drug Activity. PLoS ONE, 10(5), e0127063.
- Liu, L. F., & Wang, J. C. (1994). In vitro assays used to measure the activity of topoisomerases. Methods in Molecular Biology, 43, 35-51.
- Al-Masoudi, N. A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(16), 4935.
-
ProFoldin. (n.d.). topoisomerase IV assay kits. Retrieved from [Link]
- Freeman, S. E., et al. (2008). Tinidazole: A nitroimidazole antiprotozoal agent. Drugs, 68(14), 1965-1976.
- Bergan, T. (1987). Antibacterial activity and pharmacokinetics of nitroimidazoles. A review. Scandinavian Journal of Infectious Diseases. Supplementum, 53, 45-57.
-
Drugs.com. (2024, April 10). Tinidazole Monograph for Professionals. Retrieved from [Link]
- Deweese, J. E., & Osheroff, N. (2009). Topoisomerase Assays. Methods in Molecular Biology, 582, 1-17.
-
PubChem. (n.d.). Tinidazole. Retrieved from [Link]
Sources
- 1. Nitroimidazole-containing compounds and their antibacterial and antitubercular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. topoisomerase IV assay kits [profoldin.com]
- 12. inspiralis.com [inspiralis.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Therapy for infections due to anaerobic bacteria: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Safety, Tolerability, and Pharmacokinetics of PA-824 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile of 1-Cyclopropyl-4-nitro-1H-imidazole: A Benchmarking Guide for Drug Development Professionals
In the landscape of antimicrobial drug discovery, nitroimidazole scaffolds have proven to be a cornerstone for developing potent therapeutic agents. Their efficacy, however, is intrinsically linked to a complex safety profile that necessitates rigorous evaluation. This guide provides a comprehensive framework for benchmarking the safety of a novel compound, 1-Cyclopropyl-4-nitro-1H-imidazole, against established nitroimidazole analogs. By leveraging established toxicological assays and understanding the structure-activity relationships that govern both efficacy and toxicity, researchers can strategically advance promising candidates while mitigating risks.
The presence and position of the nitro group on the imidazole ring are critical determinants of both the antimicrobial activity and the potential for toxicity, including genotoxicity and mutagenicity.[1][2] Historically, 5-nitroimidazoles like metronidazole and tinidazole have seen widespread clinical use, but concerns about their safety profiles persist.[3] The investigation of 4-nitroimidazole derivatives, such as the subject of this guide, is a promising avenue for discovering compounds with improved therapeutic indices.
This guide will detail the essential in vitro assays for a preliminary safety assessment—cytotoxicity and mutagenicity—and provide context for interpreting the results through comparison with commercially available 4-nitro and 5-nitroimidazole compounds.
Essential In Vitro Safety Assessment
A foundational step in characterizing a new chemical entity is to assess its potential for cytotoxicity and mutagenicity. These in vitro assays provide critical early indicators of potential liabilities that could derail a drug development program.
Cytotoxicity Profiling: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5] A reduction in metabolic activity in the presence of a test compound is indicative of cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Plate mammalian cells (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds (e.g., Metronidazole, Tinidazole, 4-Nitroimidazole) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Diagram of MTT Assay Workflow
A schematic of the MTT assay workflow.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a compound to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-deficient medium.
Experimental Protocol: Ames Test
-
Strain Selection and Culture:
-
Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Grow overnight cultures of each strain in a nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
Perform the assay with and without a liver extract fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
-
Test Procedure:
-
In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Add top agar to the mixture and pour it onto a minimal glucose agar plate (lacking histidine).
-
Include a negative (vehicle) control and positive controls specific to each strain and condition (with and without S9).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Interpretation:
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A twofold or greater increase is generally considered a positive result.
-
Diagram of Ames Test Workflow
A flowchart of the Ames test procedure.
Comparative Benchmarking
To contextualize the safety profile of this compound, it is essential to test it alongside well-characterized nitroimidazole compounds.
Selection of Comparator Compounds:
-
5-Nitroimidazoles (Clinical Standards):
-
4-Nitroimidazole (Structural Analog):
Data Summary and Interpretation
The following table provides a template for summarizing the safety data obtained from the described assays. The values for the comparator compounds are derived from publicly available data, while the values for this compound are hypothetical and would be determined experimentally.
| Compound | Class | Acute Oral LD₅₀ (Rat) | In Vitro Cytotoxicity (IC₅₀) | Ames Test Result |
| This compound | 4-Nitroimidazole | To be determined | To be determined | To be determined |
| 4-Nitroimidazole | 4-Nitroimidazole | Data not readily available | To be determined | Likely positive[2] |
| Metronidazole | 5-Nitroimidazole | ~3000-3800 mg/kg[12] | Varies by cell line[4][13][14] | Positive[15] |
| Tinidazole | 5-Nitroimidazole | >2000-3000 mg/kg[1][16] | Varies by cell line[6][17] | Mixed results[18] |
Causality and Expected Outcomes:
-
Acute Toxicity (LD₅₀): The acute oral LD₅₀ in rats provides a measure of the lethal dose of a substance.[19][20] The values for metronidazole and tinidazole indicate moderate acute toxicity.[1][12] The LD₅₀ for this compound will be a key determinant of its overall acute toxicity profile.
-
In Vitro Cytotoxicity (IC₅₀): The IC₅₀ values from the MTT assay will quantify the concentration at which the compound induces cell death. Comparing the IC₅₀ of this compound to its antimicrobial minimum inhibitory concentration (MIC) is crucial for determining its selectivity index—a measure of its therapeutic window. Studies have shown that the cytotoxicity of nitroimidazoles can be cell-line dependent.[4][13]
-
Mutagenicity (Ames Test): The Ames test is a critical screen for genotoxicity. Many nitroimidazoles are known to be mutagenic in this assay, a property linked to the reduction of the nitro group to reactive intermediates that can damage DNA.[2][15] A key point of investigation will be whether the 4-nitro position and the cyclopropyl substituent of the target compound modulate this mutagenic potential compared to the 5-nitro analogs. Research suggests that 4-nitroimidazoles may have a different genotoxic profile than 5-nitroimidazoles.[1][16]
Conclusion and Forward Look
The safety assessment of novel nitroimidazoles like this compound is a multi-faceted process that requires a systematic and comparative approach. The in vitro assays detailed in this guide—cytotoxicity and mutagenicity—provide the foundational data for a preliminary risk assessment.
By benchmarking against clinically relevant 5-nitroimidazoles and a structurally related 4-nitroimidazole, researchers can gain valuable insights into the potential safety advantages or liabilities of their lead candidate. A favorable in vitro safety profile, characterized by low cytotoxicity to mammalian cells and negative or significantly reduced mutagenicity compared to established drugs, would provide a strong rationale for advancing this compound to more complex preclinical safety studies, including in vivo toxicology and carcinogenicity assessments. The ultimate goal is to identify a candidate with a superior therapeutic index, maximizing antimicrobial potency while minimizing harm to the patient.
References
- . accessdata.fda.gov. (2004-04-26).
- . accessdata.fda.gov.
- . PubMed.
- . Annals of Tropical Medicine & Parasitology.
- . PubMed.
- . European Science Publishing.
- . OECD.
- . PubMed.
- . CP Lab Safety.
- . RJPT.
- . Simson Pharma.
- . Research Trends.
- . PMC.
- . ResearchGate.
- . thermofisher.com.
- . PubMed Central.
- . PubMed.
- . Sigma-Aldrich.
- . Semantic Scholar.
- . CABI Digital Library.
- . ResearchGate.
- . PMC.
- . DTIC.
- . PubMed.
- . EFDA.
- . Department of Toxic Substances Control.
- . ResearchGate.
- . ResearchGate.
- . NIEHS.
- . SciELO.
- . ResearchGate.
- . Sci-Hub.
- . NINGBO INNO PHARMCHEM CO.,LTD.
- . PubMed.
- . FDA.
- . PubMed.
- . PubMed.
- . PubMed.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanscience.org [europeanscience.org]
- 7. researchtrends.net [researchtrends.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitroimidazole, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 4-硝基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Cytotoxicity of metronidazole (Flagyl) and misonidazole (Ro-07-0582): enhancement by lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. efda.gov.et [efda.gov.et]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. researchgate.net [researchgate.net]
The Evolving Landscape of Hypoxic Radiosensitizers: A Comparative Analysis of 4-Nitroimidazoles
For decades, the presence of hypoxic cells within solid tumors has been a significant barrier to the efficacy of radiotherapy. These oxygen-deprived cells are notoriously resistant to radiation-induced damage. In the quest to overcome this challenge, nitroimidazoles have emerged as a promising class of radiosensitizing agents. This guide provides a deep dive into the comparative radiosensitizing effects of 4-nitroimidazole derivatives, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.
The fundamental principle behind the radiosensitizing effect of nitroimidazoles lies in their ability to "mimic" oxygen.[1][2] Under hypoxic conditions, these electron-affinic compounds undergo reduction and form reactive intermediates that can "fix" radiation-induced DNA damage, leading to lethal strand breaks.[1][3][4] Unlike oxygen, nitroimidazoles are not rapidly metabolized and can diffuse to hypoxic regions distant from blood vessels.[1] This guide will explore the nuances of various 4-nitroimidazole compounds and their standing relative to other key nitroimidazole derivatives.
Comparative Efficacy of Nitroimidazole Derivatives
The radiosensitizing potential of nitroimidazoles is intrinsically linked to their chemical structure, particularly the position of the nitro group on the imidazole ring. Historically, 2-nitroimidazoles like misonidazole and 5-nitroimidazoles such as metronidazole have been extensively studied.[5][6] However, concerns over their clinical toxicity, particularly peripheral neuropathy, have driven the exploration of other derivatives, including the 4-nitroimidazoles.[3]
Comparative studies have shown that 4-nitroimidazole derivatives can exhibit a potent radiosensitizing effect, in some cases even stronger than the more clinically established metronidazole under hypoxic conditions.[5] The efficacy of these compounds is often evaluated by their ability to enhance the radiation-induced killing of cancer cells, a measure quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF).
| Compound Class | Representative Compound(s) | Key Comparative Findings | Supporting Evidence |
| 4-Nitroimidazoles | 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole | Showed a slightly stronger radiosensitizing action under hypoxia compared to metronidazole in V-79 cells.[5] Potentiated radiation-induced inhibition of breast cancer growth in mice similarly to metronidazole.[5] | In vitro and in vivo studies |
| 2-Nitroimidazoles | Misonidazole, Etanidazole, Nimorazole | Generally more effective radiosensitizers than 5-nitroimidazoles due to higher electron affinity.[3][6] Misonidazole and etanidazole showed significant activity but were associated with neurotoxicity.[3] Nimorazole is currently used clinically.[3] | Clinical trials and preclinical studies |
| 5-Nitroimidazoles | Metronidazole | The first nitroimidazole to show significant radiosensitizing activity in mouse tumors.[1] Generally less potent than 2-nitroimidazoles.[6] | Preclinical and clinical studies |
| Iodinated Nitroimidazoles | ZK 188970, ZK 832714 | Introduction of iodine atoms can increase cytotoxicity and may enhance radiosensitizing potency.[7][8] | In vitro studies |
| Novel Nitroimidazole Derivatives | KIN-804 | A 2-nitroimidazole derivative showing less toxicity and higher radiosensitizing activity than misonidazole in in vivo models.[9] | In vivo studies |
Mechanism of Action: Fixing DNA Damage Under Hypoxia
The radiosensitizing effect of 4-nitroimidazoles, and nitroimidazoles in general, is a multi-step process initiated by the metabolic conditions of hypoxic tumor cells.
Under hypoxic conditions, intracellular reductases reduce the nitro group of the 4-nitroimidazole, creating reactive radical anions and other intermediates.[2] When the cell is simultaneously exposed to ionizing radiation, the radiation creates radicals on the DNA. In the absence of oxygen, these DNA radicals can be chemically repaired. However, the reactive intermediates of the 4-nitroimidazole react with these DNA radicals, "fixing" the damage and leading to the formation of lethal double-strand breaks.[3][4] This process effectively enhances the cell-killing effect of the radiation in the hypoxic tumor microenvironment.
Experimental Protocol: Clonogenic Survival Assay for Radiosensitizer Evaluation
The clonogenic survival assay is the gold standard for assessing the radiosensitivity of cancer cells in vitro.[10] It measures the ability of a single cell to proliferate and form a colony of at least 50 cells, thus determining its reproductive integrity after treatment.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Maintain the cancer cell line of interest in appropriate culture medium and conditions.
-
Harvest a single-cell suspension using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion).
-
Seed a precise number of cells into 6-well plates or T25 flasks. The number of cells seeded will vary depending on the radiation dose to ensure a countable number of colonies (typically 50-150) at the end of the experiment.
-
-
Drug Incubation and Induction of Hypoxia:
-
Allow cells to attach for at least 4-6 hours.
-
Replace the medium with fresh medium containing the desired concentration of the 4-nitroimidazole compound or a vehicle control.
-
To induce hypoxia, place the plates in a hypoxic chamber or a modular incubator chamber flushed with a gas mixture of 5% CO2, 95% N2, and <0.1% O2 for a sufficient duration to achieve a hypoxic state (e.g., 2-4 hours).
-
-
Irradiation:
-
Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Ensure that both the control and drug-treated groups are irradiated under both normoxic and hypoxic conditions for a comprehensive analysis.
-
-
Post-Irradiation Incubation:
-
Following irradiation, replace the drug-containing medium with fresh, drug-free medium.
-
Return the plates to a standard cell culture incubator (37°C, 5% CO2) and allow colonies to form over a period of 7-14 days.
-
-
Colony Staining and Counting:
-
Aspirate the medium and wash the plates with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as 4% paraformaldehyde or methanol.
-
Stain the colonies with a 0.5% crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a specific level of cell survival (e.g., SF = 0.1) in the presence and absence of the radiosensitizer under hypoxic conditions.
-
Future Directions and Concluding Remarks
The development of effective and less toxic radiosensitizers remains a critical goal in oncology. While 2-nitroimidazoles have paved the way, the exploration of 4-nitroimidazole derivatives and other novel structures continues to be a vibrant area of research. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the 4-nitroimidazole scaffold to optimize radiosensitizing efficacy and minimize toxicity.
-
Advanced In Vivo Models: Utilizing patient-derived xenografts and orthotopic tumor models to better predict clinical outcomes.
-
Combination Therapies: Investigating the synergistic effects of 4-nitroimidazoles with other treatment modalities, such as immunotherapy and targeted therapies.
References
-
[Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
An in vivo investigation of the radiosensitization of metastases by nitroimidazoles. ScienceDirect. Available at: [Link]
-
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available at: [Link]
-
Chemical Modifiers of Radiation Response. Oncohema Key. Available at: [Link]
-
Determination of Clonogenic Radiosensitivity of HeLa Cells in Early and Late G1 Phases. Anticancer Research. Available at: [Link]
-
Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. Available at: [Link]
-
Structures of the investigated nitroimidazole derivatives. ResearchGate. Available at: [Link]
-
In vivo radiosensitizing effect of nitroimidazole derivative KIN-804. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
What is the mechanism of Nimorazole? Patsnap Synapse. Available at: [Link]
-
High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Radiosensitization by metal complexes of 4(5)-nitroimidazole. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Iodinated Nitroimidazoles as Radiosensitizers. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC, National Center for Biotechnology Information. Available at: [Link]
-
One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy. NIH, National Institutes of Health. Available at: [Link]
-
(PDF) Iodinated nitroimidazoles as radiosensitizers. ResearchGate. Available at: [Link]
-
Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. McGill Radiobiology. Available at: [Link]
-
Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. NIH, National Institutes of Health. Available at: [Link]
Sources
- 1. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]
- 2. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo radiosensitizing effect of nitroimidazole derivative KIN-804 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-4-nitro-1H-imidazole
Part 1: Hazard Assessment and Characterization
Understanding the chemical's hazard profile is the critical first step in determining the appropriate disposal pathway. Based on the known hazards of its constituent moieties, 1-Cyclopropyl-4-nitro-1H-imidazole is presumed to present a multi-faceted risk profile.
Inferred Hazards from Structural Analogs:
| Hazard Class | Associated Moiety | Description | Source(s) |
| Acute Toxicity (Oral) | Nitroimidazole | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Imidazole, Nitroimidazole | Causes skin irritation, and potentially severe burns in concentrated forms. | [1][2][3][4] |
| Serious Eye Damage/Irritation | Imidazole, Nitroimidazole | Causes serious eye irritation and potentially severe damage. | [1][2][3][4] |
| Respiratory Irritation | Nitroimidazole | May cause respiratory irritation. | [1][2][3] |
| Flammability | Cyclopropylamine | While the nitro group may reduce flammability, the amine and cyclopropyl groups suggest it should be treated as potentially combustible. | [5] |
| Environmental Hazard | Nitroaromatics | Nitroaromatic compounds can be toxic to aquatic life. | [6] |
The nitro group also introduces a potential for energetic decomposition, especially at elevated temperatures, although specific data for this compound is unavailable. Therefore, it is prudent to handle it with the care afforded to other nitro-containing compounds.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.
Essential PPE:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
-
Body Protection: A lab coat is essential. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7]
Spill Management Protocol:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, typically by working within a fume hood.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop up the solid material or the absorbent containing the liquid spill into a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[8]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [8][9]
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions in waste containers.[8][10]
-
Solid Waste:
-
Collect pure, unadulterated this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar with a secure lid).
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible chemicals. Specifically, keep it separate from:
-
Step 2: Waste Container Labeling
All hazardous waste containers must be labeled correctly from the moment the first drop of waste is added.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 3: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory.[8]
-
Keep containers tightly closed except when adding waste.[1][8]
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of spills.[8]
-
Store away from heat, sparks, and open flames.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] They will have established procedures with a licensed hazardous waste disposal company. The ultimate disposal method for this type of compound will likely be high-temperature incineration in a specialized facility equipped with scrubbers to handle the nitrogen oxides produced.[5][9][11]
Part 4: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these procedures, which are grounded in the known hazards of analogous compounds and established best practices for hazardous waste management, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
Sánchez-Polo, M., et al. (2008). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. ResearchGate. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123155, 1-(4-Nitrophenyl)-1H-imidazole. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Al-majed, A. A., et al. (2024). Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study. PubMed Central. Retrieved from [Link]
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 5-Cyclopropyl-1H-imidazole. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-ethyl-4-methylimidazole. Retrieved from [Link]
-
Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Drugs Standard Control Organisation (CDSCO). (n.d.). Guidance document on disposal of expired/unused drugs. Retrieved from [Link]
-
Stolz, A., & Knackmuss, H. J. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: ethyl 2-methyl-1H-imidazole-4-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15477, 1-Methyl-2-nitroimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 741339, 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 331696, 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. health.qld.gov.au [health.qld.gov.au]
Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-4-nitro-1H-imidazole
This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclopropyl-4-nitro-1H-imidazole. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions for handling this nitroimidazole-based compound.
Understanding the Risks: Hazard Profile of Nitroimidazole Compounds
This compound belongs to the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry as antimicrobial agents.[7] Their mechanism of action often involves the reduction of the nitro group to form reactive radical anions, highlighting their inherent reactivity.[7]
Based on analogous compounds, the primary hazards to consider are:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns and eye damage.[4][5][8][9]
-
Harmful if Swallowed: Ingestion of related compounds is documented as harmful, potentially leading to systemic toxicity.[4][5][8][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]
-
Potential for Dust Explosion: Like many fine organic solids, the dust of this compound may form an explosive mixture with air.[3]
-
Reproductive Toxicity: Some imidazole compounds are noted to potentially harm an unborn child or damage fertility.[3][8][9]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound in any form.
Eye and Face Protection
-
Rationale: To prevent contact with dust particles, splashes, or aerosols which can cause serious eye irritation or damage.[1][4][10][11][12]
-
Required Equipment:
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities in a controlled environment.
-
Chemical Splash Goggles: Essential when there is a risk of splashing, such as during solution preparation or transfers.[1][10][11][12] Goggles should conform to EN166 or OSHA 29 CFR 1910.133 standards.[1][4]
-
Face Shield: To be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities.[10][13]
-
Skin and Body Protection
-
Rationale: To prevent skin contact, which can lead to irritation, and to avoid contamination of personal clothing.[1][2][4][14]
-
Required Equipment:
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Gown: For procedures involving larger quantities or a higher risk of splashes, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[15]
-
Gloves: Nitrile or neoprene gloves are preferred.[15] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling solutions, consider double-gloving.[15] Dispose of contaminated gloves immediately in the appropriate waste stream.[2] After any handling procedure, wash hands thoroughly.[2][16]
-
Respiratory Protection
-
Rationale: To prevent the inhalation of fine dust particles or aerosols, which can cause respiratory irritation.[1][4][5]
-
Required Equipment:
-
Work in a Ventilated Area: All handling of solid this compound should be performed in a certified chemical fume hood to minimize airborne concentrations.[1][2]
-
Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a respirator is required. A NIOSH-approved N95 or P95 particulate respirator is suitable for nuisance dust.[2][17] For higher-level protection or when handling solutions that could aerosolize, a respirator with OV/AG/P99 cartridges may be necessary.[2]
-
PPE Recommendations for Specific Operational Scenarios
The level of PPE required can be adjusted based on the specific task and the associated risks.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood or N95 Respirator |
| Preparing Solutions | Chemical Splash Goggles and Face Shield | Nitrile Gloves (Double-gloving recommended) | Chemical-Resistant Gown over Lab Coat | Chemical Fume Hood |
| Running Reactions | Safety Glasses with Side Shields (in a closed system) | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Handling Waste | Chemical Splash Goggles | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat | Well-ventilated area |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure
-
Gown/Lab Coat: Put on your lab coat or gown and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Remove your gown or lab coat by rolling it inside out and away from your body.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[16]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the laboratory task.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill Cleanup: For small spills, use an appropriate absorbent material, sweep up, and place in a sealed container for disposal.[1][2] Avoid generating dust.[1][2] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[18] Do not dispose of it down the drain or in regular trash.[2][18]
-
Contaminated Materials: All PPE, absorbent materials from spills, and empty containers should be considered hazardous waste and disposed of accordingly.[18]
-
Empty Containers: The first rinse of any container that held this compound should be collected as hazardous waste.[18] Subsequent rinses may be permissible for drain disposal depending on local regulations.
Always follow your institution's specific guidelines for hazardous waste disposal.
Conclusion
While this compound is a valuable compound in drug development, its handling requires a thorough understanding of the potential risks and the diligent application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, you can ensure a safe and productive research environment.
References
- Material Safety Data Sheet - 2-Nitroimidazole, 98%. (n.d.). Cole-Parmer.
- Material Safety Data Sheet SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (2018, January 23).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.).
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- This compound|CAS 1193639-02-9. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- Lab Safety Rules and Guidelines. (n.d.).
- Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.
- Safety Data Sheet. (2019, March 20). AquaPhoenix Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety Data Sheet. (2025, June 5). Angene Chemical.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
- Safety in Organic Chemistry Laboratory. (n.d.). TigerWeb.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH&Co.KG.
- 4-Nitroimidazole. (n.d.). PubChem.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. chemos.de [chemos.de]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. csub.edu [csub.edu]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 13. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 14. Pesticide use and personal protective equipment [health.vic.gov.au]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 17. angenechemical.com [angenechemical.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
